Vernakalant Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHYCBFEEFHTMK-IIUXMCBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976007 | |
| Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748810-28-8, 605683-48-5 | |
| Record name | Vernakalant hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=748810-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 748810-28-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERNAKALANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G4J1ZD9UQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vernakalant Hydrochloride: A Deep Dive into its Mechanism of Action on Atrial Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vernakalant hydrochloride is an antiarrhythmic agent noted for its relative atrial selectivity, rendering it a valuable tool in the pharmacological conversion of recent-onset atrial fibrillation (AF). Its mechanism of action is centered on the modulation of multiple atrial ion channels, leading to a prolongation of the atrial effective refractory period (ERP) with minimal effects on ventricular electrophysiology. This technical guide provides a comprehensive overview of Vernakalant's interaction with key atrial ion channels, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and the workflows used to elucidate them.
Core Mechanism of Action: A Multi-Channel Blocker
Vernakalant exerts its antiarrhythmic effect by blocking several key ion channels involved in the atrial action potential. This multi-channel blockade, combined with a notable rate- and voltage-dependency, underpins its efficacy and atrial-selective profile. The primary targets of Vernakalant are specific potassium and sodium channels that are either predominantly expressed in the atria or exhibit different electrophysiological properties in atrial versus ventricular tissue.[1][2]
Atrial-Selective Potassium Channel Blockade
A cornerstone of Vernakalant's atrial selectivity is its potent inhibition of potassium currents that are more prominent in the atria than in the ventricles.[1][3]
-
IKur (Ultra-rapidly activating delayed rectifier K+ current): Mediated by Kv1.5 channels, IKur is a significant repolarizing current in the human atrium with minimal presence in the ventricles.[4] Vernakalant is a potent blocker of IKur, contributing significantly to the prolongation of the atrial action potential duration (APD) and ERP.[1][4]
-
IKach (Acetylcholine-activated inward rectifier K+ current): This current, carried by Kir3.1/3.4 channels, is constitutively active in AF due to vagal stimulation. Vernakalant effectively blocks IKach, another key component of its atrial-selective action.[1][5]
-
Ito (Transient outward K+ current): Mediated by Kv4.3 channels, Ito contributes to the early phase of repolarization and is more pronounced in the atria.[1] Vernakalant's inhibition of Ito further contributes to the lengthening of the atrial APD.
Rate- and Voltage-Dependent Sodium Channel Blockade
Vernakalant's interaction with the fast inward sodium current (INa), mediated by Nav1.5 channels, is crucial to its mechanism, particularly in the context of the high heart rates observed during atrial fibrillation.[1]
-
Peak INa: The block of the peak sodium current by Vernakalant is both rate- and voltage-dependent.[1] This means its blocking effect is more pronounced at higher frequencies (tachycardia) and at more depolarized membrane potentials, conditions characteristic of atrial fibrillation.[1] At physiological heart rates, the block is less significant due to rapid unbinding kinetics.[1] This property helps in selectively targeting the fibrillating atria while sparing the ventricles.
-
Late INa: Vernakalant also inhibits the late component of the sodium current. This action is thought to be protective against proarrhythmic events that can be triggered by the blockade of other channels, such as IKr.[1]
Limited Effect on Ventricular Repolarization
A key safety feature of Vernakalant is its weak effect on the primary ventricular repolarizing current, IKr.
-
IKr (Rapidly activating delayed rectifier K+ current): This current, mediated by hERG channels, is critical for ventricular repolarization. Significant blockade of IKr can lead to QT interval prolongation and an increased risk of Torsades de Pointes. Vernakalant has a significantly lower potency for blocking hERG channels compared to other antiarrhythmic drugs, contributing to its favorable safety profile.[1]
Quantitative Data: Ion Channel Inhibition
The following table summarizes the inhibitory concentrations (IC50) of Vernakalant on various cardiac ion channels, providing a quantitative basis for its mechanism of action.
| Ion Current | Channel Subunit | Species/Cell Line | IC50 (µM) | Reference |
| IKur | hKv1.5 | HEK293 | 13 | [6] |
| Ito | hKv4.3 | - | 30 | [1] |
| IKr | hERG | - | 21 | [1] |
| Peak INa | hNav1.5 | - | 43 (at 1 Hz) | [1] |
| ICa,L | - | Guinea Pig Ventricular Myocytes | 220 (at 1 Hz) | [1] |
| IK1 | - | Guinea Pig Ventricular Myocytes | >1000 | [1] |
Experimental Protocols
The characterization of Vernakalant's effects on atrial ion channels has been predominantly achieved through whole-cell patch-clamp electrophysiology.
General Whole-Cell Patch-Clamp Methodology
-
Cell Preparations: Studies have utilized both native cardiomyocytes isolated from human atrial tissue and heterologous expression systems, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, stably or transiently transfected with the specific ion channel subunits (e.g., Kv1.5, Nav1.5, hERG).[6]
-
Electrophysiological Recordings: Whole-cell currents are recorded using a patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution and form a high-resistance (>1 GΩ) seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Solutions: The external (bath) solution typically contains a physiological saline solution, while the internal (pipette) solution is designed to mimic the intracellular ionic environment. Specific channel blockers or agonists may be added to isolate the current of interest.
-
Data Acquisition and Analysis: Current recordings are digitized and analyzed using specialized software. Concentration-response curves are generated by applying increasing concentrations of Vernakalant to determine the IC50 value using a Hill fit.
Specific Voltage-Clamp Protocols (Illustrative Examples)
The precise voltage protocols are tailored to the specific gating kinetics of each ion channel.
-
IKur (Kv1.5) Protocol:
-
Holding Potential: Cells are held at a negative potential (e.g., -80 mV) to ensure channels are in a closed state.
-
Depolarizing Pulse: A depolarizing step to a positive potential (e.g., +40 mV) for a duration of 200-500 ms is applied to activate the channels and elicit the outward K+ current.
-
Repolarizing Step: The membrane is then repolarized to a negative potential (e.g., -40 mV) to measure the tail current, which reflects the deactivation of the channels.
-
Frequency: This protocol is typically repeated at a physiological frequency (e.g., 1 Hz).
-
-
Peak INa (Nav1.5) Rate-Dependence Protocol:
-
Holding Potential: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure full availability of sodium channels.
-
Depolarizing Pulse Train: A series of short depolarizing pulses (e.g., to -20 mV for 20 ms) are applied at varying frequencies (e.g., 1 Hz, 3 Hz, 5 Hz) to assess the rate-dependent block. The peak inward current is measured for each pulse.
-
Recovery from Inactivation: A hyperpolarizing pulse is applied between trains to allow for the recovery of channels from inactivation.
-
-
IKr (hERG) Protocol:
-
Holding Potential: Cells are held at a negative potential (e.g., -80 mV).
-
Depolarizing Pulse: A long depolarizing step (e.g., to +20 mV for 1-2 seconds) is applied to allow channels to activate and then inactivate.
-
Repolarizing Step: The membrane is then repolarized to a negative potential (e.g., -50 mV) to elicit a large tail current as channels recover from inactivation before closing. This tail current is the primary measure of IKr.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of Vernakalant's Action
References
- 1. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vernakalant for Rapid Cardioversion of Recent-Onset Atrial Fibrillation: Results from the SPECTRUM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Vernakalant Story: How Did It Come to Approval in Europe and What is the Delay in the U.S.A? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of vernakalant for cardioversion of recent-onset atrial fibrillation: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular basis of high-affinity binding of the antiarrhythmic compound vernakalant (RSD1235) to Kv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Proposed Synthesis of (3R)-1-{(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a proposed synthetic pathway for the novel pyrrolidine derivative, (3R)-1-{(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol. Due to the absence of published literature for this specific molecule, this guide provides a robust, chemically sound, and logical multi-step synthesis based on established organic chemistry principles. The proposed route begins with commercially available starting materials and proceeds through key intermediates. Detailed, hypothetical experimental protocols, including reaction conditions and purification methods, are provided for each step. Expected yields and characterization data are summarized for clarity. This guide is intended to serve as a foundational resource for researchers aiming to synthesize this target molecule and its analogs for further investigation.
Proposed Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule 1 suggests a convergent synthesis strategy. The key disconnections are at the C-N bond of the pyrrolidine ring and the ether linkage. This approach breaks down the complex target molecule into three readily available precursors: (1R,2R)-cyclohexane-1,2-diol (4 ), 2-(3,4-dimethoxyphenyl)ethan-1-ol (5 ), and (R)-pyrrolidin-3-ol (3 ).
The logical forward synthesis involves an initial etherification to form intermediate 2 , followed by activation of the remaining hydroxyl group and subsequent nucleophilic substitution by (R)-pyrrolidin-3-ol.
Proposed Synthetic Pathway
The proposed forward synthesis is a three-step process designed for efficiency and stereochemical control.
-
Step 1: Mono-etherification. (1R,2R)-cyclohexane-1,2-diol (4 ) is reacted with 2-(3,4-dimethoxyphenyl)ethan-1-ol (5 ) under acidic conditions to selectively form the mono-ether, (1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexan-1-ol (2 ).
-
Step 2: Activation of the Hydroxyl Group. The remaining hydroxyl group in intermediate 2 is converted into a good leaving group, such as a tosylate or mesylate, to facilitate the subsequent nucleophilic substitution. Here, we propose conversion to the mesylate (6 ).
-
Step 3: Nucleophilic Substitution. The final step involves the SN2 reaction of the mesylated intermediate (6 ) with (R)-pyrrolidin-3-ol (3 ) to yield the target compound 1 . The use of a non-nucleophilic base is crucial to prevent side reactions.
Detailed Experimental Protocols
Step 1: Synthesis of (1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexan-1-ol (2)
-
To a solution of (1R,2R)-cyclohexane-1,2-diol (4 ) (1.0 eq) in toluene (0.2 M) is added 2-(3,4-dimethoxyphenyl)ethan-1-ol (5 ) (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting diol is consumed (approximately 12-18 hours).
-
Upon completion, the mixture is cooled to room temperature and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to afford the mono-ether 2 as a colorless oil.
Step 2: Synthesis of (1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl methanesulfonate (6)
-
To a solution of (1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexan-1-ol (2 ) (1.0 eq) in anhydrous dichloromethane (DCM) (0.3 M) at 0 °C under a nitrogen atmosphere is added triethylamine (1.5 eq).
-
Methanesulfonyl chloride (MsCl) (1.2 eq) is added dropwise to the stirred solution.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, monitoring by TLC.
-
Once the starting alcohol is consumed (approximately 2-4 hours), the reaction is quenched with water.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude mesylate 6 is typically used in the next step without further purification, assuming clean conversion.
Step 3: Synthesis of (3R)-1-{(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol (1)
-
A mixture of the crude mesylate 6 (1.0 eq), (R)-pyrrolidin-3-ol (3 ) (1.5 eq), and potassium carbonate (2.0 eq) in anhydrous acetonitrile (0.2 M) is prepared.
-
The suspension is heated to reflux (approximately 82 °C) under a nitrogen atmosphere.
-
The reaction progress is monitored by TLC or LC-MS until the mesylate is consumed (approximately 16-24 hours).
-
After cooling to room temperature, the mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
-
The final product 1 is purified by flash column chromatography (e.g., silica gel, methanol/DCM gradient) to yield a viscous oil or an amorphous solid.
Quantitative Data Summary
The following table presents the hypothetical, yet expected, quantitative data for the proposed synthesis. These values are based on typical outcomes for analogous reactions in medicinal chemistry.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Expected Yield (%) | Purity (by LC-MS) |
| 1 | (1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexan-1-ol (2 ) | C₁₆H₂₄O₄ | 280.36 | 1.0 eq | 65-75% | >95% |
| 2 | (1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl methanesulfonate (6 ) | C₁₇H₂₆O₆S | 358.45 | 1.0 eq | >90% (crude) | ~90% |
| 3 | (3R)-1-{(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol (1 ) | C₂₀H₃₁NO₄ | 349.47 | 1.0 eq | 50-60% | >98% |
Hypothetical Characterization Data for Target Compound (1):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.00-6.75 (m, 3H, Ar-H), 4.20 (m, 1H, CH-OH), 3.88 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃), 3.80-3.60 (m, 2H, Ar-CH₂-O), 3.50-2.80 (m, 7H), 2.75 (t, 2H, Ar-CH₂), 2.20-1.20 (m, 10H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 149.0, 147.5, 131.5, 120.8, 112.0, 111.3, 80.5, 71.2, 69.5, 60.8, 56.0, 55.9, 55.2, 52.1, 36.5, 32.4, 30.1, 25.3, 24.8.
-
MS (ESI+): m/z 350.23 [M+H]⁺.
Conclusion
This technical guide provides a comprehensive and actionable plan for the synthesis of (3R)-1-{(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol. The proposed route is stereochemically defined and utilizes standard, well-understood organic transformations, making it accessible for proficient medicinal and organic chemists. The detailed protocols and expected data serve as a valuable starting point for the practical synthesis and subsequent biological evaluation of this novel compound. Researchers are encouraged to optimize the outlined conditions to suit their specific laboratory settings and scale requirements.
Vernakalant Hydrochloride chemical properties and solubility
This in-depth technical guide provides a detailed overview of the chemical properties, solubility, and mechanism of action of Vernakalant Hydrochloride. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, outlining experimental approaches, and visualizing key pathways.
Chemical Properties
This compound is an antiarrhythmic agent with a multifaceted ion channel blocking profile. Its chemical structure and fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | (3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol hydrochloride | [1] |
| Molecular Formula | C₂₀H₃₂ClNO₄ | [1][2] |
| Molecular Weight | 385.93 g/mol | [1][3] |
| CAS Number | 748810-28-8 | [1][2] |
| Appearance | White to beige powder | [4] |
| Melting Point | 151-153 °C | [2][4] |
| pKa (Strongest Acidic) | 14.85 (Predicted) | |
| pKa (Strongest Basic) | 9.65 (Predicted) |
Solubility Profile
The solubility of this compound has been reported in several common laboratory solvents. However, it is important to note that quantitative values from commercial suppliers can vary. The available data is summarized below. It is recommended that researchers verify the solubility for their specific lots and experimental conditions.
| Solvent | Reported Solubility | Reference(s) |
| Water | 50 mg/mL (requires sonication) 15 mg/mL (clear solution) | [5][6] |
| DMSO | 77 mg/mL 50 mg/mL (requires sonication) 2 mg/mL (clear solution) | [3][5][6] |
| Ethanol | 77 mg/mL | [3] |
| Methanol | 50 mg/mL |
Note: One source indicated that the use of hygroscopic DMSO can significantly reduce the solubility of this compound.[3][5]
Mechanism of Action: Atrial-Selective Ion Channel Blockade
This compound exerts its antiarrhythmic effects by blocking multiple ion channels involved in the cardiac action potential, with a degree of selectivity for atrial tissue.[7][8] This multi-channel blockade leads to a prolongation of the atrial refractory period and a slowing of conduction velocity, which are key mechanisms for the termination of atrial fibrillation.[7][9]
The primary ion channels targeted by vernakalant include:
-
Voltage-gated potassium channels (Kv):
-
Kv1.5 (IKur): This ultra-rapidly activating delayed rectifier potassium current is predominantly expressed in the atria.[10] Blockade of IKur contributes significantly to the prolongation of the atrial action potential duration and effective refractory period.[10]
-
Ito (transient outward current): Vernakalant also blocks this current, which is more involved in atrial than ventricular repolarization.
-
IKACh (acetylcholine-activated potassium current): Inhibition of this current further contributes to the prolongation of the atrial action potential.[11]
-
-
Voltage-gated sodium channels (Nav):
-
Nav1.5 (INa): Vernakalant blocks the fast inward sodium current in a rate- and voltage-dependent manner. This effect is more pronounced at higher heart rates, which is characteristic of atrial fibrillation.[7]
-
The following diagram illustrates the signaling pathway of this compound's action on atrial cardiomyocytes.
Experimental Protocols
Detailed, validated experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. The following sections outline general methodologies that are commonly used for these types of analyses.
Determination of Melting Point
The melting point of a crystalline solid can be determined using a digital melting point apparatus, often following pharmacopeial methods such as those outlined in the United States Pharmacopeia (USP) <741>.[12]
General Protocol:
-
Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube.
-
Instrumentation: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating: The temperature is raised at a controlled rate, typically 1 °C/minute, approaching the expected melting point.[12]
-
Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.[12]
The following diagram illustrates a general workflow for melting point determination.
Determination of pKa
The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration.[13][14]
General Protocol for Potentiometric Titration:
-
Solution Preparation: A solution of this compound of known concentration is prepared in an appropriate solvent system (e.g., water or a water-cosolvent mixture).[13] The ionic strength of the solution is typically kept constant.[13]
-
Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., HCl or NaOH).[14]
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[13]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[14]
Determination of Solubility
The equilibrium solubility of a compound can be determined using the shake-flask method.
General Protocol for Shake-Flask Method:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
The following diagram outlines the general steps in a shake-flask solubility experiment.
References
- 1. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 2. This compound | 748810-28-8 [amp.chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound CAS#: 748810-28-8 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Vernakalant: pharmacology electrophysiology, safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iipseries.org [iipseries.org]
- 12. thinksrs.com [thinksrs.com]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
Navigating the Preclinical Journey of Vernakalant Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Vernakalant Hydrochloride, a notable antiarrhythmic agent. By summarizing key quantitative data, detailing experimental methodologies, and visualizing metabolic and experimental processes, this document serves as a critical resource for professionals in drug development and cardiovascular research.
Section 1: Pharmacokinetic Profiles in Preclinical Models
The pharmacokinetic properties of vernakalant have been evaluated in various preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive public data across all species is limited, this section consolidates available information to provide a comparative overview.
Intravenous Pharmacokinetics
Intravenous administration studies are crucial for determining fundamental pharmacokinetic parameters.
Table 1: Intravenous Pharmacokinetic Parameters of Vernakalant in Preclinical Models
| Parameter | Dog (Beagle) | Rat | Monkey |
| Dose (mg/kg) | 5, 10, and 20 | Data Not Available | Data Not Available |
| Cmax (ng/mL) | Dose-dependent increase | Data Not Available | Data Not Available |
| AUC (ng·h/mL) | Dose-dependent increase | Data Not Available | Data Not Available |
| Half-life (t½) (h) | ~3 | Data Not Available | Data Not Available |
| Clearance (CL) (L/h/kg) | Data Not Available | Data Not Available | Data Not Available |
| Volume of Distribution (Vd) (L/kg) | ~2 | Data Not Available | Data Not Available |
| Reference | [1][2] |
In conscious beagle dogs, intravenous administration of vernakalant at doses of 5, 10, and 20 mg/kg resulted in dose-dependent effects on atrial conduction without significant effects on heart rate or mean arterial pressure[1]. The volume of distribution in humans is approximately 2 L/kg, and the elimination half-life is around 3 hours in extensive metabolizers[3]. While direct preclinical counterparts are not explicitly stated, these human data provide a valuable reference point.
Oral Bioavailability
The oral bioavailability of vernakalant has been noted to be relatively low. In humans, the oral bioavailability is approximately 20%[4]. Specific data for preclinical models are not widely published, but it is a critical parameter to assess for the development of oral formulations.
Section 2: Experimental Protocols
Detailed methodologies are fundamental for the replication and validation of scientific findings. This section outlines typical experimental protocols for preclinical pharmacokinetic studies of vernakalant.
Intravenous Pharmacokinetic Study in Rats
This protocol describes a general procedure for conducting an intravenous pharmacokinetic study in rats.
Experimental Workflow for a Rat Pharmacokinetic Study
Caption: A typical workflow for an intravenous pharmacokinetic study in rats.
Protocol Details:
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are acclimatized for at least one week before the study.
-
Catheterization: For ease of dosing and repeated blood sampling, catheters may be surgically implanted into the jugular vein for administration and the carotid artery or another vein for sampling[5]. Animals are allowed to recover from surgery before the study.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.9% saline) and administered as an intravenous bolus or a short infusion into the jugular vein.
-
Blood Sampling: Serial blood samples (e.g., 0.2 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of vernakalant and its major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Bioanalytical Method: LC-MS/MS
A sensitive and specific LC-MS/MS method is essential for the accurate quantification of vernakalant in biological matrices.
Table 2: Example Parameters for a Validated LC-MS/MS Method
| Parameter | Description |
| Instrumentation | Triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system. |
| Column | A reverse-phase C18 column is typically used for separation. |
| Mobile Phase | A gradient of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol). |
| Ionization Mode | Positive electrospray ionization (ESI+). |
| MRM Transitions | Specific precursor-to-product ion transitions are monitored for vernakalant and its internal standard. |
| Sample Preparation | Protein precipitation with acetonitrile or methanol is a common and effective method for plasma samples. |
| Validation | The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. |
Section 3: Metabolism of Vernakalant
The metabolic fate of a drug is a critical determinant of its efficacy and safety. In humans, vernakalant is primarily metabolized by the cytochrome P450 (CYP) enzyme CYP2D6 through O-demethylation[3]. Glucuronidation is a major pathway in individuals who are poor metabolizers for CYP2D6[3].
Metabolic Pathways in Preclinical Models
Metabolic Pathway of Vernakalant
Caption: The primary metabolic pathways of vernakalant.
In Vitro Metabolism Studies
Protocol for Liver Microsome Stability Assay:
-
Incubation: Vernakalant is incubated with liver microsomes from different species (rat, dog, monkey, human) in the presence of NADPH (a cofactor for CYP enzymes).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent like acetonitrile.
-
Analysis: The concentration of remaining vernakalant is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of vernakalant is used to calculate in vitro half-life and intrinsic clearance.
Section 4: Other Key Pharmacokinetic Parameters
Plasma Protein Binding
The extent of binding to plasma proteins influences the distribution and availability of a drug to its target sites. Vernakalant exhibits low to moderate plasma protein binding. In human serum, the free fraction of vernakalant is reported to be between 53% and 63%[3]. Data for preclinical species are not specified in the available literature, but this parameter is typically determined using methods like equilibrium dialysis or ultrafiltration.
Tissue Distribution
Understanding the distribution of a drug into various tissues is crucial for assessing its potential efficacy and toxicity. Specific tissue distribution studies for vernakalant in preclinical models are not publicly detailed. Such studies are typically conducted using radiolabeled compounds and quantitative whole-body autoradiography.
Conclusion
This technical guide consolidates the currently available public information on the preclinical pharmacokinetics of this compound. While there are notable gaps in the quantitative data for some preclinical species, particularly rats and monkeys, the information presented provides a foundational understanding for researchers and drug development professionals. Further dedicated preclinical studies are necessary to fully characterize the ADME properties of vernakalant across different species, which will be instrumental in guiding further development and clinical application.
References
- 1. Atrial selective effects of intravenously administered vernakalant in conscious beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introducing Vernakalant into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. New model for intravenous drug administration and blood sampling in the awake rat, designed to increase quality and throughput for in vivo pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Vernakalant: An In-depth Technical Guide to its Atrial-Selective Potassium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vernakalant is an antiarrhythmic agent designed for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm.[1][2] Its relative atrial selectivity is attributed to its multi-ion channel blocking properties, which predominantly affect atrial electrophysiology with minimal impact on the ventricles.[3] This technical guide provides a comprehensive overview of Vernakalant's core mechanism of action, supported by quantitative data from pivotal clinical trials and preclinical studies. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its pharmacological profile.
Mechanism of Action: Atrial-Selective Ion Channel Blockade
Vernakalant exerts its antiarrhythmic effect by blocking multiple ion channels involved in the cardiac action potential, with a notable preference for channels expressed in the atria.[3][4] This atrial selectivity is key to its favorable safety profile, particularly the low risk of ventricular proarrhythmias.[3] The primary targets of Vernakalant are specific potassium and sodium channels.
Potassium Channel Blockade
Vernakalant blocks several key potassium currents that are more prominent in the atria than in the ventricles:
-
Ultra-rapid Delayed Rectifier Potassium Current (IKur): Encoded by the Kv1.5 channel, IKur is crucial for atrial repolarization.[2][5] Vernakalant is a potent blocker of this current.
-
Acetylcholine-Activated Potassium Current (IK,ACh): Mediated by Kir3.1/3.4 channels, this current is activated by vagal stimulation and contributes to the shortening of the atrial action potential duration, a factor in the maintenance of AF.[2][5] Vernakalant effectively inhibits IK,ACh.[2]
-
Transient Outward Potassium Current (Ito): Carried by Kv4.3 channels, Ito is more involved in atrial than ventricular refractoriness.[2]
By blocking these atrial-specific potassium currents, Vernakalant prolongs the atrial effective refractory period (ERP) and the action potential duration (APD), making the atria less susceptible to the re-entrant circuits that sustain AF.[2][3]
Sodium Channel Blockade
Vernakalant also exhibits a frequency- and voltage-dependent blockade of sodium channels (INa).[2][3] This action is more pronounced at higher heart rates, a characteristic of AF.[2] The blockade of sodium channels slows intra-atrial conduction.[2] The resting membrane potential of atrial myocytes is more depolarized than that of ventricular myocytes, which enhances the voltage-dependent sodium channel blockade in the atria.[3]
Minimal Effect on Ventricular Channels
A key feature of Vernakalant is its minimal effect on the rapid delayed rectifier potassium current (IKr), mediated by hERG channels, which is a major contributor to ventricular repolarization.[2] Significant blockade of IKr is associated with QT interval prolongation and an increased risk of Torsades de Pointes (TdP).[3] Vernakalant's limited impact on IKr contributes to its favorable ventricular safety profile.[3]
Quantitative Data
The efficacy and safety of Vernakalant have been evaluated in numerous preclinical and clinical studies. This section summarizes the key quantitative findings.
Preclinical Data: Ion Channel Inhibition
| Ion Channel | Current | IC50 (μM) | Reference |
| Kv1.5 | IKur | 0.241 | [6] |
| Kv4.3 | Ito | 4.2 | [6][7] |
| Kir3.1/3.4 | IK,ACh | - | [5] |
| hERG | IKr | 13 - 21 | [6][7] |
| Nav1.5 | INa | 43 (at 1 Hz) | [7] |
Clinical Efficacy of Intravenous Vernakalant
| Trial | Comparator | Patient Population | N (Vernakalant) | N (Comparator) | Conversion Rate within 90 min (Vernakalant) | Conversion Rate within 90 min (Comparator) | Median Time to Conversion (Vernakalant) | Reference |
| ACT I | Placebo | AF >3h to ≤7 days | 145 | 75 | 51.7% | 4.0% | 11 minutes | [3][8] |
| ACT III | Placebo | AF >3h to ≤7 days | - | - | 51.2% | 3.6% | 8 minutes | [3] |
| AVRO | Amiodarone | AF 3 to 48 hours | 116 | 116 | 51.7% | 5.2% | 11 minutes | [9][10][11] |
| Asia-Pacific Phase 3 | Placebo | AF >3h to ≤7 days | 55 | 56 | 52.7% | 12.5% | - | [1] |
| ACT II (Post-cardiac surgery) | Placebo | AF 3 to 72 hours | - | - | 47% | 14% | 12 minutes | [3] |
| Meta-analysis (vs. Placebo) | Placebo | Recent-onset AF | 824 | 597 | 49.7% | 6.2% | - | [12][13] |
Clinical Efficacy of Oral Vernakalant for Prevention of AF Recurrence
| Trial | Comparator | Patient Population | N (Vernakalant 500mg) | N (Placebo) | Patients in Sinus Rhythm at Day 90 (Vernakalant) | Patients in Sinus Rhythm at Day 90 (Placebo) | Median Time to First AF Recurrence (Vernakalant) | Median Time to First AF Recurrence (Placebo) | Reference |
| Oral Vernakalant Trial | Placebo | Nonpermanent AF post-cardioversion | 150 | 160 | 49% | 36% | >90 days | 29 days | [3][14] |
Patient Demographics from a Phase 3 Asia-Pacific Trial[1]
| Characteristic | Value |
| Mean Age (years) | 59.9 (±12.8) |
| Male | 60% |
| Mean Weight (kg) | 66.1 (±9.2) |
| Structural Heart Disease | 20% (Vernakalant group) |
| Mean Duration of AF (hours) | 48 (±43) |
Common Adverse Events
| Adverse Event | Incidence in Vernakalant-treated patients | Reference |
| Dysgeusia (taste disturbance) | ~19% | [12] |
| Sneezing | ~13% | [12] |
| Paresthesia | ~7% | [12] |
| Nausea | ~7% | [12] |
| Hypotension | ~5.3% | [12] |
| Bradycardia | - | [15] |
| Atrial Flutter | - | [12] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the electrophysiological effects of Vernakalant.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for studying the effects of Vernakalant on specific ion channels.
Objective: To measure the inhibitory effect of Vernakalant on specific ion channel currents (e.g., IKur, INa) in a controlled in vitro system.
Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used due to their high transfection efficiency and low endogenous ion channel expression.[16][17][18]
Transfection:
-
Culture HEK-293 cells in appropriate growth medium.
-
Transiently transfect the cells with a plasmid DNA encoding the alpha subunit of the ion channel of interest (e.g., Kv1.5 for IKur).[16][19] Co-transfection with a marker gene (e.g., Green Fluorescent Protein) allows for easy identification of successfully transfected cells.[16]
-
Allow 24-48 hours for channel expression post-transfection.[19]
Solutions:
-
External (Bath) Solution (example): (in mM) 140 NaCl, 3.6 KCl, 1.5 CaCl2, 0.5 MgSO4, 0.5 NaH2PO4, 2 NaHCO3, 10 HEPES, pH adjusted to 7.4 with NaOH.[20]
-
Internal (Pipette) Solution (example): (in mM) 130 KCl, 5 NaCl, 1 MgCl2, 11 EGTA, 10 HEPES, pH adjusted to 7.3 with KOH.[4]
Voltage-Clamp Protocol (for Kv1.5/IKur):
-
Establish a whole-cell patch-clamp configuration on a transfected HEK-293 cell.
-
Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a closed state.
-
Apply depolarizing voltage steps (e.g., from -50 mV to +50 mV in 10 mV increments for 200 ms) to elicit outward potassium currents.[16]
-
Record the current traces before and after perfusion of the external solution containing various concentrations of Vernakalant.
-
Analyze the peak current amplitude at each voltage step to determine the concentration-dependent block and calculate the IC50 value.
Langendorff Isolated Heart Preparation
This ex vivo model allows for the study of Vernakalant's effects on the entire heart in the absence of systemic neural and hormonal influences.[17][21]
Objective: To assess the effects of Vernakalant on cardiac electrophysiological parameters such as action potential duration (APD), effective refractory period (ERP), and conduction velocity in an isolated perfused heart.
Animal Model: Rabbit or guinea pig hearts are commonly used.[22][23]
Perfusion:
-
Isolate the heart and cannulate the aorta.
-
Retrogradely perfuse the heart with an oxygenated, nutrient-rich solution (e.g., Krebs-Henseleit or Tyrode's solution) at a constant pressure or flow.[17][21]
-
Maintain the temperature of the perfusate at approximately 37°C.
Data Acquisition:
-
Place recording electrodes on the epicardial surface of the atria and ventricles to record monophasic action potentials (MAPs) or extracellular electrograms.
-
Use pacing electrodes to control the heart rate and deliver programmed electrical stimulation to measure ERP.
-
Record parameters such as APD at 90% repolarization (APD90), ERP, and conduction time before and after the administration of Vernakalant into the perfusate.
Experimental Protocol Example:
-
Allow the heart to stabilize for a period (e.g., 15-30 minutes) after mounting on the Langendorff apparatus.[21]
-
Record baseline electrophysiological parameters.
-
Introduce Vernakalant into the perfusion solution at desired concentrations.
-
Record the changes in APD, ERP, and conduction in both the atria and ventricles.
In Vivo Animal Models of Atrial Fibrillation
Animal models are crucial for evaluating the antiarrhythmic efficacy of Vernakalant in a more physiologically relevant setting.
Objective: To determine the ability of Vernakalant to terminate induced AF and prevent its re-induction.
Animal Model: Goats and dogs are frequently used as their cardiac electrophysiology shares similarities with humans.[24][25]
AF Induction:
-
Implant electrodes on the atria of the animal.
-
Induce AF through rapid atrial pacing (e.g., burst pacing).[24]
Experimental Protocol:
-
After inducing sustained AF, administer Vernakalant intravenously.
-
Continuously monitor the atrial electrogram to determine the time to conversion to sinus rhythm.
-
Following conversion, attempt to re-induce AF to assess the prophylactic effect of the drug.
-
Record other parameters such as atrial ERP and conduction velocity.[24]
Clinical Trial Design: A Representative Example (AVRO Trial)
Objective: To compare the efficacy and safety of intravenous Vernakalant with intravenous amiodarone for the rapid conversion of recent-onset AF.[9][10][11]
Study Design: Randomized, double-blind, active-controlled, parallel-group, multicenter trial.[10][11]
Patient Population: Adults with symptomatic AF of 3 to 48 hours in duration who were hemodynamically stable.[10][11]
Treatment Arms:
-
Vernakalant: 3 mg/kg infusion over 10 minutes. If AF persisted after a 15-minute observation period, a second infusion of 2 mg/kg over 10 minutes was administered.[10][11]
-
Amiodarone: 5 mg/kg infusion over 60 minutes, followed by a 50 mg maintenance infusion over an additional 60 minutes.[9][11]
Primary Efficacy Endpoint: The proportion of patients who converted from AF to sinus rhythm for at least one minute within 90 minutes of the start of the drug infusion.[9][10]
Key Exclusion Criteria:
-
Systolic blood pressure <100 mmHg[10]
-
QTc interval >440 ms[10]
-
Severe heart failure (NYHA Class III or IV)[26]
-
Acute coronary syndrome within the preceding 30 days[26]
Conclusion
Vernakalant is a novel antiarrhythmic agent with a well-characterized, multi-modal mechanism of action that confers relative atrial selectivity. Its ability to rapidly convert recent-onset atrial fibrillation to sinus rhythm has been consistently demonstrated in a robust clinical trial program. The preclinical data elucidating its effects on specific ion channels provide a strong scientific rationale for its clinical efficacy and favorable safety profile. The experimental protocols detailed in this guide offer a framework for the continued investigation of Vernakalant and the development of future atrial-selective antiarrhythmic therapies.
References
- 1. Efficacy and Safety of Vernakalant for Cardioversion of Recent-onset Atrial Fibrillation in the Asia–Pacific Region: A Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. medscape.com [medscape.com]
- 10. A Phase III Superiority Study of Vernakalant vs. Amiodarone in Subjects With Recent Onset Atrial Fibrillation - American College of Cardiology [acc.org]
- 11. A Randomized Active-Controlled Study Comparing the Efficacy and Safety of Vernakalant to Amiodarone in Recent-Onset Atrial Fibrillation - American College of Cardiology [acc.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety of intravenous vernakalant for the rapid conversion of recent‐onset atrial fibrillation: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Efficacy and Safety of Intravenous Vernakalant in Rapid Cardioversion of Recent Onset Atrial Fibrillation: A Retrospective Single-Centre Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The molecular basis of high-affinity binding of the antiarrhythmic compound vernakalant (RSD1235) to Kv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Langendorff Heart [sheffbp.co.uk]
- 22. Experiments on the Isolated Heart of the Rabbit in the Langendorff-Apparatus - TIB AV-Portal [av.tib.eu]
- 23. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 24. Antiarrhythmic effect of vernakalant in electrically remodeled goat atria is caused by slowing of conduction and prolongation of postrepolarization refractoriness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
- 26. Vernakalant hydrochloride for the treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Rate-Dependent Sodium Channel Blockade of Vernakalant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Vernakalant, a multi-ion channel blocker with a notable efficacy in the rapid conversion of atrial fibrillation. A key feature of its electrophysiological profile is the frequency- and voltage-dependent blockade of cardiac sodium channels (Nav1.5), a property that contributes to its relative atrial selectivity and therapeutic effectiveness at high heart rates. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with Vernakalant's interaction with sodium channels.
Quantitative Analysis of Vernakalant's Sodium Channel Blockade
The frequency-dependent nature of Vernakalant's sodium channel blockade is evident in the significant increase in its potency at higher stimulation frequencies. This "use-dependent" characteristic is crucial for its therapeutic action, as it exerts a more pronounced effect in the rapidly firing atrial tissue during fibrillation compared to the slower, regular rhythm of the ventricles. The following tables summarize the available quantitative data on the inhibitory concentration (IC50) of Vernakalant on the cardiac sodium current (INa) under various experimental conditions.
| Parameter | Cell Type | Stimulation Frequency | IC50 (µM) | Reference |
| Tonic Block | Human Atrial Cardiomyocytes (Sinus Rhythm) | 0.5 Hz | 95 | [1] |
| Tonic Block | Human Atrial Cardiomyocytes (Chronic Atrial Fibrillation) | 0.5 Hz | 84 | [1] |
| Use-Dependent Block | Not Specified | >3 Hz | < 10 | [1] |
| Use-Dependent Block | Not Specified | 1 Hz | 43 | [1] |
| Use-Dependent Block | Not Specified | 20 Hz | 9 | [1] |
Table 1: Frequency-Dependent IC50 Values for Vernakalant Blockade of Peak Sodium Current (INa)
Experimental Protocols: Whole-Cell Patch Clamp Electrophysiology
The quantitative data presented above are primarily derived from experiments utilizing the whole-cell patch clamp technique. This methodology allows for the precise control of the cardiomyocyte membrane potential and the direct measurement of ion channel currents.
Objective:
To characterize the tonic and use-dependent block of voltage-gated sodium channels (Nav1.5) by Vernakalant.
Cell Preparation:
-
Human atrial cardiomyocytes are enzymatically isolated from atrial appendage tissue obtained from patients in either sinus rhythm or chronic atrial fibrillation.
-
Alternatively, HEK293 cells stably expressing the human SCN5A gene (encoding the Nav1.5 alpha subunit) can be used.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, thereby isolating the sodium current.
Voltage-Clamp Protocols:
1. Tonic Block Assessment:
-
Holding Potential: -120 mV to ensure most sodium channels are in the resting state.
-
Test Pulse: A short depolarizing pulse to -20 mV for 20-40 ms is applied at a low frequency (e.g., 0.1 or 0.2 Hz) to elicit the peak inward sodium current.
-
Procedure: After establishing a stable whole-cell recording, the baseline sodium current is recorded. Vernakalant is then perfused at increasing concentrations, and the steady-state block at each concentration is measured to determine the IC50 for tonic block.
2. Use-Dependent (Frequency-Dependent) Block Assessment:
-
Holding Potential: -100 mV or -90 mV.
-
Pulse Train: A train of depolarizing pulses to -20 mV (20-40 ms duration) is applied at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz, 20 Hz).
-
Procedure: The reduction in the peak sodium current amplitude from the first to the last pulse in the train is measured. This protocol is repeated for different frequencies and concentrations of Vernakalant to quantify the extent of use-dependent block and determine the frequency-dependent IC50 values.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of Vernakalant's action.
Caption: Workflow for assessing sodium channel block.
Caption: State-dependent binding of Vernakalant.
Conclusion
The frequency-dependent blockade of sodium channels is a cornerstone of Vernakalant's antiarrhythmic properties. This technical guide provides a consolidated resource for understanding this mechanism, from the quantitative assessment of its potency to the detailed experimental procedures required for its investigation. The provided visualizations offer a clear conceptual framework for the signaling pathway, experimental workflow, and the state-dependent nature of Vernakalant's interaction with Nav1.5 channels. This information is vital for researchers and drug development professionals working on novel antiarrhythmic therapies and for the continued understanding of ion channel pharmacology.
References
Vernakalant's Electrophysiological Impact on Cardiac Action Potential Duration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vernakalant is a multi-ion channel blocker with relative atrial selectivity, primarily developed for the rapid conversion of atrial fibrillation to sinus rhythm. Its mechanism of action involves the modulation of several key ion currents that govern the cardiac action potential, leading to a prolongation of the atrial effective refractory period with minimal effects on ventricular repolarization. This technical guide provides an in-depth analysis of vernakalant's effect on cardiac action potential duration, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.
Introduction
The cardiac action potential (AP) is a complex interplay of ion currents that dictates the heart's electrical activity and rhythm. Antiarrhythmic drugs are classified based on their primary effects on the AP. Vernakalant exhibits characteristics of multiple Vaughan Williams classes, with a predominant effect on atrial repolarization.[1] Understanding the precise effects of vernakalant on the duration and morphology of the cardiac action potential is crucial for its safe and effective clinical application and for the development of future antiarrhythmic therapies. This guide summarizes the current knowledge of vernakalant's electrophysiological profile.
Mechanism of Action: A Multi-Target Approach
Vernakalant exerts its antiarrhythmic effects by blocking several ion channels involved in both the depolarization and repolarization phases of the cardiac action potential. Its relative atrial selectivity is attributed to its potent inhibition of channels that are more prominently expressed in the atria compared to the ventricles.[2][3]
Signaling Pathway of Vernakalant's Action
The following diagram illustrates the primary ion channels targeted by vernakalant and their role in shaping the cardiac action potential.
Caption: Signaling pathway of vernakalant's action on cardiac ion channels.
Quantitative Effects on Ion Channels
The potency of vernakalant's blocking action on various ion channels has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's affinity for its targets.
| Ion Channel | Current | Species | IC50 (µM) | Reference(s) |
| Kv1.5 | IKur | Human | 9 - 13 | [4][5] |
| Kir3.1/3.4 | IKACh | - | 10 | [4] |
| Kv4.2 | Ito | Human | 38 | [5] |
| Kv4.3 | Ito | Human | 30 | [5] |
| Nav1.5 | INa (peak) | Human | 43 (at 1 Hz) | [5] |
| hERG | IKr | Human | 21 | [5] |
Impact on Cardiac Action Potential Duration
Vernakalant's primary effect is the prolongation of the atrial action potential duration (APD) and, more significantly, the effective refractory period (ERP). This effect is rate-dependent, being more pronounced at higher heart rates.[1]
Atrial Action Potential Duration
Studies on isolated human atrial trabeculae have demonstrated a significant prolongation of APD at various stages of repolarization.
| Condition | Concentration (µM) | Pacing Frequency (Hz) | APD20 (% change) | APD90 (% change) | ERP (% change) | Reference(s) |
| Sinus Rhythm (SR) | 10 | 1 | - | - | - | [6] |
| Sinus Rhythm (SR) | 30 | 1 | - | +29.6 ms | +60.4 ms | [6] |
| Atrial Fibrillation (AF) | 10 | 0.5 | Significant Prolongation | Significant Prolongation | Significant Lengthening | [6] |
| Atrial Fibrillation (AF) | 10 | 1 | Significant Prolongation | Significant Prolongation | Significant Lengthening | [6] |
| Atrial Fibrillation (AF) | 10 | 3 | Significant Prolongation | Significant Prolongation | Significant Lengthening | [6] |
In a study on canine left atria, vernakalant caused a significant prolongation of APD50 at a concentration of 30 µM, particularly at rapid pacing rates, while having a variable and non-significant effect on APD90.[4]
| Tissue | Concentration (µM) | Pacing Cycle Length (ms) | APD50 (% change) | APD90 (% change) | Reference(s) |
| Canine Left Atria | 3 | 1000 | - | ~+5% | [4] |
| Canine Left Atria | 10 | 1000 | - | ~+8% | [4] |
| Canine Left Atria | 30 | 1000 | ~+15% | ~+10% | [4] |
| Canine Left Atria | 30 | 500 | Significant Prolongation | No Significant Change | [4] |
| Canine Left Atria | 30 | 300 | Significant Prolongation | No Significant Change | [4] |
Ventricular Action Potential Duration
Vernakalant exhibits minimal effects on ventricular repolarization.[7] A human electrophysiology study showed no significant prolongation of the ventricular effective refractory period (VERP) at clinically relevant doses.[8] This atrial selectivity is a key feature that contributes to its favorable safety profile regarding ventricular proarrhythmias.
| Dose | Pacing Cycle Length (ms) | VERP Change | Reference(s) |
| 2 mg/kg over 10 min + 0.5 mg/kg/hr | 600, 400, 300 | No significant prolongation | [8] |
| 4 mg/kg over 10 min + 1 mg/kg/hr | 600, 400, 300 | No significant prolongation | [8] |
Experimental Protocols
The following sections detail the methodologies used to assess the effects of vernakalant on cardiac action potential duration.
Sharp Microelectrode Recording
This technique allows for the direct measurement of intracellular action potentials from multicellular cardiac preparations or single cardiomyocytes.
References
- 1. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rate-Dependent Effects of Vernakalant in the Isolated Non-Remodeled Canine Left Atria Are Primarily Due to Block of the Sodium Channel Comparison with Ranolazine and dl-Sotalol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The effect of vernakalant (RSD1235), an investigational antiarrhythmic agent, on atrial electrophysiology in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Studies on Oral Formulations of Vernakalant: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vernakalant is a relatively atrial-selective antiarrhythmic agent investigated for the management of atrial fibrillation (AF). While the intravenous formulation has seen clinical use in some regions for the acute conversion of AF to sinus rhythm, an oral formulation was also developed for the chronic prevention of AF recurrence. This technical guide provides a comprehensive overview of the investigational studies conducted on oral vernakalant, with a focus on its clinical efficacy, underlying mechanism of action, and the ultimate discontinuation of its development. This document is intended for researchers, scientists, and drug development professionals seeking detailed insights into the oral formulation of vernakalant.
Introduction
Vernakalant is a multi-ion channel blocker that exhibits a degree of atrial selectivity, making it a promising candidate for the treatment of AF with a potentially lower risk of ventricular proarrhythmias compared to other antiarrhythmic drugs.[1] The development of an oral formulation was a logical step to provide a long-term maintenance therapy for patients with a history of AF.[1] A controlled-release oral formulation of vernakalant underwent Phase I studies, and a Phase IIb clinical trial was conducted to evaluate the efficacy and safety of an oral formulation for preventing AF recurrence after cardioversion.[1]
However, in March 2012, it was announced that the development of the oral formulation of vernakalant would be discontinued.[2] The decision was based on an assessment of the regulatory environment and the projected development timeline, which was likely influenced by the regulatory hurdles faced by the intravenous formulation in the United States.[2]
Mechanism of Action
Vernakalant's antiarrhythmic effect is attributed to its ability to block multiple ion channels involved in the cardiac action potential, with a degree of selectivity for channels predominantly expressed in the atria.[3][4] This multi-channel blockade leads to a prolongation of the atrial refractory period and a rate-dependent slowing of atrial conduction, which are key mechanisms for terminating and preventing re-entrant arrhythmias like AF.
The primary molecular targets of vernakalant include:
-
Potassium Channels:
-
Ultra-rapid delayed rectifier potassium current (IKur), encoded by the Kv1.5 channel: This current is atrial-specific and plays a significant role in atrial repolarization. By blocking IKur, vernakalant prolongs the atrial action potential duration and effective refractory period.[3][4]
-
Acetylcholine-activated potassium current (IKACh), mediated by the Kir3.1/3.4 channels: This channel is activated by vagal stimulation and contributes to the shortening of the atrial action potential, which can promote AF. Vernakalant's inhibition of IKACh counteracts this effect.[4]
-
Transient outward potassium current (Ito): Vernakalant also blocks this current, further contributing to the prolongation of the atrial action potential.[3]
-
-
Sodium Channels:
This combination of effects on atrial-selective potassium channels and rate-dependent sodium channel blockade is believed to be the basis for vernakalant's therapeutic potential in AF.
Investigational Studies of Oral Vernakalant
The primary clinical investigation of an oral formulation of vernakalant was a Phase IIb, randomized, placebo-controlled study (NCT00526136) designed to assess its efficacy and safety in preventing the recurrence of atrial fibrillation following cardioversion.[5]
Experimental Protocol: Phase IIb Clinical Trial (NCT00526136)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[5]
-
Patient Population: The study enrolled patients with symptomatic, sustained AF with a duration of more than 72 hours and less than 6 months who were candidates for cardioversion.[6]
-
Treatment Arms: Patients were randomized to one of four treatment groups:
-
Oral vernakalant 150 mg twice daily
-
Oral vernakalant 300 mg twice daily
-
Oral vernakalant 500 mg twice daily
-
Placebo twice daily[5]
-
-
Study Procedure:
-
Patients were initiated on study medication.
-
If AF persisted after 3 days of treatment, electrical cardioversion was performed.
-
Patients who successfully converted to sinus rhythm continued their assigned treatment for up to 90 days.[5]
-
-
Primary Endpoint: The time to the first recurrence of symptomatic sustained AF.[5]
Quantitative Data: Efficacy Results
The Phase IIb study demonstrated that the 500 mg twice-daily dose of oral vernakalant was effective in prolonging the time to AF recurrence compared to placebo. The lower doses of 150 mg and 300 mg twice daily did not show a significant benefit over placebo.[5]
| Efficacy Endpoint | Vernakalant 150 mg BID (n=147) | Vernakalant 300 mg BID (n=148) | Vernakalant 500 mg BID (n=150) | Placebo (n=160) |
| Median Time to First Recurrence of Symptomatic AF | Not Reported | Not Reported | >90 days | 29 days |
| Patients in Sinus Rhythm at Day 90 (%) | 41% | 39% | 49% | 36% |
| Hazard Ratio vs. Placebo (Symptomatic AF Recurrence) | Not Significant | Not Significant | 0.735 (p=0.0275) | - |
Data sourced from the randomized, placebo-controlled study of oral vernakalant for the prevention of atrial fibrillation recurrence after cardioversion.[5]
Pharmacokinetics of Oral Vernakalant
| Pharmacokinetic Parameter | Value |
| Oral Bioavailability | Approximately 20% |
| Time to Steady State | Achieved within 4 days with twice-daily dosing in the range of 300-600 mg. |
| Metabolism | Primarily metabolized by CYP2D6-mediated O-demethylation in extensive metabolizers. Glucuronidation is the main pathway in poor metabolizers. |
| Elimination Half-life (IV) | Approximately 3 hours in extensive CYP2D6 metabolizers and 5.5 hours in poor metabolizers. |
Note: The elimination half-life is based on data from intravenous administration and may not directly reflect the oral formulation.
The lack of published Cmax, Tmax, and AUC data for the oral doses used in the Phase IIb trial is a significant gap in the publicly available information.
Bioanalytical Methods
Specific, detailed bioanalytical methods used for the quantification of vernakalant and its metabolites from plasma samples in the oral formulation studies have not been extensively published. However, based on methods used for the intravenous formulation and general practices for similar compounds, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard approach.
A typical LC-MS/MS method for vernakalant would involve:
-
Sample Preparation: Protein precipitation or solid-phase extraction of plasma samples.
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate vernakalant and its metabolites from endogenous plasma components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to provide sensitive and selective quantification.
Discontinuation of Oral Vernakalant Development
In March 2012, Merck, who had acquired the rights to the oral formulation from Cardiome Pharma, announced the discontinuation of its development.[7] The decision was cited to be based on "an assessment of the regulatory environment and projected development timeline."[7] This was likely influenced by the challenges faced in gaining FDA approval for the intravenous formulation, which included concerns about hypotension and a rare but serious adverse event of cardiogenic shock.[2] The modest efficacy of the oral formulation in the Phase IIb trial, although statistically significant at the highest dose, may have also contributed to the decision in the context of a challenging regulatory landscape.
Conclusion
The investigational program for an oral formulation of vernakalant showed some promise in a Phase IIb clinical trial, particularly at the 500 mg twice-daily dose, for the prevention of AF recurrence. The drug's atrial-selective mechanism of action provided a strong scientific rationale for its development. However, a combination of modest efficacy, a challenging regulatory environment for antiarrhythmic drugs, and specific safety concerns associated with the intravenous formulation ultimately led to the discontinuation of the oral program.
This technical guide has summarized the available data on the investigational studies of oral vernakalant. While a complete dataset, particularly regarding the pharmacokinetics and specific formulation details of the oral product, is not publicly available, the information presented here provides a comprehensive overview for the scientific and drug development community. The story of oral vernakalant serves as a valuable case study in the complexities of antiarrhythmic drug development.
References
- 1. Vernakalant: RSD 1235, RSD-1235, RSD1235 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vernakalant in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 4. Vernakalant | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A randomized, placebo-controlled study of vernakalant (oral) for the prevention of atrial fibrillation recurrence after cardioversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
Vernakalant Hydrochloride: A Technical Guide for the Acute Conversion of Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vernakalant hydrochloride is a relatively atrial-selective antiarrhythmic agent developed for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm.[1][2][3] Its mechanism of action involves the blockade of multiple ion channels predominantly expressed in the atria, leading to a prolongation of the atrial refractory period with minimal effects on ventricular repolarization.[4][5] This technical guide provides an in-depth overview of vernakalant, summarizing key quantitative data from pivotal clinical trials, detailing experimental protocols, and visualizing its mechanism of action and clinical application through signaling pathway and workflow diagrams.
Mechanism of Action
Vernakalant exerts its antiarrhythmic effect through a multi-channel blocking mechanism with a degree of atrial selectivity.[6][7] It targets several key ion channels involved in the cardiac action potential, particularly in atrial myocytes.[8]
Key Molecular Targets:
-
Potassium Channels: Vernakalant blocks several potassium currents.
-
Ultra-rapid delayed rectifier potassium current (IKur): Carried by the Kv1.5 channel, which is almost exclusively expressed in the atria. Blockade of IKur prolongs the atrial action potential duration and effective refractory period.[5][6]
-
Acetylcholine-dependent potassium current (IK,ACh): This current, carried by Kir3.1/3.4 channels, is activated by vagal stimulation and contributes to the shortening of the atrial action potential. Inhibition of IK,ACh by vernakalant further prolongs the atrial refractory period.[5][6]
-
Transient outward potassium current (Ito): Vernakalant also blocks this current, which is more prominent in the atria than in the ventricles.[5][6]
-
Rapidly activating delayed rectifier potassium current (IKr): While vernakalant does have a weak blocking effect on the hERG channel responsible for IKr, its potency is significantly lower than that of other class III antiarrhythmics, minimizing the risk of significant QT prolongation and Torsades de Pointes.[5][6]
-
-
Sodium Channels: Vernakalant blocks voltage-gated sodium channels (Nav1.5) in a frequency- and voltage-dependent manner.[5][8] This effect is more pronounced at higher heart rates, such as during atrial fibrillation, leading to a rate-dependent reduction in conduction velocity in the atria.[7]
This combination of ion channel blockade results in a prolongation of the atrial effective refractory period and a slowing of atrial conduction, which helps to terminate the re-entrant circuits that sustain atrial fibrillation.[7]
Signaling Pathway Diagram
Caption: Mechanism of action of vernakalant in the atrial myocyte.
Experimental Protocols
The clinical development of intravenous vernakalant for the acute conversion of AF involved several key Phase II and Phase III clinical trials, including CRAFT, ACT I, ACT II, ACT III, ACT IV, and AVRO.[1][6][9] The general methodology across these trials is summarized below.
Patient Population
-
Inclusion Criteria:
-
Adults (typically ≥18 years) with symptomatic, recent-onset atrial fibrillation.[10][11]
-
Duration of AF varied between studies, generally ranging from 3 hours to 7 days for non-surgical patients and up to 3 days for post-cardiac surgery patients.[3][11]
-
Hemodynamically stable with systolic blood pressure within a specified range (e.g., >100 mmHg and <160 mmHg).[9][12]
-
-
Exclusion Criteria:
-
Significant structural heart disease such as severe aortic stenosis or hypertrophic obstructive cardiomyopathy.[9][12]
-
Recent acute coronary syndrome (within 30 days).[12]
-
Advanced heart failure (NYHA Class III or IV).[12]
-
QT interval prolongation at baseline (e.g., >440 ms).[9][12]
-
Use of intravenous Class I or III antiarrhythmic drugs within 4 hours prior to vernakalant administration.[12]
-
Clinically significant bradycardia or sick sinus syndrome without a pacemaker.[9][10]
-
Dosing and Administration
A two-step intravenous infusion regimen was consistently used in the Phase III trials:[1][3][11]
-
Initial Infusion: 3 mg/kg of this compound infused over 10 minutes.[1][3][11]
-
Observation Period: A 15-minute observation period following the initial infusion.[1][3][11]
-
Second Infusion (if necessary): If AF persisted, a second infusion of 2 mg/kg was administered over 10 minutes.[1][3][11]
Monitoring and Endpoints
-
Monitoring: Continuous electrocardiogram (ECG) monitoring was performed throughout the infusion and for a specified period afterward to assess for conversion to sinus rhythm and to monitor for any proarrhythmic events.[12] Vital signs, including blood pressure, were closely monitored.[12]
-
Primary Efficacy Endpoint: The most common primary endpoint was the proportion of patients who converted from AF to sinus rhythm for a minimum duration (e.g., at least 1 minute) within 90 minutes of the start of the drug infusion.[3][11]
-
Secondary Efficacy Endpoints: These often included the median time to conversion, the proportion of patients maintaining sinus rhythm at 24 hours, and symptom relief.[1][9]
-
Safety Endpoints: Safety was assessed by monitoring the incidence of adverse events, with a particular focus on hypotension, bradycardia, ventricular arrhythmias (including Torsades de Pointes), and other serious adverse events.[1][11]
Experimental Workflow Diagram
Caption: Generalized workflow for vernakalant clinical trials.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from major clinical trials of intravenous vernakalant.
Table 1: Efficacy of Intravenous Vernakalant in Converting Atrial Fibrillation
| Trial | Patient Population | Comparator | N (Vernakalant) | Conversion Rate within 90 min (Vernakalant) | Conversion Rate within 90 min (Comparator) | Median Time to Conversion (Vernakalant) |
| ACT I [3][11] | AF duration 3 hours to 7 days | Placebo | 145 | 51.7% | 4.0% | 11 minutes |
| ACT II [6][13] | Post-cardiac surgery AF (3-72 hours) | Placebo | 100 | 47.0% | 14.0% | 12 minutes |
| ACT III [14] | AF duration 3 hours to 7 days | Placebo | - | 51.2% | 3.6% | 8 minutes |
| AVRO [9][15] | AF duration 3 to 48 hours | Amiodarone | 116 | 51.7% | 5.2% | 11 minutes |
| CRAFT [6][14] | AF duration 3 to 72 hours | Placebo | - | 61.0% (high dose) | 5.0% | 14 minutes |
Note: Data is compiled from multiple sources and represents the primary efficacy endpoints of the respective trials. "N" represents the number of patients in the vernakalant arm for the specified population.
Table 2: Common and Serious Adverse Events Associated with Intravenous Vernakalant
| Adverse Event Type | Adverse Event | Incidence Rate (Vernakalant) | Incidence Rate (Placebo/Comparator) | Notes |
| Common (Non-Serious) | Dysgeusia (taste disturbance) | ~18-29.9% | ~0.9% | Typically transient.[10][16] |
| Sneezing | ~13-16.3% | ~0% | Typically transient.[10][16] | |
| Paresthesia (abnormal skin sensation) | ~7-10.9% | ~0% | Typically transient.[10][16] | |
| Nausea | ~7-9.0% | ~0.9% | Generally mild to moderate.[1][10] | |
| Serious | Hypotension | ~1.0-6.3% | ~3.5% | Most frequent serious adverse event.[1][10] |
| Bradycardia | Reported | Less frequent in placebo | Can be clinically significant.[1] | |
| Atrial Flutter | ~1.2-10% | ~0% | May occur post-conversion.[1][16] | |
| Complete Atrioventricular Block | Rare | Not typically reported in placebo | A serious but infrequent event.[1] | |
| Cardiogenic Shock | Very Rare | Not reported in placebo | Observed in isolated cases.[1] |
Note: Incidence rates are approximate and compiled from pooled data and individual trial reports. Rates in comparator groups can vary significantly based on the specific comparator used (e.g., placebo vs. amiodarone).
Pharmacokinetics
-
Metabolism: Vernakalant is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[2][17] In individuals who are poor metabolizers for CYP2D6, glucuronidation becomes the main metabolic pathway.[2][18]
-
Half-life: The elimination half-life is approximately 3 hours in extensive CYP2D6 metabolizers and around 5.5 hours in poor metabolizers.[12][18]
-
Distribution: Vernakalant is rapidly distributed in the body following intravenous infusion.[12]
-
Protein Binding: It has low plasma protein binding (53-56%).[18]
Conclusion
This compound is an effective and rapidly acting agent for the pharmacological cardioversion of recent-onset atrial fibrillation. Its relatively atrial-selective mechanism of action offers a favorable safety profile concerning ventricular proarrhythmias compared to some other antiarrhythmic drugs. The quantitative data from numerous clinical trials consistently demonstrate its superiority over placebo and a more rapid onset of action compared to amiodarone. However, careful patient selection is crucial to mitigate risks, particularly hypotension, in susceptible individuals. This technical guide provides a comprehensive resource for understanding the core scientific and clinical principles of this compound for its application in the management of acute atrial fibrillation.
References
- 1. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of novel atrial-selective antiarrhythmic agent this compound injection (RSD1235): influence of CYP2D6 expression and other factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Population pharmacokinetic-pharmacodynamic analysis of this compound injection (RSD1235) in atrial fibrillation or atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Vernakalant | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Phase III Superiority Study of Vernakalant vs. Amiodarone in Subjects With Recent Onset Atrial Fibrillation - American College of Cardiology [acc.org]
- 10. This compound for Rapid Conversion of Atrial Fibrillation - American College of Cardiology [acc.org]
- 11. This compound for rapid conversion of atrial fibrillation: a phase 3, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Introducing Vernakalant into Clinical Practice | AER Journal [aerjournal.com]
- 13. This compound for the rapid conversion of atrial fibrillation after cardiac surgery: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Introducing Vernakalant into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medscape.com [medscape.com]
- 16. Safety and efficacy of vernakalant for the conversion of atrial fibrillation to sinus rhythm; a phase 3b randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Population pharmacokinetics of this compound injection (RSD1235) in patients with atrial fibrillation or atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vernakalant - Wikipedia [en.wikipedia.org]
A Technical Guide to Preclinical Models of Atrial Fibrillation for Vernakalant Testing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical models used to evaluate Vernakalant, a multi-ion channel blocking agent for the rapid conversion of recent-onset atrial fibrillation (AF). The guide details the experimental protocols, summarizes key quantitative data, and visualizes the underlying mechanisms and workflows.
Introduction to Vernakalant and Atrial Fibrillation
Atrial fibrillation is the most common sustained cardiac arrhythmia, characterized by chaotic atrial electrical activity and an irregular, often rapid, ventricular response.[1][2][3] Pharmacological cardioversion is a primary strategy for restoring sinus rhythm.[4] Vernakalant is an antiarrhythmic drug that shows relative atrial selectivity, making it a valuable agent for treating atrial arrhythmias with a reduced risk of ventricular proarrhythmia.[4][5][6] It is approved in Europe for the rapid conversion of recent-onset AF.[4][7] Understanding its effects in robust preclinical models is crucial for its continued development and application.
Mechanism of Action
Vernakalant exerts its antiarrhythmic effect by blocking multiple ion channels involved in the atrial action potential.[1][8] Its atrial selectivity is achieved by targeting channels predominantly expressed in the atria and through a rate- and voltage-dependent blockade that is more pronounced at the high heart rates characteristic of AF.[4][9]
Key Ion Channel Targets:
-
Potassium Channels: Vernakalant prominently blocks atrial-specific potassium currents.[9][10][11]
-
IKur (Kv1.5): The ultra-rapid delayed rectifier potassium current, which is crucial for atrial repolarization.[4][9][10] Blocking IKur prolongs the atrial effective refractory period (ERP).[4][6]
-
IKAch (Kir3.1/3.4): The acetylcholine-dependent potassium current, which is activated by vagal stimulation and contributes to the shortening of the action potential duration in AF.[4][10]
-
Ito: The transient outward potassium current, which is more involved in atrial than ventricular refractoriness.[9][10]
-
-
Sodium Channels (INa): Vernakalant blocks atrial voltage-gated sodium channels in a frequency- and voltage-dependent manner.[4][10] This effect is more potent at the rapid heart rates and depolarized membrane potentials seen in AF, helping to slow conduction and reduce excitability in fibrillating atrial tissue.[4][9]
-
Other Channels: Vernakalant has minimal effect on the hERG (IKr) channel, which is associated with a lower risk of Torsades de Pointes.[6][10] It also has a small inhibitory effect on L-type Ca2+ currents (ICa,L) and the inward rectifier potassium current (IK1).[12][13]
Signaling Pathway Diagram
Caption: Vernakalant's multi-channel blockade in atrial cardiomyocytes.
Preclinical Models and Experimental Protocols
A variety of animal models are used to study AF, ranging from small rodents to large mammals, each with specific advantages for investigating the mechanisms and treatment of the arrhythmia.[2][14][15] Large animal models, such as dogs, goats, and pigs, are often preferred for pharmacological studies due to their greater anatomical and physiological similarity to humans.[15][16]
In Vivo Large Animal Models
Large animal models are instrumental for testing antiarrhythmic compounds in a setting that closely mimics human pathophysiology.[14]
Common AF Induction Protocols:
-
Rapid Atrial Pacing (Atrial Tachypacing - ATP): This is a widely used method to induce electrical and structural remodeling in the atria, creating a substrate for sustained AF.[16][17] Pacing protocols can be acute (hours) or chronic (days to months).[18][19]
-
Vagal Stimulation: Acute cervical vagal stimulation combined with rapid atrial pacing can reliably induce AF episodes.[18]
-
Cholinergic Agonist Administration: Local injection of cholinergic agents like carbachol into cardiac fat pads, followed by short-term atrial pacing, can acutely induce AF.[19][20]
General Experimental Protocol (Canine Model Example):
-
Animal Preparation: Anesthetize the animal (e.g., mongrel dog) and maintain a stable physiological state.
-
Catheter Placement: Introduce multipolar electrode catheters into the right atrium and coronary sinus via femoral or jugular veins for pacing and recording.
-
Baseline Measurements: Record baseline electrophysiological parameters, including sinus cycle length, atrial-His (AH) and His-ventricular (HV) intervals, and atrial effective refractory period (AERP).
-
AF Induction: Initiate an AF induction protocol, such as rapid atrial burst pacing (e.g., 50 Hz for 1-5 seconds) or a combination of pacing with autonomic stimulation.[19] The goal is to induce a sustained episode of AF (e.g., >15 minutes).[19]
-
Vernakalant Administration: Once sustained AF is established, administer a clinically relevant dose of Vernakalant via intravenous infusion (e.g., a 3 mg/kg loading dose over 10 minutes, followed by a second 2 mg/kg infusion if AF persists).[21]
-
Data Acquisition: Continuously monitor the atrial electrogram and surface ECG. Record the time to conversion from AF to sinus rhythm.
-
Post-Conversion Analysis: After conversion, re-measure electrophysiological parameters to assess the drug's effect on AERP, conduction, and other intervals.
In Vitro and Ex Vivo Models
These models allow for the detailed study of Vernakalant's effects on ion channels and action potentials in isolated tissues or cells, free from systemic influences.
Models:
-
Isolated Atrial Myocytes: Cardiomyocytes are isolated from atrial tissue (e.g., human right atrial appendages) to study individual ion currents using patch-clamp techniques.[13][22]
-
Isolated Atrial Trabeculae: These tissue preparations are used to record action potentials and contractile force, providing insights into the drug's effects on tissue-level electrophysiology.[13][22]
Experimental Protocol (Patch-Clamp on Human Atrial Myocytes):
-
Cell Isolation: Obtain human atrial tissue (e.g., from patients undergoing cardiac surgery) and enzymatically digest it to isolate individual cardiomyocytes.[22]
-
Patch-Clamp Recording: Using the whole-cell patch-clamp technique, record specific ion currents (e.g., IKur, INa) under voltage-clamp mode.
-
Drug Application: Perfuse the cell with a control solution to obtain baseline current measurements. Then, apply various concentrations of Vernakalant to the bath solution.
-
Data Analysis: Measure the peak current and other kinetic properties at each Vernakalant concentration to determine the drug's potency (IC50) and mechanism of block (e.g., state-dependence).[13][22]
Quantitative Data Summary
The following tables summarize the quantitative effects of Vernakalant across various preclinical and ex vivo models.
Table 1: In Vitro and Ex Vivo Electrophysiological Effects of Vernakalant
| Parameter | Model System | Concentration | Effect | Reference |
| INa Block (IC50) | Human Atrial Myocytes (AF) | 84 µM (at 0.5 Hz) | Frequency-dependent block | [13][22] |
| Human Atrial Myocytes (SR) | 95 µM (at 0.5 Hz) | Frequency-dependent block | [13][22] | |
| Human Atrial Myocytes | < 10 µM (at >3 Hz) | Increased block at higher rates | [13][23] | |
| IKur (Kv1.5) Block (IC50) | Expressed Channels | 13 µM | Potent block | [12] |
| Ito (Kv4.3) Block (IC50) | Expressed Channels | 30 µM | Moderate block | [12] |
| ICa,L Block (IC50) | Human Atrial Myocytes (SR) | 84 µM | Weak block | [12][13] |
| Outward K+ Current (AUC) | Human Atrial Myocytes (AF) | 12 µM (IC50) | Accelerates current decline | [13][22] |
| Human Atrial Myocytes (SR) | 19 µM (IC50) | Accelerates current decline | [13][22] | |
| Atrial ERP | Animal Models | N/A | Selectively prolonged | [5][6] |
| Ventricular ERP | Animal Models | N/A | No significant effect | [5][6] |
SR: Sinus Rhythm; AF: Atrial Fibrillation; IC50: Half-maximal inhibitory concentration; AUC: Area Under the Curve; ERP: Effective Refractory Period.
Table 2: Efficacy in Preclinical and Clinical Models
| Model | AF Duration | Vernakalant Conversion Rate | Placebo/Comparator Rate | Key Finding | Reference |
| Phase 2 Clinical Trial | 3 to 72 hours | High (Specific % not in abstract) | Low | Effective conversion | [5] |
| AVRO Phase 3 Trial | 3 to 48 hours | 51.7% (at 90 min) | 5.2% (Amiodarone) | Superior to Amiodarone | [3][22] |
| ACT II (Post-Surgery) | 24 hours to 7 days | 47% (at 90 min) | 14% (Placebo) | Effective in post-op AF | [3] |
| Non-randomized Study | < 48 hours | 86-93% (at 2 hrs) | 78% (Flecainide/Propafenone at 8 hrs) | Rapid conversion | [3] |
| Ibutilide Comparison | < 48 hours | 69% (at 90 min) | 43% (Ibutilide) | Faster conversion time | [3] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo preclinical study testing an antiarrhythmic agent like Vernakalant.
Caption: Standardized workflow for in vivo testing of Vernakalant.
Conclusion
Preclinical models, both in vivo and in vitro, have been indispensable in characterizing the electrophysiological profile and antiarrhythmic efficacy of Vernakalant.[1][22] Large animal models of induced AF provide a robust platform for evaluating cardioversion efficacy and atrial selectivity, while ex vivo studies on human atrial tissue offer critical insights into its ion channel-specific mechanisms.[14][22] The data consistently demonstrate that Vernakalant's multi-ion channel blockade, particularly its potent, rate-dependent effects on atrial-specific currents, translates into the effective and rapid conversion of atrial fibrillation.[7][21] This comprehensive understanding, built upon these preclinical foundations, underpins its clinical application.
References
- 1. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Animal models for atrial fibrillation: clinical insights and scientific opportunities. | Semantic Scholar [semanticscholar.org]
- 3. Introducing Vernakalant into Clinical Practice | AER Journal [aerjournal.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 9. Vernakalant: A Novel Agent for the Termination of Atrial Fibrillation - Page 4 [medscape.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The new antiarrhythmic drug vernakalant: ex vivo study of human atrial tissue from sinus rhythm and chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-arrhythmic investigations in large animal models of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Advancing Atrial Fibrillation Research: The Role of Animal Models, Emerging Technologies and Translational Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. ahajournals.org [ahajournals.org]
- 19. Identification of two preclinical canine models of atrial fibrillation to facilitate drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Targets of Vernakalant in Human Atrial Tissue
This guide provides a comprehensive overview of the molecular targets of Vernakalant, an antiarrhythmic agent primarily used for the rapid conversion of recent onset atrial fibrillation. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative data of Vernakalant's interactions with key ion channels, details the experimental protocols for these assessments, and visualizes the underlying mechanisms and workflows.
Data Presentation: Quantitative Analysis of Vernakalant's Molecular Targets
Vernakalant exhibits a multi-ion channel blocking profile with a degree of atrial selectivity. Its therapeutic effects are a consequence of its interaction with several key cardiac ion channels. The following table summarizes the quantitative data on Vernakalant's inhibitory potency (IC50 values) on these channels in human atrial tissue.
| Target Ion Channel | Current | Patient Condition | Stimulation Frequency (Hz) | IC50 (µM) | Reference(s) |
| Sodium Channel (Nav1.5) | I_Na | Sinus Rhythm (SR) | 0.5 | 95 | [1][2] |
| Atrial Fibrillation (AF) | 0.5 | 84 | [1][2] | ||
| Not Specified | >3 | < 10 | [1] | ||
| Potassium Channels | |||||
| Ultra-rapid Delayed Rectifier (Kv1.5) | I_Kur | Not Specified | Not Specified | 13 | [2] |
| Transient Outward (Kv4.3) | I_to | Not Specified | Not Specified | 30 | [2] |
| Acetylcholine-activated (Kir3.1/3.4) | I_KACh | Not Specified | Not Specified | 10 | [2] |
| Rapid Delayed Rectifier (hERG) | I_Kr | Not Specified | Not Specified | 21 | [2] |
| Inward Rectifier | I_K1 | Not Specified | Not Specified | > 1000 | [2] |
| L-type Calcium Channel (Cav1.2) | I_Ca-L | Sinus Rhythm (SR) | Not Specified | 84 | [1][2] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as the resting membrane potential and the frequency of channel activation. Vernakalant's block of the sodium channel is notably rate-dependent, with increased potency at higher frequencies characteristic of atrial fibrillation.[3][4]
Experimental Protocols
The characterization of Vernakalant's molecular targets relies on sophisticated electrophysiological techniques, primarily the patch-clamp method, performed on isolated human atrial cardiomyocytes.
Isolation of Human Atrial Myocytes
A crucial prerequisite for studying ion channel function is the successful isolation of viable single cardiomyocytes from human atrial tissue.
1. Tissue Acquisition and Preparation:
-
Human right atrial appendages are obtained from patients undergoing cardiac surgery.[3][5]
-
The tissue is immediately placed in a cold, Ca2+-free transport solution containing a contractile inhibitor (e.g., 2,3-butanedione monoxime) to prevent myocyte damage.[5]
2. Enzymatic Digestion:
-
The atrial tissue is minced into small fragments and washed in a Ca2+-free solution.[5]
-
The tissue fragments are then subjected to enzymatic digestion using a solution containing collagenase and protease.[5] The specific type and concentration of these enzymes are critical and often require optimization.[5]
-
A low concentration of Ca2+ (e.g., 20 µM) is typically included in the digestion solution to maintain cell viability.[5]
3. Myocyte Harvesting and Storage:
-
Following digestion, the cell suspension is filtered to remove undigested tissue.[5]
-
The isolated myocytes are then pelleted by gentle centrifugation.[5]
-
The Ca2+ concentration in the storage solution is gradually increased to a physiological level (e.g., 0.2 mM) to prevent the "calcium paradox" and subsequent cell death.[5]
-
The isolated, rod-shaped, and striated myocytes are then ready for electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for recording ionic currents from single cardiomyocytes.
1. General Setup:
-
Isolated human atrial myocytes are placed in a recording chamber on the stage of an inverted microscope.
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular environment and is brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
2. Recording Solutions:
-
External (Bath) Solution (Tyrode's Solution): Typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. Specific ion channel blockers are often added to isolate the current of interest.
-
Internal (Pipette) Solution: The composition varies depending on the specific current being measured. A common base solution contains (in mM): 120-140 K-gluconate or KCl, 1-5 MgCl2, 10 HEPES, 10 EGTA, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.
3. Voltage-Clamp Protocols:
The membrane potential of the myocyte is controlled by a voltage-clamp amplifier, and the resulting ionic currents are measured. Specific voltage protocols are designed to activate and inactivate the ion channel of interest, allowing for its isolation and characterization.
-
Sodium Current (I_Na):
-
Holding Potential: -120 mV to ensure complete availability of sodium channels.
-
Test Pulse: A series of brief (e.g., 50 ms) depolarizing pulses ranging from -90 mV to +60 mV are applied to elicit the inward sodium current.
-
Note: Due to the large amplitude and rapid kinetics of I_Na, voltage control can be challenging. Using a low sodium external solution can help to mitigate this issue.
-
-
Ultra-rapid Delayed Rectifier Potassium Current (I_Kur):
-
Holding Potential: -80 mV.
-
Pre-pulse: A brief depolarizing pre-pulse to -40 mV can be used to inactivate sodium channels.
-
Test Pulse: Long (e.g., 500 ms) depolarizing pulses from -40 mV to +60 mV are applied to activate I_Kur.
-
-
Acetylcholine-activated Potassium Current (I_KACh):
-
Holding Potential: -80 mV.
-
Protocol: A voltage ramp from -120 mV to +60 mV is applied before and after the application of an M2 muscarinic receptor agonist (e.g., carbachol) to activate I_KACh. The difference in current represents the I_KACh.
-
-
Transient Outward Potassium Current (I_to):
-
Holding Potential: -80 mV.
-
Pre-pulse: A brief depolarizing pre-pulse to -40 mV is used to inactivate sodium channels.
-
Test Pulse: A series of depolarizing pulses from -30 mV to +60 mV are applied. I_to is characterized by its rapid activation and inactivation.
-
-
L-type Calcium Current (I_Ca-L):
-
Holding Potential: -80 mV.
-
Pre-pulse: A brief depolarizing pre-pulse to -40 mV to inactivate sodium channels.
-
Test Pulse: Depolarizing pulses from -40 mV to +60 mV are applied to activate the inward calcium current.
-
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular interactions and experimental processes discussed in this guide.
Caption: Molecular targets and signaling pathway of Vernakalant in human atrial myocytes.
Caption: Experimental workflow for determining Vernakalant's molecular targets.
Caption: Logical relationship illustrating the atrial-selective action of Vernakalant.
References
- 1. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Vernakalant - Wikipedia [en.wikipedia.org]
- 4. Vernakalant in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Vernakalant's Electrophysiological Impact on Sinoatrial and Atrioventricular Nodes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vernakalant is a mixed ion channel blocker with demonstrated efficacy in the rapid conversion of recent-onset atrial fibrillation. Its mechanism of action, characterized by a degree of atrial selectivity, exerts significant effects on the primary pacemaking and conduction centers of the heart: the sinoatrial (SA) and atrioventricular (AV) nodes. This technical guide provides a comprehensive overview of the electrophysiological impact of vernakalant on these critical cardiac structures, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development in the field of antiarrhythmic therapies.
Introduction
The sinoatrial (SA) node, the heart's natural pacemaker, and the atrioventricular (AV) node, which controls the propagation of electrical impulses from the atria to the ventricles, are central to maintaining normal cardiac rhythm. Pathophysiological alterations in these nodes can lead to various arrhythmias. Vernakalant's therapeutic action in atrial fibrillation is intrinsically linked to its modulation of the electrophysiological properties of these nodes. Understanding this interaction at a granular level is crucial for optimizing its clinical application and for the development of novel antiarrhythmic agents with improved safety and efficacy profiles.
Mechanism of Action at the Nodal Level
Vernakalant exerts its effects by blocking multiple ion channels that are critical for the generation and conduction of the cardiac action potential in nodal tissues.[1][2] Its primary targets include specific potassium and sodium channels, with a notable rate-dependent and atrial-preferential action.[3]
Ion Channel Blockade
Vernakalant's multi-channel blocking profile contributes to its overall effect on the SA and AV nodes. It exhibits inhibitory action on the following key currents:
-
Ultra-rapidly activating delayed rectifier potassium current (I_Kur_): Predominantly expressed in the atria, the blockade of I_Kur_ by vernakalant contributes to the prolongation of the atrial action potential duration and effective refractory period.[3]
-
Acetylcholine-activated inward rectifier potassium current (I_K,ACh_): This current is activated by vagal stimulation and contributes to the shortening of the atrial action potential. Vernakalant's inhibition of I_K,ACh_ further prolongs atrial refractoriness.[3]
-
Voltage-gated sodium channels (I_Na_): Vernakalant exhibits a frequency- and voltage-dependent block of sodium channels, which is more pronounced at higher heart rates, a characteristic that is particularly relevant in the context of atrial fibrillation.[1][3] This action slows the upstroke of the action potential and reduces conduction velocity.
-
Transient outward potassium current (I_to_): Blockade of this current also contributes to the prolongation of the early phase of the action potential.
-
Rapidly activating delayed rectifier potassium current (I_Kr_): Vernakalant has a weak inhibitory effect on the I_Kr_ current, which is encoded by the hERG gene. This is a critical feature as significant blockade of I_Kr_ is associated with the proarrhythmic risk of Torsades de Pointes.[3]
The following diagram illustrates the primary ion channels in nodal cells targeted by vernakalant.
References
- 1. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Vernakalant: A Comprehensive Review of its Pharmacology and Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernakalant is an antiarrhythmic agent specifically developed for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm.[1][2] Its mechanism of action is characterized by a multi-ion channel blocking effect with a degree of atrial selectivity, which is thought to contribute to its efficacy and safety profile.[3][4] This technical guide provides an in-depth review of the pharmacology and electrophysiology of vernakalant, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and experimental workflows.
Pharmacology and Mechanism of Action
Vernakalant exerts its antiarrhythmic effects by blocking multiple ion channels involved in the cardiac action potential, with a more pronounced effect on atrial tissue compared to ventricular tissue.[3][4] This atrial selectivity is a key feature, aiming to reduce the risk of ventricular proarrhythmias.[4] The primary mechanism of action involves the blockade of specific potassium (K+) and sodium (Na+) channels.[2]
Vernakalant blocks several key potassium currents:
-
Ultra-rapid delayed rectifier potassium current (IKur): This current, predominantly expressed in the atria, is a key target for atrial-selective antiarrhythmic drugs.[5] Vernakalant's blockade of IKur contributes to the prolongation of the atrial action potential duration.
-
Transient outward potassium current (Ito): Also more prominent in the atria than ventricles, blockade of Ito further contributes to the alteration of the early phase of atrial repolarization.[2]
-
Acetylcholine-activated potassium current (IK,ACh): This current is activated during vagal stimulation and in certain pathological conditions like atrial fibrillation.[5] Vernakalant's inhibition of IK,ACh is particularly relevant in the context of AF.[5]
-
Rapidly activating delayed rectifier potassium current (IKr): While vernakalant does block the hERG channel responsible for IKr, its effect is considered minimal compared to other channels, which is thought to contribute to a lower risk of Torsades de Pointes.[2]
In addition to its effects on potassium channels, vernakalant exhibits a frequency- and voltage-dependent blockade of sodium channels (INa) .[2] This means its blocking effect is more pronounced at higher heart rates, a characteristic that is particularly advantageous during the rapid atrial rates seen in AF.[6] This rate-dependent sodium channel blockade slows conduction in the atria.[2]
The combination of these actions leads to a prolongation of the atrial effective refractory period (AERP) and a slowing of conduction velocity in the atria, which are crucial for terminating the re-entrant circuits that sustain atrial fibrillation.[3]
Electrophysiological Effects
The pharmacological actions of vernakalant translate into specific changes in the electrophysiological properties of the heart, which have been characterized in preclinical and clinical studies.
Quantitative Data on Ion Channel Blockade
The following table summarizes the half-maximal inhibitory concentrations (IC50) of vernakalant for various ion channels.
| Ion Channel/Current | Species/Cell Line | IC50 (µM) | Reference(s) |
| Kv1.5 (IKur) | Human (expressed) | 13 | [7][8][9] |
| Kv4.3 (Ito) | Human (expressed) | 30 | [7][8] |
| hERG (IKr) | Human (expressed) | 21 | [7][8] |
| ICa,L | Human atrial myocytes (SR) | 84 | [10] |
| INa (peak) | Human atrial myocytes (SR, 0.5 Hz) | 95 | [11] |
| INa (peak) | Human atrial myocytes (AF, 0.5 Hz) | 84 | [11] |
| Early outward current (AUC) | Human atrial myocytes (SR) | 19 | [10] |
| Early outward current (AUC) | Human atrial myocytes (AF) | 12 | [10] |
SR: Sinus Rhythm; AF: Atrial Fibrillation; AUC: Area Under the Curve
Quantitative Data on Electrophysiological Parameters from Human Studies
The table below presents the effects of intravenous vernakalant on key electrophysiological parameters in humans.
| Parameter | Pacing Cycle Length (ms) | Baseline (mean ± SD) | Vernakalant (4 mg/kg) (mean ± SD) | Change (mean ± SD) | P-value | Reference(s) |
| Atrial Effective Refractory Period (AERP) | 600 | 203 ± 31 ms | 228 ± 24 ms | +25 ms | <0.05 | [1][12] |
| Atrial Effective Refractory Period (AERP) | 400 | 182 ± 30 ms | 207 ± 27 ms | +25 ms | <0.05 | [1][12] |
| Atrial Effective Refractory Period (AERP) | 300 | 172 ± 24 ms | 193 ± 21 ms | +21 ms | <0.05 | [1][12] |
| Ventricular Effective Refractory Period (VERP) | 600/400/300 | Not significantly changed | Not significantly changed | - | NS | [12] |
| Wenckebach Cycle Length | - | 343 ± 54 ms | - | +18 ± 12 ms | <0.05 | [1][12] |
| Sinus Node Recovery Time | - | 928 ± 237 ms | - | +123 ± 158 ms | <0.05 | [1][12] |
| QRS Duration (Ventricular Pacing) | 400 | - | - | +15 ± 15 ms | =0.0547 | [1][12] |
| QT Interval | - | Unchanged | Unchanged | - | NS | [12] |
| HV Interval | - | Unchanged | Unchanged | - | NS | [12] |
NS: Not Significant
Clinical Efficacy in Atrial Fibrillation Conversion
Clinical trials have demonstrated the efficacy of intravenous vernakalant for the rapid conversion of recent-onset AF.
| Trial / Analysis | Patient Population | Vernakalant Conversion Rate | Placebo Conversion Rate | Median Time to Conversion | Reference(s) |
| ACT I | Short-duration AF (3h - 7d) | 51.7% | 4.0% | 11 minutes | [13] |
| Pooled ACT 1 & 3 | Short-duration AF | 51.1% | 3.8% | - | [14] |
| Asia-Pacific Phase 3 | Recent-onset AF (>3h - ≤7d) | 52.7% | 12.5% | - | [15] |
| AVRO (vs. Amiodarone) | Recent-onset AF (3-48h) | 51.7% (at 90 min) | 5.2% (Amiodarone at 90 min) | 11 minutes | [3] |
| SPECTRUM Study | Recent-onset AF (< 7d) | 70.2% (Cardioversion rate) | N/A | 12 minutes | [16] |
Experimental Protocols
A variety of experimental models and techniques have been employed to elucidate the pharmacological and electrophysiological properties of vernakalant.
In Vitro Ion Channel Electrophysiology (Patch-Clamp)
-
Objective: To determine the effect of vernakalant on specific ion currents in isolated cardiac myocytes or cell lines expressing specific ion channels.
-
General Methodology:
-
Cell Preparation: Human atrial myocytes are enzymatically isolated from atrial tissue samples obtained from patients undergoing cardiac surgery. Alternatively, cell lines (e.g., HEK293) are stably transfected to express the ion channel of interest.
-
Recording: The whole-cell patch-clamp technique is used to record ion currents.[17][18] A glass micropipette with a tip diameter of ~1 µm is sealed onto the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a specific holding potential, and voltage steps are applied to elicit the ion current of interest.
-
Drug Application: Vernakalant is applied at various concentrations to the extracellular solution to determine its effect on the amplitude and kinetics of the recorded current.
-
Data Analysis: Concentration-response curves are generated to calculate the IC50 value for the blockade of each specific ion current.
-
Ex Vivo Perfused Heart (Langendorff) Model
-
Objective: To study the effects of vernakalant on the electrophysiology and contractile function of an intact heart in a controlled ex vivo environment.
-
General Methodology:
-
Heart Isolation: The heart is rapidly excised from an experimental animal (e.g., rabbit, guinea pig) and mounted on a Langendorff apparatus.[19][20][21]
-
Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and pressure or flow.[19][21][22] This maintains the viability of the heart tissue.
-
Electrophysiological Recordings: Monophasic action potentials can be recorded from the epicardial surface using specialized catheters. Electrocardiograms (ECGs) can also be recorded. Programmed electrical stimulation can be used to measure refractory periods.
-
Drug Administration: Vernakalant is added to the perfusate at known concentrations.
-
Data Analysis: Changes in action potential duration, refractory periods, and other electrophysiological parameters are measured before and after drug administration.
-
In Vivo Electrophysiology Studies in Humans
-
Objective: To assess the effects of vernakalant on the electrophysiological properties of the human heart in a clinical setting.
-
Methodology (as described in a representative study[12]):
-
Patient Population: Patients referred for an electrophysiology (EP) study for evaluation of arrhythmias.
-
Catheter Placement: Standard multipolar electrode catheters are placed in various locations within the heart (e.g., high right atrium, His bundle region, right ventricular apex) under fluoroscopic guidance.
-
Baseline Measurements: Baseline electrophysiological parameters are measured, including sinus node recovery time, atrioventricular (AV) nodal conduction and refractoriness (e.g., Wenckebach cycle length), and atrial and ventricular effective refractory periods at different pacing cycle lengths.
-
Vernakalant Infusion: Vernakalant is administered intravenously at different doses (e.g., a 2 mg/kg loading dose over 10 minutes followed by a maintenance infusion, or a higher 4 mg/kg dose).
-
Post-Infusion Measurements: Electrophysiological parameters are reassessed during and after the vernakalant infusion to determine the drug's effects.
-
Data Analysis: Statistical analysis is performed to compare baseline and post-drug measurements.
-
Clinical Trials for Atrial Fibrillation Conversion
-
Objective: To evaluate the efficacy and safety of intravenous vernakalant for the conversion of recent-onset AF to sinus rhythm.
-
General Methodology (based on trials like ACT I[13] and the Asia-Pacific Phase 3 trial[15]):
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.
-
Patient Population: Patients with symptomatic, recent-onset AF (e.g., duration of 3 hours to 7 days).
-
Randomization: Patients are randomly assigned to receive either intravenous vernakalant or placebo.
-
Dosing Regimen: A typical regimen involves an initial 10-minute infusion of vernakalant (3 mg/kg) or placebo. If AF persists after a 15-minute observation period, a second 10-minute infusion of vernakalant (2 mg/kg) or placebo is administered.
-
Primary Endpoint: The primary efficacy endpoint is typically the proportion of patients who convert to sinus rhythm for a defined duration (e.g., at least 1 minute) within a specified timeframe (e.g., 90 minutes) after the start of the infusion.
-
Safety Monitoring: Patients are continuously monitored for adverse events, including changes in blood pressure, heart rate, and ECG parameters.
-
Data Analysis: The conversion rates between the vernakalant and placebo groups are compared using appropriate statistical methods.
-
Mandatory Visualizations
Caption: Vernakalant's Mechanism of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vernakalant, a mixed sodium and potassium ion channel antagonist that blocks K(v)1.5 channels, for the potential treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. A randomized, placebo-controlled study of vernakalant (oral) for the prevention of atrial fibrillation recurrence after cardioversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of vernakalant (RSD1235), an investigational antiarrhythmic agent, on atrial electrophysiology in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vernakalant hydrochloride for rapid conversion of atrial fibrillation: a phase 3, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. Efficacy and Safety of Vernakalant for Cardioversion of Recent-onset Atrial Fibrillation in the Asia-Pacific Region: A Phase 3 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vernakalant for Rapid Cardioversion of Recent-Onset Atrial Fibrillation: Results from the SPECTRUM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Patch Clamp Protocol [labome.com]
- 19. Langendorff heart - Wikipedia [en.wikipedia.org]
- 20. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
Methodological & Application
Application Notes and Protocols for Vernakalant Hydrochloride Patch Clamp Analysis in Isolated Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernakalant hydrochloride is an antiarrhythmic agent noted for its relative atrial selectivity, making it a valuable tool for the management of atrial fibrillation.[1][2] Its mechanism of action involves the blockade of multiple ion channels that are key to the cardiac action potential, particularly in atrial cardiomyocytes.[3][4][5] Understanding the precise effects of Vernakalant on individual ion channels is crucial for both elucidating its therapeutic and potential proarrhythmic effects. The whole-cell patch clamp technique on isolated cardiomyocytes remains the gold standard for this type of investigation.[6]
These application notes provide a detailed protocol for the electrophysiological assessment of this compound using the patch clamp technique in isolated cardiomyocytes.
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of this compound on various cardiac ion currents, providing a quantitative overview of its multichannel blocking properties.
| Ion Current | Channel | IC50 (µM) | Cell Type | Notes |
| IKur | Kv1.5 | 13 | Human Embryonic Kidney (HEK) cells | Atrial-selective potassium current. |
| Ito | Kv4.3 | 30 | Human Embryonic Kidney (HEK) cells | Transient outward potassium current. |
| INa | Nav1.5 | 95 (Sinus Rhythm), 84 (Atrial Fibrillation) | Human Atrial Cardiomyocytes | Frequency-dependent block. |
| ICa,L | Cav1.2 | 84 | Human Atrial Cardiomyocytes | L-type calcium current. |
| IKr | hERG | >100 | - | Significantly lower potency compared to other channels.[1][2] |
| IK,ACh | KCNJ3/KCNJ5 | Potently blocked | - | Atrial-selective acetylcholine-activated potassium current.[1] |
Signaling Pathway
The following diagram illustrates the primary mechanism of action of this compound on cardiac ion channels in an atrial cardiomyocyte.
Caption: Mechanism of action of this compound.
Experimental Protocols
Part 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol is adapted from established methods for isolating viable, calcium-tolerant cardiomyocytes suitable for patch clamp recording.
Materials:
-
Solutions:
-
Perfusion Buffer: (in mM) 130 NaCl, 5.4 KCl, 1.4 MgCl2, 0.4 NaH2PO4, 5 HEPES, 10 glucose, 20 taurine, 10 creatine; pH 7.3 with NaOH.
-
Enzyme Solution: Perfusion buffer supplemented with 1 mg/mL collagenase type II and 0.1% bovine serum albumin (BSA).
-
KB Solution (Storage): (in mM) 85 KOH, 30 KCl, 30 KH2PO4, 3 MgSO4, 0.5 EGTA, 10 HEPES, 5 pyruvic acid, 5 creatine, 20 taurine, 20 glucose; pH 7.2 with KOH.
-
-
Equipment:
-
Langendorff perfusion system
-
Surgical instruments (scissors, forceps)
-
Beakers and Petri dishes
-
Water bath (37°C)
-
Microscope
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly excise the heart and place it in ice-cold Perfusion Buffer.
-
Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated Perfusion Buffer at 37°C for 5 minutes to clear the blood.
-
Switch the perfusion to the oxygenated Enzyme Solution and perfuse for 10-20 minutes, or until the heart becomes flaccid.
-
Detach the heart from the cannula and remove the atria.
-
Mince the ventricular tissue in a Petri dish containing KB Solution.
-
Gently triturate the minced tissue with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove large debris.
-
Allow the cardiomyocytes to pellet by gravity for 10-15 minutes.
-
Carefully remove the supernatant and resuspend the cells in fresh KB Solution.
-
Gradually reintroduce calcium to the cell suspension in a stepwise manner before proceeding with electrophysiological recordings.
Part 2: Whole-Cell Patch Clamp Protocol
This protocol outlines the steps for recording ionic currents from isolated cardiomyocytes to assess the effects of this compound.
Materials:
-
Solutions:
-
External Solution (for Potassium Currents): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH.
-
Internal Solution (for Potassium Currents): (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 EGTA, 5 MgATP, 0.1 Na-GTP; pH 7.2 with KOH.
-
External Solution (for Sodium Currents): (in mM) 5 NaCl, 135 Choline-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with CsOH.
-
Internal Solution (for Sodium Currents): (in mM) 120 CsF, 20 CsCl, 10 HEPES, 5 EGTA, 5 MgATP; pH 7.2 with CsOH.
-
This compound stock solution (in DMSO or water).
-
-
Equipment:
-
Patch clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller and microforge
-
Procedure:
-
Plate the isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with the appropriate External Solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the Internal Solution.
-
Approach a single, healthy, rod-shaped cardiomyocyte with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
Record baseline ionic currents using appropriate voltage clamp protocols for the current of interest (e.g., step protocols to elicit IKur, Ito, INa, or ICa,L).
-
Perfuse the chamber with the External Solution containing the desired concentration of this compound.
-
Record the ionic currents in the presence of the drug after a steady-state effect is reached.
-
Wash out the drug with the control External Solution to observe any reversal of the effects.
-
Repeat for a range of Vernakalant concentrations to generate a dose-response curve and calculate the IC50 value.
Experimental Workflow
The following diagram outlines the logical flow of a typical patch clamp experiment to evaluate the effect of Vernakalant on isolated cardiomyocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vernakalant | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Patch clamp - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: In Vitro Model of Atrial Fibrillation Using Vernakalant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrial fibrillation (AF) is the most common cardiac arrhythmia, characterized by rapid and irregular electrical activity in the atria. Developing effective anti-arrhythmic drugs requires robust preclinical models that can accurately recapitulate the pathophysiology of AF. This document provides detailed application notes and protocols for establishing an in vitro model of atrial fibrillation using human induced pluripotent stem cell-derived atrial cardiomyocytes (hiPSC-aCMs) and utilizing Vernakalant, a clinically used anti-arrhythmic drug, as a tool to study the mechanisms of AF and evaluate drug efficacy.
Vernakalant is a multi-ion channel blocker with relative atrial selectivity, making it a valuable compound for AF research. It primarily targets potassium channels (such as Kv1.5, which carries the ultra-rapidly activating delayed rectifier K+ current, IKur, and Kir3.1/3.4, responsible for the acetylcholine-dependent K+ current, IK,ACh) and sodium channels in a rate- and voltage-dependent manner. This profile allows for the prolongation of the atrial effective refractory period with minimal effects on the ventricles.
This protocol will guide users through the process of culturing hiPSC-aCMs, inducing an AF-like phenotype using rapid electrical pacing, and assessing the effects of Vernakalant using multi-electrode array (MEA) technology.
Data Presentation: Quantitative Effects of Vernakalant
The following tables summarize the quantitative effects of Vernakalant on various electrophysiological parameters as reported in the literature. This data is essential for validating the in vitro model and for providing a benchmark for new compound testing.
Table 1: Inhibitory Concentrations (IC50) of Vernakalant on Key Ion Channels
| Ion Channel Current | Cell Type | IC50 (µM) | Reference(s) |
| Peak INa | Human atrial cardiomyocytes (SR) | 95 | |
| Peak INa | Human atrial cardiomyocytes (AF) | 84 | |
| ICa,L | Human atrial cardiomyocytes (SR) | 84 |
SR: Sinus Rhythm; AF: Atrial Fibrillation
Table 2: Effects of Vernakalant on Action Potential Parameters in hiPSC-Cardiomyocytes from a Short QT Syndrome Type 1 Patient Model
| Vernakalant Concentration (µM) | APD50 (% of Control) | APD90 (% of Control) | Vmax (% of Control) | Reference(s) |
| 3 | ~120% | ~125% | ~95% | |
| 10 | ~150% | ~155% | ~85% | |
| 30 | ~165% | ~175% | ~70% |
APD50/90: Action Potential Duration at 50% and 90% repolarization; Vmax: Maximum upstroke velocity.
Signaling Pathway and Mechanism of Action of Vernakalant
The primary mechanism of action of Vernakalant involves the blockade of multiple ion channels that are crucial for the generation and propagation of the atrial action potential. This multi-channel blockade leads to a prolongation of the atrial refractory period and a slowing of conduction, which are key anti-fibrillatory effects.
Vernakalant's multi-ion channel blockade prolongs atrial repolarization and refractoriness.
Experimental Protocols
Differentiation of hiPSCs into Atrial Cardiomyocytes
This protocol is adapted from published methods for generating atrial-like cardiomyocytes.
Materials:
-
Human induced pluripotent stem cells (hiPSCs)
-
Matrigel
-
RPMI 1640 medium
-
B27 supplement (minus insulin)
-
CHIR99021
-
IWR-1
-
Retinoic acid
-
Insulin
Workflow:
Workflow for differentiating hiPSCs into atrial cardiomyocytes.
Procedure:
-
Day -2: Coat culture plates with Matrigel. Seed hiPSCs at a high density to achieve confluence by Day 0.
-
Day 0: To induce mesoderm formation, replace the medium with RPMI/B27 (minus insulin) containing CHIR99021 (typically 6-12 µM).
-
Day 2: To specify cardiac mesoderm, replace the medium with RPMI/B27 (minus insulin) containing IWR-1 (typically 5 µM).
-
Day 4: For atrial specification, add retinoic acid (typically 1 µM) to the RPMI/B27 (minus insulin) medium.
-
Day 6: Replace with fresh RPMI/B27 (minus insulin) medium.
-
Day 8 onwards: Switch to RPMI/B27 medium containing insulin. Spontaneous beating should be observable between days 8 and 12. Culture for at least 30 days to allow for maturation before conducting experiments.
Induction of Atrial Fibrillation-like Phenotype via Burst Pacing
Rapid electrical pacing can be used to induce an AF-like state in cultured hiPSC-aCMs, characterized by irregular and rapid electrical activity.
Materials:
-
Mature hiPSC-aCMs cultured on a multi-electrode array (MEA) plate
-
MEA system with integrated stimulator
-
Culture medium
Workflow:
Workflow for inducing an AF-like phenotype using burst pacing.
Procedure:
-
Culture mature hiPSC-aCMs on an MEA plate until a confluent, spontaneously beating monolayer is formed.
-
Place the MEA plate in the recording system and allow it to equilibrate for at least 10-15 minutes.
-
Record baseline spontaneous electrical activity for 5-10 minutes.
-
Apply a burst pacing protocol through the MEA electrodes. A typical protocol would be a train of stimuli at 10-20 Hz for a duration of 5-10 seconds. The voltage should be set to reliably capture the cells.
-
Immediately after the pacing train, record the electrical activity. The induction of a sustained, high-frequency, and irregular rhythm is indicative of an AF-like phenotype.
-
If AF is not induced, a more aggressive protocol or the use of pharmacological agents like carbachol to activate IK,ACh can be considered.
Evaluation of Vernakalant's Anti-Arrhythmic Efficacy
Materials:
-
hiPSC-aCMs with induced AF-like phenotype on an MEA plate
-
Vernakalant stock solution
-
Culture medium
Procedure:
-
Once a stable AF-like rhythm is established, record this activity for a baseline period (e.g., 5 minutes).
-
Prepare serial dilutions of Vernakalant in pre-warmed culture medium. A suggested concentration range to test is 1 µM, 3 µM, 10 µM, and 30 µM, based on published data.
-
Add the lowest concentration of Vernakalant to the well and allow it to equilibrate for 10-15 minutes.
-
Record the electrical activity for 5-10 minutes.
-
Repeat steps 3 and 4 for each increasing concentration of Vernakalant.
-
A vehicle control should be run in a parallel well to account for any time-dependent changes in the arrhythmia.
Data Analysis:
-
Termination of AF: Determine the concentration at which the irregular, high-frequency activity ceases and a regular rhythm is restored.
-
Changes in Field Potential Duration (FPD): Measure the FPD before and after drug application. Vernakalant is expected to prolong the FPD.
-
Beat Rate and Variability: Quantify the beat rate and beat-to-beat variability. A successful anti-arrhythmic effect should result in a slower, more regular beat rate.
Conclusion
This document provides a comprehensive framework for establishing and utilizing an in vitro model of atrial fibrillation with hiPSC-aCMs and Vernakalant. By following these protocols, researchers can create a reproducible and physiologically relevant platform for studying the mechanisms of AF, screening for novel anti-arrhythmic compounds, and investigating the electrophysiological effects of drugs in a human-based system. The provided quantitative data and signaling pathway information for Vernakalant serve as a valuable reference for validating the model and interpreting experimental results.
Application Note: A Validated HPLC Method for the Quantification of Vernakalant Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Vernakalant Hydrochloride in bulk drug substance and pharmaceutical dosage forms. The method utilizes a reversed-phase C18 column with UV detection, providing excellent specificity, linearity, accuracy, and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring a precise and accurate method for the quantification of this compound.
Introduction
Vernakalant is an antiarrhythmic agent used for the rapid conversion of recent-onset atrial fibrillation to sinus rhythm. Accurate quantification of this compound is crucial for quality control during drug manufacturing and for various research applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity. This document provides a detailed protocol for a validated HPLC method for the quantification of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid in Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 298 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 400 mL of HPLC-grade acetonitrile with 600 mL of 0.1% trifluoroacetic acid in purified water. Degas the solution for at least 15 minutes using a suitable method such as sonication.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and dilute to the mark.
Standard Working Solutions: Prepare a series of standard working solutions by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from bulk drug substance): Accurately weigh approximately 100 mg of the this compound bulk drug substance, transfer it to a 100 mL volumetric flask, dissolve in the mobile phase, and dilute to the mark. Further dilute this solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 50 µg/mL).
Sample Preparation (from pharmaceutical dosage form - for injection): Aseptically withdraw a volume of the this compound injection equivalent to 100 mg of the active ingredient and transfer it to a 100 mL volumetric flask. Dilute to the mark with the mobile phase. Further dilute this solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL).
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Specificity | No interference from placebo and degradation products |
Protocol
-
System Preparation: Set up the HPLC system according to the chromatographic conditions outlined in Table 1.
-
System Suitability: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak area is not more than 2.0% and the tailing factor is not more than 2.0.
-
Calibration Curve Construction: Inject each of the standard working solutions (1 µg/mL to 100 µg/mL) in triplicate. Plot a graph of the mean peak area versus the concentration and determine the linearity by calculating the correlation coefficient.
-
Sample Analysis: Inject the prepared sample solutions in triplicate.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the mean peak area of the sample with the calibration curve.
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Simplified signaling pathway of Vernakalant in atrial myocytes.
Application Notes and Protocols: Langendorff-Perfused Heart Model for Vernakalant Efficacy Testing
<
Introduction
The Langendorff-perfused heart model is a foundational ex vivo technique in cardiovascular research, allowing for the study of cardiac function in an isolated organ, free from systemic neural and hormonal influences.[1][2] This preparation is particularly valuable for pharmacological studies, providing a controlled environment to assess the efficacy and safety of novel therapeutic agents.[2] Vernakalant (Brinavess) is an antiarrhythmic drug approved for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm.[3][4][5] Its mechanism involves the blockage of multiple ion channels, with a degree of atrial selectivity, making it a prime candidate for evaluation in controlled cardiac models.[3][6][7][8]
These application notes provide a detailed protocol for utilizing the Langendorff-perfused rabbit heart model to test the efficacy of Vernakalant in terminating induced atrial fibrillation.
Vernakalant: Mechanism of Action
Vernakalant exerts its antiarrhythmic effects by blocking several key ion channels involved in the cardiac action potential, with a notable selectivity for atrial tissue.[3][7][8] This multi-channel blockade leads to a prolongation of the atrial refractory period and a slowing of conduction, which are crucial for terminating the chaotic electrical activity of AF.[3]
Key Ion Channel Targets:
-
Voltage-Gated Sodium Channels (INa): Vernakalant blocks atrial sodium channels in a rate- and voltage-dependent manner.[6][8] Its blocking effect is more pronounced at higher heart rates, characteristic of AF, and in the more depolarized atrial tissue.[8]
-
Ultra-Rapid Delayed Rectifier Potassium Current (IKur): This current, carried by Kv1.5 channels, is predominantly expressed in the atria.[3][6] By blocking IKur, Vernakalant significantly prolongs the atrial action potential duration and refractoriness.[8]
-
Transient Outward Potassium Current (Ito): Blockade of this current, mediated by Kv4.3 channels, also contributes to the prolongation of atrial refractoriness.[3][6]
-
Acetylcholine-Activated Potassium Current (IK,ACh): This current is activated by vagal stimulation and contributes to the shortening of the atrial action potential, a key factor in the persistence of AF. Vernakalant's inhibition of IK,ACh helps to counteract this effect.[6][8]
-
Rapidly Activating Delayed Rectifier Potassium Current (IKr): Vernakalant has a minimal blocking effect on the hERG channels responsible for IKr, which is a primary reason for its lower risk of ventricular proarrhythmias compared to other antiarrhythmic drugs.[6][8]
Figure 1. Mechanism of action of Vernakalant on atrial ion channels.
Experimental Setup and Protocols
Langendorff Perfusion Apparatus
The Langendorff apparatus allows for retrograde perfusion of the isolated heart via the aorta.[2] This method ensures the coronary arteries are supplied with an oxygenated nutrient solution, maintaining cardiac viability for several hours.[2]
Core Components:
-
Perfusion Reservoir: Contains the perfusion buffer (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Peristaltic Pump: Maintains a constant perfusion pressure or flow rate.
-
Bubble Trap and Filter: Removes air emboli and particulates from the perfusate.
-
Warming Jacket: Surrounds the perfusion tubing and the heart to maintain physiological temperature.
-
Aortic Cannula: For cannulating the aorta and initiating retrograde perfusion.
-
Transducers and Electrodes: To measure physiological parameters such as left ventricular pressure (LVP), electrocardiogram (ECG), and monophasic action potentials (MAPs).
-
Data Acquisition System: To record and analyze the physiological data.[1]
Figure 2. General workflow for preparing a Langendorff-perfused heart.
Protocol for Heart Isolation and Perfusion (Rabbit Model)
-
Anesthesia and Heparinization: Anesthetize a New Zealand White rabbit (2.5-3.0 kg) with an appropriate anesthetic regimen (e.g., sodium pentobarbital). Administer heparin (1000 IU/kg, i.v.) to prevent coagulation.
-
Heart Excision: Perform a thoracotomy to expose the heart.[1] Quickly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.[1]
-
Cannulation: Identify the aorta and carefully cannulate it with a suitably sized aortic cannula. Secure the aorta onto the cannula with surgical silk.[1]
-
Initiate Perfusion: Mount the cannula onto the Langendorff apparatus and immediately begin retrograde perfusion with Krebs-Henseleit buffer (37°C, 95% O₂/5% CO₂) at a constant pressure (e.g., 70-80 mmHg).
-
Instrumentation:
-
Place pacing/recording electrodes on the atrial and ventricular epicardium.
-
Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the mitral valve to measure LVP.[9]
-
-
Stabilization: Allow the heart to stabilize for 20-30 minutes. During this period, ensure stable heart rate, coronary flow, and developed pressure.[9]
Protocol for Vernakalant Efficacy Testing
Induction of Atrial Fibrillation
Sustained AF can be reliably induced using a combination of burst pacing and acetylcholine (ACh) infusion.[10][11]
-
Baseline Pacing: Pace the right atrium at a cycle length slightly shorter than the intrinsic sinus rate.
-
ACh Infusion: Begin infusion of acetylcholine (e.g., 1-10 µM) into the perfusate to shorten the atrial refractory period, creating a substrate for AF.[10]
-
Burst Pacing: Apply a high-frequency burst pace to the atrium (e.g., 20-50 Hz for 5-10 seconds).[10]
-
AF Confirmation: Confirm the induction of sustained AF (lasting > 2 minutes) by observing a rapid, irregular atrial rhythm on the electrogram.
Vernakalant Administration and Data Acquisition
-
Drug Preparation: Prepare a stock solution of Vernakalant hydrochloride. The final concentration in the perfusate should be titrated to achieve clinically relevant levels (e.g., 3-10 µM).
-
Vernakalant Infusion: Once sustained AF is established, infuse Vernakalant into the perfusion line.
-
Data Recording: Continuously record atrial and ventricular electrograms, ECG, and LVP.
-
Primary Endpoint: The primary efficacy endpoint is the termination of AF and conversion to sinus rhythm. Record the time to conversion from the start of the drug infusion.
-
Electrophysiological Parameters: Measure the following parameters before and after Vernakalant administration:
-
Atrial Effective Refractory Period (AERP)
-
Action Potential Duration at 90% repolarization (APD₉₀)
-
QRS duration and QT interval from the pseudo-ECG.
-
Figure 3. Experimental protocol for Vernakalant efficacy testing.
Data Presentation and Expected Outcomes
The efficacy of Vernakalant is quantified by its ability to convert AF to sinus rhythm and its effects on atrial electrophysiology. Data should be summarized in a clear, tabular format.
Table 1: Efficacy of Vernakalant in Terminating Induced Atrial Fibrillation
| Group | N | AF Conversion Rate (%) | Time to Conversion (min) |
| Vehicle Control | 8 | 12.5% | - |
| Vernakalant (3 µM) | 8 | 75.0% | 5.2 ± 1.8 |
| Vernakalant (10 µM) | 8 | 100% | 2.1 ± 0.9 |
*Data are hypothetical and for illustrative purposes. Statistical significance (e.g., p < 0.05) should be determined relative to the vehicle control. Clinical studies have shown Vernakalant to be significantly superior to placebo, with conversion rates around 50% within 90 minutes.[12][13][14][15]
Table 2: Electrophysiological Effects of Vernakalant
| Parameter | Baseline | Vernakalant (10 µM) | % Change |
| Atrial ERP (ms) | 110 ± 8 | 145 ± 11 | +31.8% |
| Atrial APD₉₀ (ms) | 135 ± 10 | 170 ± 12 | +25.9% |
| QRS Duration (ms) | 45 ± 3 | 50 ± 4 | +11.1% |
| QT Interval (ms) | 220 ± 15 | 235 ± 18 | +6.8% |
*Data are hypothetical and for illustrative purposes. Vernakalant is expected to significantly prolong atrial refractoriness with minimal effects on ventricular parameters.[13]
Conclusion
The Langendorff-perfused heart model provides a robust and reproducible platform for evaluating the antiarrhythmic efficacy of drugs like Vernakalant. By following these detailed protocols, researchers can obtain valuable data on the drug's ability to terminate atrial fibrillation and its underlying electrophysiological mechanisms. This model serves as a critical step in the preclinical assessment of antiarrhythmic agents, bridging the gap between cellular studies and in vivo clinical trials.
References
- 1. adinstruments.com [adinstruments.com]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Vernakalant - Wikipedia [en.wikipedia.org]
- 5. Pharmacological cardioversion of atrial fibrillation with vernakalant: evidence in support of the ESC Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vernakalant: A Novel Agent for the Termination of Atrial Fibrillation - Page 4 [medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. The Propensity for Inducing Atrial Fibrillation: A Comparative Study on Old versus Young Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Vernakalant for cardioversion of recent-onset atrial fibrillation: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and Safety of Vernakalant for Cardioversion of Recent-onset Atrial Fibrillation in the Asia–Pacific Region: A Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing Vernakalant's Effect on the hERG Channel Using Automated Patch Clamp Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium current (IKr), a critical component in the repolarization of the cardiac action potential. Inhibition of the hERG channel can lead to QT interval prolongation, a condition that increases the risk of developing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP). Consequently, assessing the potential of new chemical entities to block the hERG channel is a mandatory step in preclinical drug development, as mandated by regulatory bodies like the FDA and EMA.[1]
Vernakalant is an antiarrhythmic agent approved for the rapid conversion of recent-onset atrial fibrillation to sinus rhythm.[2][3] It exhibits a multi-ion channel blocking mechanism, targeting several potassium and sodium channels.[2][3] While its primary therapeutic action is not mediated through hERG channels, understanding its off-target effects on this critical channel is essential for a comprehensive cardiac safety profile. Automated patch clamp (APC) systems have become the industry standard for medium- to high-throughput screening of compound effects on ion channels like hERG, offering significant advantages in terms of throughput, reproducibility, and standardization over traditional manual patch clamp techniques.[4][5][6]
This application note provides a detailed protocol for assessing the effect of Vernakalant on the hERG channel using an automated patch clamp system. It includes methodologies for cell preparation, experimental execution, and data analysis, along with a summary of expected quantitative data.
Signaling Pathway of hERG Channel Gating
The hERG channel exhibits complex gating kinetics characterized by slow activation and rapid inactivation. The following diagram illustrates the principal states of the hERG channel.
References
- 1. State dependent dissociation of HERG channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. fda.gov [fda.gov]
- 5. Vernakalant in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Vernakalant Metabolism by CYP2D6 in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernakalant is an antiarrhythmic agent primarily used for the rapid conversion of recent-onset atrial fibrillation to sinus rhythm. The metabolism of Vernakalant is a critical factor in its pharmacokinetic profile and potential for drug-drug interactions. In humans, Vernakalant is predominantly metabolized by the cytochrome P450 enzyme CYP2D6 through O-demethylation.[1][2] This process leads to the formation of its major, largely inactive metabolite, RSD1385.[1][2] Understanding the kinetics of this metabolic pathway is essential for predicting its clearance, inter-individual variability due to CYP2D6 polymorphism, and potential interactions with other drugs metabolized by the same enzyme.
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro studies of Vernakalant metabolism using human liver microsomes (HLMs), with a specific focus on the CYP2D6-mediated pathway.
Data Presentation
Table 1: Summary of Vernakalant Metabolism by CYP2D6
| Parameter | Description | Value | Reference |
| Primary Metabolizing Enzyme | The main cytochrome P450 isoform responsible for Vernakalant metabolism. | CYP2D6 | [1][2][3] |
| Metabolic Reaction | The primary chemical modification of Vernakalant by CYP2D6. | 4-O-demethylation | [1][2] |
| Major Metabolite | The principal product of CYP2D6-mediated metabolism. | RSD1385 | [1][2] |
| Inhibition Constant (Ki) | A measure of the potency of Vernakalant as an inhibitor of CYP2D6 activity. | 3 µM | [3] |
| Michaelis-Menten Constant (Km) | Substrate concentration at which the reaction rate is half of Vmax. | Not publicly available | |
| Maximum Reaction Velocity (Vmax) | The maximum rate of the enzymatic reaction. | Not publicly available |
Note: While the Ki value for Vernakalant's inhibition of CYP2D6 is available, the specific Km and Vmax values for its metabolism in human liver microsomes are not readily found in the public domain. The provided protocols outline the methodology to determine these crucial kinetic parameters.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for Vernakalant O-demethylation in Human Liver Microsomes
This protocol describes the procedure to determine the Michaelis-Menten constants (Km and Vmax) for the CYP2D6-mediated O-demethylation of Vernakalant.
Materials:
-
Vernakalant hydrochloride
-
Pooled human liver microsomes (from a reputable supplier, characterized for CYP2D6 activity)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not metabolized by CYP2D6)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Vernakalant in a suitable solvent (e.g., water or methanol) and perform serial dilutions to create a range of substrate concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare the quenching solution (e.g., ice-cold acetonitrile with internal standard).
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)
-
Vernakalant at various concentrations
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a predetermined linear time (e.g., 15-30 minutes, to be determined in preliminary experiments).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an excess of the quenching solution.
-
Centrifuge the samples to precipitate the proteins (e.g., 14,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the metabolite RSD1385.
-
Analyze the samples to determine the concentration of the formed metabolite.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation (V) at each Vernakalant concentration (pmol/min/mg protein).
-
Plot the reaction velocity (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Protocol 2: Reaction Phenotyping to Confirm CYP2D6 as the Primary Enzyme for Vernakalant Metabolism
This protocol is designed to confirm the primary role of CYP2D6 in Vernakalant metabolism using specific chemical inhibitors or recombinant CYP enzymes.
Materials:
-
Same materials as in Protocol 1.
-
Specific CYP2D6 inhibitor (e.g., Quinidine)
-
Inhibitors for other major CYP isoforms (e.g., Ketoconazole for CYP3A4, Furafylline for CYP1A2, etc.)
-
Recombinant human CYP2D6 enzyme (optional)
Procedure:
-
Chemical Inhibition Assay:
-
Follow the incubation procedure described in Protocol 1.
-
In separate wells, pre-incubate the human liver microsomes with a specific inhibitor (e.g., Quinidine for CYP2D6) for a short period (e.g., 10-15 minutes) before adding Vernakalant.
-
Use a concentration of Vernakalant close to the determined Km value (if available) or a low concentration (e.g., 1 µM) where the contribution of high-affinity enzymes is most prominent.
-
Include a control incubation without any inhibitor.
-
Terminate the reaction and analyze the samples as described in Protocol 1.
-
Compare the rate of metabolite formation in the presence and absence of the inhibitor. A significant reduction in metabolite formation with the CYP2D6 inhibitor confirms its role.
-
-
Recombinant Enzyme Assay (Optional):
-
Incubate Vernakalant with commercially available recombinant human CYP2D6 enzymes.
-
Follow the general incubation procedure, replacing HLMs with the recombinant enzyme and the appropriate buffer system recommended by the supplier.
-
Analyze for the formation of RSD1385. The detection of the metabolite will directly confirm the catalytic activity of CYP2D6.
-
Visualizations
Caption: Metabolic pathway of Vernakalant via CYP2D6.
Caption: Workflow for HLM metabolism study.
References
Application Notes and Protocols for Inducing and Measuring Atrial Fibrillation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the induction and measurement of atrial fibrillation (AF) in various animal models. The methodologies described are based on established and reproducible techniques to facilitate the study of AF pathophysiology and the evaluation of novel therapeutic interventions.
Data Presentation: Quantitative Parameters for Atrial Fibrillation Induction
The following tables summarize key quantitative parameters for inducing atrial fibrillation in different animal models using various techniques.
Table 1: Rapid Atrial Pacing (Transesophageal)
| Animal Model | Pacing Mode | Cycle Length (CL) | Stimulus Amplitude | Pacing Duration | Reference |
| Mouse | Burst | 15 - 25 ms | 3.0 - 4.0 mA | 15 s trains | [1][2] |
| Decremental | 40 ms decreasing by 2 ms every 2 s to 20 ms | Twice diastolic threshold | - | [2] | |
| Rat | Burst | - | 3 V above diastolic threshold | 15 cycles of 20 s | [3] |
Table 2: Rapid Atrial Pacing (Intracardiac)
| Animal Model | Pacing Mode | Pacing Frequency/Rate | Pacing Voltage | Pacing Duration | Reference |
| Rabbit | Burst | 1000 beats/min | - | - | [4] |
| Dog | Rapid Pacing | 40 Hz | 20 V | 20 min | [5][6] |
Table 3: Pharmacological Induction
| Animal Model | Agent(s) | Dosage | Route of Administration | AF Duration | Reference |
| Dog | Acetylcholine (ACh) | 2.8 +/- 0.3 micromol/l | Perfusion through sinus node artery | 25 +/- 7 s | [7][8] |
| ACh + Isoproterenol | 0.4 +/- 0.1 micromol/l (ACh) + 10 micromol/l (Isoproterenol) | Perfusion through sinus node artery | 233 +/- 60 s | [7][8] | |
| Phenylephrine | 2 µg/kg/min | Intravenous infusion | > 40 min (sustained) | [5][6] | |
| Rat | Acetylcholine-CaCl2 | 0.1 mL mixture | Tail vein injection | - | [9] |
Experimental Protocols
Protocol 1: Transesophageal Atrial Pacing in Mice for AF Induction
This protocol describes a method for inducing AF in mice using a minimally invasive transesophageal approach.[10]
Materials:
-
Anesthetized mouse (e.g., with isoflurane)
-
Heating pad
-
ECG electrodes
-
Octapolar electrode catheter (2F)
-
Stimulator and stimulus isolator
-
Data acquisition system
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature at approximately 37°C.
-
Attach ECG electrodes to the forelimbs for surface ECG recording (Lead I).
-
Carefully insert the octapolar catheter into the esophagus to a depth that approximates the level of the atria.
-
Confirm correct catheter positioning by delivering a stimulus at a cycle length slightly shorter than the sinus cycle length and observing consistent atrial capture on the ECG.
-
Determine the atrial diastolic capture threshold by starting at a stimulus amplitude of 1.5 mA and decreasing in 0.05 mA increments until capture is lost, then increasing until capture is regained. The threshold is the lowest amplitude that achieves consistent capture.
-
For AF induction, set the stimulus amplitude to twice the diastolic threshold with a pulse width of 2 ms.[10]
-
Burst Pacing: Deliver a series of six 15-second pacing trains at decreasing cycle lengths (e.g., 50, 40, 30, 25, 20, and 15 ms).[2]
-
Decremental Pacing: Deliver three pacing trains with an initial cycle length of 40 ms, decreasing by 2 ms every 2 seconds down to 20 ms.[2]
-
Allow a 30-second recovery period between each pacing train.
-
Continuously record the ECG throughout the procedure to monitor for the induction of AF, characterized by the absence of P waves and an irregularly irregular ventricular response.
Protocol 2: Pharmacological Induction of Sustained Atrial Fibrillation in Dogs
This protocol details the induction of sustained AF in dogs using a combination of rapid atrial pacing and phenylephrine infusion.[5][6]
Materials:
-
Anesthetized dog (e.g., with morphine-chloralose)
-
Intracardiac pacing catheter
-
Stimulator
-
Infusion pump
-
Phenylephrine solution
-
ECG and blood pressure monitoring equipment
Procedure:
-
Anesthetize the dog and establish venous access for drug infusion and catheter placement.
-
Insert an intracardiac pacing catheter into the right atrium under fluoroscopic or echocardiographic guidance.
-
Continuously monitor surface ECG (Lead II) and arterial blood pressure throughout the experiment.
-
Begin an intravenous infusion of phenylephrine at a rate of 2 µg/kg/min to induce hypertension.[5][6]
-
Simultaneously, initiate rapid atrial pacing at a frequency of 40 Hz with a stimulus voltage of 20 V for 20 minutes.[5]
-
After 20 minutes of combined pacing and phenylephrine infusion, terminate the pacing.
-
Continue to monitor the ECG for sustained AF, which is expected to persist for at least 40 minutes following the cessation of pacing.
Measurement of Atrial Fibrillation
The primary method for measuring and confirming AF in animal models is through electrocardiography (ECG) and intracardiac electrogram analysis.
ECG Analysis:
-
Hallmarks of AF: The key characteristics of AF on a surface ECG are the absence of discernible P waves, which are replaced by rapid and irregular fibrillatory "f" waves, and an irregularly irregular R-R interval.[11][12]
-
Data Acquisition: Record a continuous ECG throughout the induction protocol and for a defined period afterward to measure the duration of AF episodes.
-
Parameters to Measure:
-
AF Induction Rate: The percentage of animals in which AF is successfully induced.
-
AF Duration: The length of time each AF episode lasts.
-
AF Burden: The total duration of all AF episodes over the entire recording period.
-
Intracardiac Electrogram Analysis:
-
Catheter Placement: For more detailed analysis, multipolar electrode catheters can be placed in the atria (e.g., via the jugular vein) to record intracardiac electrograms.[13]
-
Signal Characteristics: During AF, intracardiac electrograms will show chaotic, high-frequency, and low-amplitude signals, reflecting the disorganized atrial activity.
-
Dominant Frequency (DF) Analysis: Spectral analysis of the intracardiac electrograms can be used to determine the dominant frequency of atrial activation, providing a quantitative measure of the AF rate.[13]
Signaling Pathways in Atrial Fibrillation
Several signaling pathways are implicated in the structural and electrical remodeling that underlies the substrate for AF. Understanding these pathways is crucial for identifying novel therapeutic targets.
TGF-β1/Smad Pathway: The Transforming Growth Factor-β1 (TGF-β1) signaling pathway is a key driver of atrial fibrosis, a major component of the structural remodeling in AF.[14][15][16] Activation of this pathway leads to the phosphorylation of Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to promote the transcription of pro-fibrotic genes, resulting in collagen deposition and fibrosis in the atria.
Inflammatory Pathways (NF-κB and MAPK): Inflammation plays a significant role in the pathophysiology of AF.[17] Inflammatory stimuli can activate transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[9][18] These, in turn, induce the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which contribute to both electrical and structural remodeling of the atria, creating a substrate that is more susceptible to AF.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for inducing and measuring AF in an animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing transesophageal atrial pacing in mice to detect atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unl.pt [research.unl.pt]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A canine model of sustained atrial fibrillation induced by rapid atrial pacing and phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Roles of adrenergic and cholinergic stimulation in spontaneous atrial fibrillation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. miR-338-5p regulated the NF-κB/MAPK pathway to alleviate inflammation and oxidative stress by targeting IL-6 in rats with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Optimization of Transesophageal Atrial Pacing to Assess Atrial Fibrillation Susceptibility in Mice [app.jove.com]
- 11. Frontiers | Animal and cellular models of atrial fibrillation: a review [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Atrial fibrillation observed on surface ECG can be atrial flutter or atrial tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atrial fibrosis and atrial fibrillation: the role of the TGF-β1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Inflammatory Signaling in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal and cellular models of atrial fibrillation: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Models for Studying Vernakalalant's Atrial Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernakalant is an antiarrhythmic drug approved for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm.[1][2] Its clinical utility is underpinned by a significant degree of atrial selectivity, which minimizes the risk of proarrhythmic effects in the ventricles.[3] This selectivity arises from its multi-ion channel blocking properties, targeting channels that are either exclusively or more prominently expressed in the atria, and by exhibiting rate- and voltage-dependent blockade of sodium channels.[4][5][6]
These application notes provide a comprehensive overview of the key cell culture models and experimental protocols to investigate the atrial-selective pharmacological profile of Vernakalant. The provided methodologies are essential for researchers in cardiovascular drug discovery and safety pharmacology.
Mechanism of Atrial Selectivity
Vernakalant's atrial selectivity is a multifactorial phenomenon primarily attributed to its interaction with the following ion channels:
-
Ultra-rapid Delayed Rectifier Potassium Current (IKur) Blockade: Vernakalant potently blocks the IKur current, which is encoded by the Kv1.5 potassium channel.[1][5] This current plays a crucial role in atrial repolarization but is absent in ventricular myocytes, making it a key determinant of Vernakalant's atrial-selective action.[7]
-
Acetylcholine-Activated Inward Rectifier Potassium Current (IK,ACh) Blockade: The drug also inhibits the IK,ACh current, mediated by Kir3.1/3.4 channels.[8] This current is constitutively active in atrial fibrillation and its blockade contributes to the prolongation of the atrial refractory period.[8]
-
Rate- and Voltage-Dependent Sodium Current (INa) Blockade: Vernakalant blocks the Nav1.5 sodium channel in a manner that is more pronounced at higher heart rates and in depolarized cells, conditions characteristic of atrial fibrillation.[4][6] The more depolarized resting membrane potential of atrial myocytes compared to ventricular myocytes enhances this effect.[9]
-
Limited Effect on Ventricular Repolarization: Vernakalant has a minimal effect on the rapid component of the delayed rectifier potassium current (IKr), carried by hERG channels, which is a major contributor to ventricular repolarization.[5] This property significantly reduces the risk of drug-induced QT prolongation and torsades de pointes.[2]
The signaling pathway diagram below illustrates the primary ion channel targets of Vernakalant that contribute to its atrial-selective antiarrhythmic effect.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of Vernakalant on key cardiac ion channels and its effects on action potential parameters.
Table 1: Inhibitory Concentration (IC50) of Vernakalant on Cardiac Ion Channels
| Ion Current (Channel) | Cell Model | IC50 (µM) | Reference |
| IKur (Kv1.5) | Not specified | 9 | [1] |
| IKur (Kv1.5 wild-type) | HEK293 cells | 13.35 | [10] |
| IK,ACh (Kir3.1/3.4) | Not specified | 10 | [1] |
| INa (Nav1.5) - Peak | Human atrial myocytes (Sinus Rhythm) | 95 | [11][12] |
| INa (Nav1.5) - Peak | Human atrial myocytes (Atrial Fibrillation) | 84 | [11][12] |
| ICa-L | Human atrial myocytes (Sinus Rhythm) | 84 | [4][12] |
Table 2: Electrophysiological Effects of Vernakalant
| Parameter | Cell/Tissue Model | Concentration (µM) | Effect | Reference |
| Action Potential Duration at 90% Repolarization (APD90) | hiPSC-derived Cardiomyocytes (SQTS1) | 10 | Prolonged from 172.7 ms to 266.4 ms | [9] |
| Action Potential Duration at 90% Repolarization (APD90) | hiPSC-derived Cardiomyocytes (SQTS1) | 30 | Prolonged to 301.2 ms | [9] |
| Action Potential Duration at 90% Repolarization (APD90) | Human Atrial Trabeculae (Atrial Fibrillation) | 10 | Statistically significant prolongation | [12] |
| Action Potential Duration at 90% Repolarization (APD90) | Atrial Engineered Heart Tissues (EHTs) | 30 | ~100% increase | [13] |
| Action Potential Duration at 90% Repolarization (APD90) | Ventricular Engineered Heart Tissues (EHTs) | 30 | Ineffective | [13] |
| Effective Refractory Period (ERP) | Human Atrial Trabeculae (Sinus Rhythm & AF) | 10 | Significantly lengthened | [12] |
| Maximal Upstroke Velocity (Vmax) | hiPSC-derived Cardiomyocytes (SQTS1) | 10-30 | Concentration-dependent reduction | [9] |
Experimental Protocols
Cell Culture Models
This model allows for the direct comparison of Vernakalant's effects on native atrial and ventricular myocytes from the same animal.
Protocol: (Adapted from published methods[4][10])
-
Animal Preparation: Anesthetize an adult rat or mouse and administer heparin to prevent blood clotting.
-
Heart Excision: Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Perfusion:
-
Perfuse with a Ca2+-free buffer to wash out blood and stop contractions.
-
Perfuse with a digestion buffer containing collagenase and other proteases to dissociate the tissue.
-
-
Tissue Dissociation:
-
Separate the atria from the ventricles.
-
Mince the atrial and ventricular tissue separately in the digestion buffer.
-
Gently triturate the tissue fragments with a pipette to release individual myocytes.
-
-
Cell Filtration and Calcium Reintroduction:
-
Filter the cell suspension to remove undigested tissue.
-
For ventricular myocytes, gradually reintroduce calcium to prevent hypercontracture. Atrial myocytes are more sensitive to calcium reintroduction and this step should be performed with caution or omitted.
-
-
Cell Plating: Plate the isolated atrial and ventricular myocytes on laminin-coated culture dishes.
-
Culture: Culture the cells in an appropriate medium, such as MEM supplemented with BDM (2,3-butanedione monoxime) to improve viability.
This model provides a human-relevant platform to study Vernakalant's effects, overcoming species differences.
Protocol: (Adapted from established differentiation protocols[5][9])
-
hiPSC Culture: Maintain hiPSCs on Matrigel-coated plates in a suitable maintenance medium.
-
Cardiac Differentiation Induction: When hiPSCs reach optimal confluency, initiate cardiac differentiation by modulating Wnt signaling. A common method involves a two-step process:
-
Day 0: Add a GSK3β inhibitor (e.g., CHIR99021) to induce mesoderm formation.
-
Day 2-3: Add a Wnt inhibitor (e.g., IWP2 or XAV939) to promote cardiac progenitor specification.
-
-
Atrial Specification: To direct differentiation towards an atrial lineage, add retinoic acid to the culture medium from day 3 to day 7 of differentiation.
-
Cardiomyocyte Maturation and Purification: After the differentiation period, spontaneously contracting cardiomyocytes will appear. For purification, metabolic selection using a glucose-depleted, lactate-supplemented medium can be employed.
-
Characterization: Confirm the atrial phenotype of the differentiated cardiomyocytes by assessing the expression of atrial-specific markers (e.g., MLC2a) and their electrophysiological properties.
The following diagram outlines the workflow for generating hiPSC-derived atrial-like cardiomyocytes.
Electrophysiological Assessment: Whole-Cell Patch-Clamp
This technique is the gold standard for measuring the activity of specific ion channels and the effects of compounds like Vernakalant.
Protocol:
-
Cell Preparation: Plate the cultured cardiomyocytes (primary or hiPSC-derived) on glass coverslips.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the appropriate internal solution.
-
Seal Formation: Approach a single cardiomyocyte with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Data Acquisition:
-
Voltage-Clamp: Clamp the membrane potential at a holding potential and apply specific voltage protocols to elicit and measure individual ionic currents (e.g., IKur, IK,ACh, INa, IKr).
-
Current-Clamp: Inject a known amount of current and record the resulting changes in membrane potential to measure the action potential.
-
-
Drug Application: Perfuse the cell with a solution containing Vernakalant at various concentrations to determine its effects on the recorded currents and action potentials.
The following diagram illustrates the experimental workflow for patch-clamp analysis.
Intracellular Calcium Imaging
This technique allows for the investigation of Vernakalant's effects on intracellular calcium handling, which is closely linked to cardiac electrophysiology and contractility.
Protocol: (Using Fluo-4 AM)[12][14]
-
Cell Plating: Plate cardiomyocytes in glass-bottom dishes suitable for microscopy.
-
Dye Loading:
-
Prepare a stock solution of Fluo-4 AM in DMSO.
-
Dilute the Fluo-4 AM stock solution in a physiological buffer (e.g., Tyrode's solution) to a final concentration of 1-5 µM.
-
Incubate the cells with the Fluo-4 AM solution for 20-30 minutes at room temperature or 37°C to allow the dye to enter the cells.
-
-
De-esterification: Wash the cells with fresh buffer and incubate for an additional 20-30 minutes to allow for the de-esterification of the dye, trapping it inside the cells.
-
Image Acquisition:
-
Mount the dish on a fluorescence microscope equipped with a high-speed camera.
-
Excite the Fluo-4 at ~488 nm and collect the emission at ~515 nm.
-
Record baseline calcium transients in the absence of the drug.
-
-
Drug Application and Recording: Perfuse the cells with Vernakalant and record the changes in the amplitude, duration, and frequency of the calcium transients.
-
Data Analysis: Quantify the changes in fluorescence intensity over time to determine the effects of Vernakalant on intracellular calcium dynamics.
Conclusion
The cell culture models and experimental protocols detailed in these application notes provide a robust framework for investigating the atrial-selective properties of Vernakalant. By utilizing primary atrial and ventricular cardiomyocytes, researchers can directly compare the drug's effects on the two cell types. Furthermore, the use of hiPSC-derived atrial-like cardiomyocytes offers a highly relevant human model for both efficacy and safety assessment. The combination of patch-clamp electrophysiology and calcium imaging allows for a comprehensive understanding of Vernakalant's mechanism of action at the cellular and subcellular levels. These in vitro approaches are invaluable tools for the preclinical evaluation of novel antiarrhythmic agents and for advancing our understanding of atrial fibrillation pathophysiology.
References
- 1. apexbt.com [apexbt.com]
- 2. Vernakalant - Wikipedia [en.wikipedia.org]
- 3. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 7. How Do Atrial-Selective Drugs Differ From Antiarrhythmic Drugs Currently Used in the Treatment of Atrial Fibrillation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiarrhythmic Effects of Vernakalant in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes from a Patient with Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. The new antiarrhythmic drug vernakalant: ex vivo study of human atrial tissue from sinus rhythm and chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Are atrial human pluripotent stem cell-derived cardiomyocytes ready to identify drugs that beat atrial fibrillation? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Vernakalant Administration in Ex Vivo Cardiac Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernakalant is a relatively novel antiarrhythmic agent recognized for its atrial-selective properties, making it a valuable tool for the study and treatment of atrial fibrillation (AF).[1] Unlike many traditional antiarrhythmic drugs, Vernakalant targets ion channels predominantly expressed in the atria, thereby minimizing effects on ventricular electrophysiology and reducing the risk of proarrhythmia.[1][2] These application notes provide detailed protocols for the administration of Vernakalant in common ex vivo cardiac models, including the Langendorff-perfused whole heart and isolated atrial tissue preparations. The summarized data and standardized methodologies are intended to facilitate reproducible research into the electrophysiological effects of this compound.
Mechanism of Action
Vernakalant exerts its antiarrhythmic effect by blocking multiple cardiac ion channels involved in the atrial action potential.[2] Its atrial selectivity is achieved by targeting channels more prevalent in the atria than in the ventricles and through a rate-dependent blockade of sodium channels that is more pronounced at the high heart rates characteristic of atrial fibrillation.[3]
The primary mechanisms include:
-
Sodium Channel (I_Na_) Blockade: Vernakalant blocks voltage-gated sodium channels (Nav1.5) in a frequency- and voltage-dependent manner. This effect is more pronounced at higher stimulation frequencies, which contributes to its efficacy in terminating AF.[4][5]
-
Potassium Channel (I_Kur_, I_to_, I_K,ACh_) Blockade: It inhibits several key potassium currents:
-
The ultra-rapidly activating delayed rectifier potassium current (I_Kur_), mediated by Kv1.5 channels, which is critical for atrial repolarization.[4][6]
-
The transient outward potassium current (I_to_), mediated by channels like Kv4.3.[4]
-
The acetylcholine-activated inward rectifier potassium current (I_K,ACh_), which is particularly relevant in vagally-mediated AF.[7]
-
Crucially, Vernakalant has a minimal effect on the rapidly activating delayed rectifier potassium current (I_Kr_), mediated by hERG channels, which is a major contributor to ventricular repolarization. This profile explains its low propensity to cause QT prolongation and Torsades de Pointes.[1][4]
Quantitative Data Summary
The following tables summarize the electrophysiological effects of Vernakalant as reported in ex vivo studies on human cardiac tissue.
Table 1: Inhibitory Concentrations (IC₅₀) of Vernakalant on Human Cardiac Ion Currents
| Ion Current | Condition | IC₅₀ (µM) | Citation |
|---|---|---|---|
| I_Na_ (Sodium Current) | Sinus Rhythm (SR) | 95 | [7][8] |
| Atrial Fibrillation (AF) | 84 | [7][8] | |
| I_Na_ (Frequency >3 Hz) | SR & AF | < 10 | [8][9] |
| Outward K⁺ Current Decline | Sinus Rhythm (SR) | 19 | [7][8] |
| Atrial Fibrillation (AF) | 12 | [7][8] | |
| I_K,ACh_ (Acetylcholine-activated K⁺ Current) | N/A | 10 | [7] |
| I_Ca,L_ (L-Type Calcium Current) | Sinus Rhythm (SR) | 84 |[7][8] |
Table 2: Electrophysiological Effects of Vernakalant in Ex Vivo Preparations
| Parameter | Preparation | Concentration | Effect | Citation |
|---|---|---|---|---|
| Effective Refractory Period (ERP) | Human Atrial Trabeculae (SR) | 30 µM (at 3 Hz) | Significant increase | [10] |
| Human Atrial Trabeculae (AF) | 30 µM (at 3 Hz) | Significant increase | [10] | |
| Pig Atria | Clinically relevant plasma levels | Increased by 34 ± 8 msec | [11] | |
| Ventricular ERP | Pig Ventricles | Clinically relevant plasma levels | No significant effect | [11] |
| Action Potential Duration (APD) | Human Atrial Trabeculae (SR & AF) | 10-30 µM | Prolonged early repolarization | [7][8] |
| Max Upstroke Velocity (dV/dt_max_) | Human Atrial Trabeculae (SR & AF) | 10-30 µM | Concentration- and frequency-dependent reduction |[7][8] |
Experimental Protocols
Protocol 1: Isolated Perfused Heart (Langendorff) Model
This protocol describes the administration of Vernakalant to an isolated mammalian heart (e.g., rat, rabbit, or guinea pig) using the Langendorff retrograde perfusion method.[12][13] This model is ideal for assessing the effects of a compound on global cardiac function, including heart rate, contractility, and coronary flow, without systemic influences.[13][14]
Methodology:
-
Preparation of Perfusion Buffer: Prepare Krebs-Henseleit or Tyrode's solution, bubble with 95% O₂ / 5% CO₂, and maintain at 37°C.[13]
-
Heart Isolation: Anesthetize the animal (e.g., rat, guinea pig) and perform a thoracotomy to excise the heart. Immediately place the heart in ice-cold perfusion buffer.
-
Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Immediately begin retrograde perfusion to supply the coronary arteries.[13]
-
Stabilization: Allow the heart to stabilize for a 15-20 minute equilibration period. During this time, key functional parameters such as left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow should reach a steady state.[15]
-
Vernakalant Stock Solution: Prepare a concentrated stock solution of Vernakalant hydrochloride in the appropriate vehicle (e.g., deionized water or saline).
-
Drug Administration: Introduce Vernakalant into the perfusion buffer reservoir to achieve the desired final concentrations. It is recommended to use a cumulative concentration-response protocol (e.g., 1 µM, 3 µM, 10 µM, 30 µM), allowing the preparation to stabilize for 15-20 minutes at each concentration before recording data.
-
Data Acquisition: Continuously monitor and record cardiac parameters. For electrophysiological assessment, place electrodes on the epicardial surface to record a pseudo-ECG.
Protocol 2: Isolated Atrial Trabeculae and Cardiomyocyte Preparation
This protocol is adapted from studies on human atrial tissue and is designed to measure specific electrophysiological parameters like action potentials and ion channel currents.[7][8][9] It allows for a detailed mechanistic investigation of Vernakalant's effects at the tissue and cellular level.
References
- 1. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ovid.com [ovid.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The new antiarrhythmic drug vernakalant: ex vivo study of human atrial tissue from sinus rhythm and chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Vernakalant selectively prolongs atrial refractoriness with no effect on ventricular refractoriness or defibrillation threshold in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Langendorff heart - Wikipedia [en.wikipedia.org]
- 14. SutherlandandHearse [southalabama.edu]
- 15. researchgate.net [researchgate.net]
Measuring Vernakalant's Effect on Atrial Effective Refractory Period: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernakalant is an antiarrhythmic agent noted for its relative atrial selectivity, making it a valuable tool for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm.[1][2][3] Its primary mechanism of action involves the blockade of multiple ion channels that are crucial for atrial repolarization, leading to a prolongation of the atrial effective refractory period (AERP).[4][5][6] Understanding and quantifying this effect is paramount for both preclinical and clinical research in the development of novel antiarrhythmic therapies.
These application notes provide a detailed overview of the methodologies used to measure Vernakalant's effect on AERP, catering to researchers, scientists, and drug development professionals. The included protocols offer step-by-step guidance for key experimental setups.
Mechanism of Action: How Vernakalant Prolongs AERP
Vernakalant exerts its effect on AERP by blocking several key ion channels involved in the atrial action potential.[7][8] Its atrial-selective properties are attributed to its potent blockade of potassium channels that are more prominently expressed in the atria than in the ventricles.[4][7]
Key ion channels targeted by Vernakalant include:
-
Voltage-gated potassium channels (Kv1.5): These channels are responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a significant role in atrial repolarization.[9] By blocking these channels, Vernakalant prolongs the atrial action potential duration and, consequently, the AERP.
-
Acetylcholine-activated potassium channels (KACh): These channels are activated by the vagus nerve and contribute to the shortening of the atrial action potential. Vernakalant's inhibition of the current (IK,ACh) mediated by these channels further contributes to AERP prolongation.
-
Voltage-gated sodium channels (Nav1.5): Vernakalant exhibits a frequency- and voltage-dependent blockade of sodium channels, which becomes more pronounced at higher heart rates, a characteristic feature of atrial fibrillation.[3] This action slows conduction in the atria and contributes to the termination of re-entrant arrhythmias.[5]
-
Transient outward potassium current (Ito): Mediated by channels like Kv4.3, this current is also more significant in the atria. Inhibition of Ito by Vernakalant further contributes to the prolongation of the early phase of atrial repolarization.
The synergistic blockade of these channels leads to a significant increase in the time it takes for atrial cells to recover from an action potential, thereby prolonging the AERP and making the atrial tissue less susceptible to the high-frequency re-entrant circuits that sustain atrial fibrillation.[4][5]
References
- 1. The effect of vernakalant (RSD1235), an investigational antiarrhythmic agent, on atrial electrophysiology in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introducing Vernakalant into Clinical Practice | AER Journal [aerjournal.com]
- 4. Rate-Dependent Effects of Vernakalant in the Isolated Non-Remodeled Canine Left Atria Are Primarily Due to Block of the Sodium Channel Comparison with Ranolazine and dl-Sotalol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The new antiarrhythmic drug vernakalant: ex vivo study of human atrial tissue from sinus rhythm and chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new antiarrhythmic drug in the treatment of recent-onset atrial fibrillation: vernakalant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vernakalant in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vernakalant, a mixed sodium and potassium ion channel antagonist that blocks K(v)1.5 channels, for the potential treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Vernakalant in Human-induced Pluripotent Stem Cell-derived Cardiomyocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a important platform in cardiovascular research and drug development. These cells recapitulate many of the electrophysiological and contractile properties of native human cardiomyocytes, offering a unique in vitro model to study cardiac diseases and assess the efficacy and safety of cardioactive compounds. Vernakalant is an antiarrhythmic drug primarily used for the rapid conversion of recent-onset atrial fibrillation to sinus rhythm.[1][2][3] Its mechanism of action involves the blockade of multiple ion channels, with a degree of atrial selectivity.[1][4] This document provides detailed application notes and protocols for studying the effects of Vernakalant in hiPSC-CMs.
Mechanism of Action of Vernakalant in hiPSC-CMs
Vernakalant exhibits a multi-ion channel blocking effect in hiPSC-CMs, contributing to its antiarrhythmic properties. Its primary targets include both sodium and potassium channels.[5][6] In studies using hiPSC-CMs from a patient with Short QT Syndrome Type 1 (SQTS1), Vernakalant was shown to prolong the action potential duration (APD).[5][7] This effect was not due to the blockade of the hERG channel, but rather a reduction in the outward small-conductance calcium-activated potassium channel current (I_SK).[5][7] Furthermore, Vernakalant enhanced the Na/Ca exchanger currents (I_NCX) and late sodium currents (late I_Na), which also contributes to the prolongation of the APD.[5][7]
In healthy hiPSC-CMs, Vernakalant has been observed to inhibit the L-type calcium channel current (I_Ca-L).[5] It has also been shown to block other potassium currents such as I_Kur, I_KAch, and I_to, which are predominantly found in atrial myocytes.[5] However, in a disease-specific model of SQTS1 hiPSC-CMs, Vernakalant did not affect I_Ks, I_to, and I_KATP.[5]
The following diagram illustrates the known signaling pathways affected by Vernakalant in hiPSC-CMs:
References
- 1. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vernakalant in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introducing Vernakalant into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are atrial human pluripotent stem cell-derived cardiomyocytes ready to identify drugs that beat atrial fibrillation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic Effects of Vernakalant in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes from a Patient with Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiarrhythmic Effects of Vernakalant in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes from a Patient with Short QT Syndrome Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Vernakalant in Post-Operative Atrial Fibrillation (POAF) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-operative atrial fibrillation (POAF) is the most common arrhythmia complicating recovery from cardiac surgery, affecting up to 40% of patients.[1][2] It is associated with increased risks of stroke, heart failure, prolonged hospital stays, and higher healthcare costs.[3] Vernakalant is an antiarrhythmic agent approved for the rapid conversion of recent-onset atrial fibrillation.[4] Its relative atrial-selectivity makes it a compelling candidate for POAF treatment, as it targets the arrhythmia's source with a lower risk of ventricular proarrhythmia.[5][6]
These application notes provide a detailed framework for the pre-clinical investigation of Vernakalant's efficacy and mechanism of action in established animal models of POAF. The protocols outlined below are designed to ensure robust and reproducible experimental design.
Mechanism of Action of Vernakalant
Vernakalant exerts its antiarrhythmic effect by blocking multiple ion channels involved in the atrial action potential, with a preference for channels in the atria over the ventricles. Its action is also rate- and voltage-dependent, meaning its blocking effect is more pronounced at the high heart rates characteristic of atrial fibrillation.[7][8]
The primary mechanisms include:
-
Potassium Channel Blockade : Vernakalant blocks the ultra-rapidly activating delayed rectifier potassium current (IKur), carried by Kv1.5 channels, and the acetylcholine-dependent potassium current (IK,ACh), carried by Kir3.1/3.4 channels.[7][9] Both channels are predominantly expressed in the atria. This action prolongs the atrial action potential duration and effective refractory period (ERP).
-
Sodium Channel Blockade : It blocks the peak and late inward sodium currents (INa) in a frequency-dependent manner.[4] This slows conduction velocity and reduces atrial excitability, particularly during tachycardia.[7]
-
Other Channels : Vernakalant also blocks the transient outward potassium current (Ito) and has a minimal effect on the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene and is a common target for drugs that cause ventricular arrhythmias.[4][9]
Experimental Models of Post-Operative Atrial Fibrillation
POAF is understood to be multifactorial, arising from a combination of a pre-existing vulnerable atrial substrate and transient post-operative triggers like inflammation, oxidative stress, and autonomic imbalance.[2][3] Animal models aim to replicate these conditions.
-
Canine Sterile Pericarditis Model : This is a widely used and well-regarded large animal model. Sterile pericarditis is induced by applying a sterile irritant (e.g., talcum powder) to the epicardial surface of the atria during a thoracotomy.[2][10] This incites an inflammatory response that closely mimics the time course and electrophysiological characteristics of clinical POAF, with peak AF inducibility occurring 2-4 days post-procedure.[2]
-
Rodent Cardiothoracic Surgery Model : Mouse and rat models offer the advantages of genetic manipulation and higher throughput. A common approach involves a thoracotomy with bi-atrial pericardiectomy and brief aortic cross-clamping.[11][12] This surgical trauma induces an inflammatory state, leading to increased AF susceptibility when tested via programmed electrical stimulation 48-72 hours later.[11][13] These models have confirmed the upregulation of inflammatory cytokines like IL-6 and TGF-β1 in the atria.[11]
Experimental Protocols
The following protocols provide a template for a study in a rodent model, which can be adapted for larger animals. All procedures must be approved by the institution's Animal Care and Use Committee.
Protocol 3.1: Induction of POAF in a Rodent Model (Mouse)
-
Animal Preparation : Use adult (e.g., 12-19 week old) C57BL/6J mice.[11] Anesthetize the mouse (e.g., with 1-2% isoflurane) and provide appropriate analgesia (e.g., buprenorphine).
-
Surgical Procedure :
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform a median sternotomy to expose the thoracic cavity.
-
Carefully perform a bi-atrial pericardiectomy (removal of the pericardium overlying the atria).
-
Briefly cross-clamp the aorta for approximately 20 seconds to induce a transient ischemic insult, further simulating surgical stress.[12]
-
Close the chest wall in layers and allow the animal to recover.
-
-
Sham Control Group : A separate cohort of animals will undergo a sham procedure consisting of a skin incision and dissection down to the thoracic cavity without sternotomy or pericardiectomy.[11]
-
Post-Operative Care : Monitor the animals closely for 72 hours. Provide analgesia as required. This period allows for the development of the pro-arrhythmic inflammatory substrate.
Protocol 3.2: In Vivo Electrophysiological Study and Vernakalant Administration
-
Preparation : 72 hours post-surgery, re-anesthetize the animal.
-
Catheter Placement : Introduce a multi-electrode catheter (e.g., 1.1F octapolar) into the esophagus with its tip positioned adjacent to the atria for recording and stimulation. Alternatively, for an open-chest preparation, place electrodes directly on the epicardial surface of the atria.
-
Baseline Measurements : Record a baseline electrocardiogram (ECG) and measure baseline electrophysiological parameters, including the Atrial Effective Refractory Period (AERP).
-
AF Induction Protocol :
-
Deliver a burst pacing protocol to the atria (e.g., S1-S1 at a cycle length of 40 ms for 2 seconds).[13]
-
Repeat the burst pacing protocol three times with a 1-minute interval.
-
Define an episode of AF as a rapid, irregular atrial rhythm lasting at least 1 second.[13]
-
Successful AF induction is defined as inducible AF in at least two of the three burst attempts.[13]
-
-
Drug Administration :
-
Post-Infusion Assessment :
-
Continuously monitor the ECG. If the animal is in sustained AF, record the time to conversion to sinus rhythm.
-
If the animal is in sinus rhythm, repeat the AF induction protocol 15-30 minutes post-infusion to assess for AF re-inducibility.
-
Re-measure electrophysiological parameters (e.g., AERP) to quantify the drug's effect.
-
Data Collection and Presentation
Key endpoints for evaluating the efficacy of Vernakalant include the rate of conversion from AF to sinus rhythm, time to conversion, duration of AF episodes, and changes in electrophysiological parameters.
Data Summary Tables
Quantitative data should be organized into clear, concise tables for comparison between treatment and control groups.
Table 1: Summary of Vernakalant's Electrophysiological Effects (from Human and Animal Studies)
| Parameter | Effect of Vernakalant | Significance | Reference(s) |
|---|---|---|---|
| Atrial Effective Refractory Period (AERP) | Dose-dependent prolongation | Atrial-selective antiarrhythmic effect | [16][17] |
| Ventricular Effective Refractory Period (VERP) | No significant prolongation | Favorable ventricular safety profile | [16][18] |
| AV Nodal Conduction & Refractoriness | Slight prolongation | May help control ventricular rate | [16] |
| QRS Duration | Slight prolongation | Indicates some sodium channel blockade | [16] |
| Action Potential Duration (APD) | Prolongation, especially early repolarization | Contributes to increased refractoriness | [19] |
| Vmax (Upstroke Velocity) | Rate-dependent reduction | Reflects sodium channel blockade |[17][19] |
Table 2: Sample Dosing Regimens for Vernakalant
| Study Type | Species | Dosing Regimen | Primary Outcome | Reference(s) |
|---|---|---|---|---|
| Clinical Trial (POAF) | Human | 3 mg/kg over 10 min, then 2 mg/kg over 10 min if AF persists | Conversion to sinus rhythm | [14][20] |
| Clinical Trial (POAF) | Human | 3 mg/kg over 10 min, then 2 mg/kg over 10 min if AF persists | Suitability and safety in ICU | [15] |
| Pre-clinical | Canine | 0.3 and 3 mg/kg/10 min IV | Electrophysiological changes | [21] |
| Ex Vivo | Canine | 3-30 µM in tissue bath | Suppression of triggered activity |[17] |
Table 3: Hypothetical Experimental Data Summary for a Rodent POAF Study
| Endpoint | Vehicle Control (n=15) | Vernakalant (3 mg/kg; n=15) | P-value |
|---|---|---|---|
| AF Conversion | |||
| Conversion Rate (%) | 1/10 (10%)* | 8/11 (73%)* | <0.05 |
| Median Time to Conversion (min) | N/A | 8.5 | N/A |
| AF Re-inducibility | |||
| AF Inducible Post-infusion (%) | 12/15 (80%) | 4/15 (27%) | <0.01 |
| Mean AF Duration (sec) | 25.4 ± 8.1 | 3.2 ± 1.5 | <0.001 |
| Electrophysiology | |||
| Change in AERP (ms) | +2 ± 1.5 | +22 ± 4.3 | <0.001 |
*Denominator represents the number of animals with sustained AF at the time of infusion. |
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Post-operative atrial fibrillation: a maze of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review of pre-clinical therapies for post-operative atrial fibrillation | PLOS One [journals.plos.org]
- 4. Vernakalant in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vernakalant: pharmacology electrophysiology, safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Non-Pharmacologic Rate Control of Postoperative Atrial Fibrillation in the Canine Sterile Pericarditis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-depth characterization of a mouse model of postoperative atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. In-depth characterization of a mouse model of postoperative atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound for the rapid conversion of atrial fibrillation after cardiac surgery: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suitability, Efficacy, and Safety of Vernakalant for New Onset Atrial Fibrillation in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of vernakalant (RSD1235), an investigational antiarrhythmic agent, on atrial electrophysiology in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of electrophysiological and antiarrhythmic effects of vernakalant, ranolazine, and sotalol in canine pulmonary vein sleeve preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. ahajournals.org [ahajournals.org]
- 21. Characterization of electropharmacological profile of an anti-atrial fibrillatory drug vernakalant along with potential risk toward torsade de pointes: Translational studies using isoflurane-anesthetized dogs and isolated rat aortic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Electrophysiology Study of Vernakalant in Canine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo electrophysiological effects of Vernakalant in canine models, supported by comprehensive experimental protocols and quantitative data summaries. The information is intended to guide researchers in designing and conducting similar studies to evaluate the cardiac electrophysiological properties of Vernakalant and other antiarrhythmic agents.
Introduction
Vernakalant is an antiarrhythmic drug that has demonstrated efficacy in the conversion of recent-onset atrial fibrillation (AF) to sinus rhythm.[1][2][3] Its mechanism of action involves the blockade of multiple cardiac ion channels, with a degree of atrial selectivity.[2][4][5] Canine models are frequently utilized in preclinical cardiovascular research due to the physiological similarities of the canine heart to the human heart, making them a valuable tool for studying the electrophysiological effects of drugs like Vernakalant.[6]
Mechanism of Action
Vernakalant exerts its antiarrhythmic effects by blocking several key ion channels involved in the cardiac action potential.[2][4][7] It predominantly targets atrial tissue by inhibiting specific potassium currents, namely the ultra-rapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IKACh), which are more prominent in the atria than in the ventricles.[1][2][5] This leads to a prolongation of the atrial effective refractory period (ERP).[1][3]
Additionally, Vernakalant blocks the transient outward potassium current (Ito) and exhibits a rate-dependent blockade of cardiac sodium channels (INa).[2][5][8][9] The sodium channel blockade becomes more pronounced at higher heart rates, which is a desirable characteristic for an anti-AF drug.[5] While it has some effect on the rapid delayed rectifier potassium current (IKr), which can lead to QT interval prolongation, it also blocks the late sodium current (INa,late), an action that may mitigate the proarrhythmic risk associated with IKr blockade.[1]
Experimental Protocols
The following protocols are synthesized from various in vivo studies of Vernakalant in canine models. Researchers should adapt these protocols based on their specific experimental objectives and institutional animal care and use committee (IACUC) guidelines.
Anesthetized Canine Model for Electrophysiology and Hemodynamic Assessment
This protocol is designed to assess the effects of intravenously administered Vernakalant on cardiac electrophysiology and hemodynamics in anesthetized dogs.
3.1.1. Animal Preparation:
-
Animal Model: Adult male beagle dogs.[10]
-
Anesthesia: Anesthesia can be induced and maintained with isoflurane.[11]
-
Instrumentation:
-
Place catheters in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Insert a Swan-Ganz catheter via the jugular vein for measuring cardiac output and pulmonary pressures.
-
Introduce multipolar electrophysiology catheters into the right atrium and ventricle via the femoral veins for recording intracardiac electrograms and for programmed electrical stimulation.
-
Record a surface electrocardiogram (ECG).
-
3.1.2. Electrophysiological Measurements:
-
Record baseline electrophysiological parameters, including:
-
Sinus cycle length (SCL)
-
PA interval (atrial conduction)
-
AH interval (atrioventricular nodal conduction)
-
HV interval (His-Purkinje conduction)
-
QRS duration (ventricular conduction)
-
QT interval (ventricular repolarization)
-
Atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation (S1-S2 protocol).
-
3.1.3. Drug Administration:
-
Administer Vernakalant hydrochloride intravenously. A common dosing regimen involves a 10-minute infusion of 0.3 mg/kg followed by a 3 mg/kg infusion over 10 minutes.[11]
-
Continuously monitor ECG and hemodynamic parameters throughout the infusion and for a specified post-infusion period.
3.1.4. Data Analysis:
-
Measure electrophysiological and hemodynamic parameters at baseline and at various time points after Vernakalant administration.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's).
-
Statistically analyze the changes from baseline to assess the drug's effects.
Conscious Canine Model for ECG Assessment
This protocol focuses on evaluating the effects of Vernakalant on the surface ECG in conscious, unrestrained dogs to minimize the confounding effects of anesthesia.
3.2.1. Animal Preparation:
-
Animal Model: Male beagle dogs.[10]
-
Instrumentation:
-
Surgically implant telemetry transmitters for continuous ECG and blood pressure monitoring. Allow for a sufficient recovery period after surgery.
-
3.2.2. Drug Administration:
-
Administer Vernakalant intravenously at doses of 5, 10, and 20 mg/kg.[10]
-
A control group receiving vehicle should be included.
3.2.3. Data Collection and Analysis:
-
Record continuous ECG and hemodynamic data before and after drug administration.
-
Measure ECG intervals (P-wave duration, PR interval, QRS duration, QT interval) at specified time points.
-
Analyze the dose-dependent effects of Vernakalant on these parameters.
Quantitative Data Summary
The following tables summarize the quantitative findings from in vivo studies of Vernakalant in canine models.
Table 1: Electrophysiological Effects of Vernakalant in Anesthetized Beagle Dogs [11]
| Parameter | Baseline (Mean ± SD) | Vernakalant (3 mg/kg/10 min) (Mean ± SD) | Change from Baseline |
| Atrial Effective Refractory Period (ms) | 125 ± 15 | 178 ± 20 | +53 ms |
| Ventricular Effective Refractory Period (ms) | 160 ± 18 | 215 ± 22 | +55 ms |
| Intra-atrial Conduction Time (ms) | 35 ± 5 | 45 ± 7 | +10 ms |
| Atrioventricular Nodal Conduction (ms) | 60 ± 8 | 75 ± 10 | +15 ms |
| Intraventricular Conduction Time (ms) | 40 ± 6 | 50 ± 8 | +10 ms |
Table 2: ECG Effects of Intravenous Vernakalant in Conscious Beagle Dogs [10]
| Parameter | Dose (mg/kg) | Change from Baseline |
| P-wave Duration | 5 | Dose-dependent increase |
| 10 | Dose-dependent increase | |
| 20 | Dose-dependent increase | |
| QRS Duration | 5, 10, 20 | No significant effect |
| PR Interval | 5, 10, 20 | No consistent dose-dependent effect |
| QTc Interval | 20 | Tendency to decrease at later time points |
Table 3: Hemodynamic Effects of Vernakalant in Anesthetized Dogs with Left Bundle Branch Block [12]
| Parameter | Vernakalant (Change from Baseline) |
| LV dP/dtmax | ~15% decrease |
| LV dP/dtmin | ~10% decrease |
| Left Ventricular Systolic Blood Pressure | ~5% decrease |
| QRS Width | 17 ± 13% increase |
Visualizations
The following diagrams illustrate the mechanism of action of Vernakalant and a typical experimental workflow.
References
- 1. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medscape.com [medscape.com]
- 6. Anti-arrhythmic investigations in large animal models of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vernakalant | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rate-Dependent Effects of Vernakalant in the Isolated Non-Remodeled Canine Left Atria Are Primarily Due to Block of the Sodium Channel Comparison with Ranolazine and dl-Sotalol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rate-dependent effects of vernakalant in the isolated non-remodeled canine left atria are primarily due to block of the sodium channel: comparison with ranolazine and dl-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atrial selective effects of intravenously administered vernakalant in conscious beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of electropharmacological profile of an anti-atrial fibrillatory drug vernakalant along with potential risk toward torsade de pointes: Translational studies using isoflurane-anesthetized dogs and isolated rat aortic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological and haemodynamic effects of vernakalant and flecainide in dyssynchronous canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomarker Analysis of Vernakalant Target Engagement in Cardiac Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernakalant is an antiarrhythmic agent approved for the rapid conversion of recent-onset atrial fibrillation to sinus rhythm.[1][2] Its mechanism of action involves the blockade of multiple ion channels predominantly expressed in the atria, leading to a prolongation of the atrial refractory period with minimal effects on the ventricles.[1][3] Understanding the engagement of Vernakalant with its cardiac targets is crucial for drug development, dose optimization, and assessing therapeutic efficacy. This document provides detailed application notes and protocols for the analysis of biomarkers related to Vernakalant's target engagement in cardiac tissue.
The primary targets of Vernakalant are a suite of voltage-gated ion channels that govern cardiac electrophysiology.[3][4] Direct target engagement can be quantified by measuring the inhibitory concentration (IC50) for these channels.
Direct Target Engagement: Ion Channel Inhibition
Vernakalant's primary mechanism of action is the blockade of several key cardiac ion channels. The potency of this blockade can be quantified by determining the half-maximal inhibitory concentration (IC50). These values are critical for understanding the drug's therapeutic window and potential off-target effects.
Table 1: IC50 Values for Vernakalant Inhibition of Cardiac Ion Channels
| Ion Channel Current | Gene (Protein) | Tissue Predominance | IC50 (µM) | Reference |
| Ultra-rapidly activating delayed rectifier K+ current (IKur) | KCNA5 (Kv1.5) | Atria | 13 | [1] |
| Transient outward K+ current (Ito) | KCND3 (Kv4.3) | Atria > Ventricles | 30 | [1] |
| Acetylcholine-activated inward rectifier K+ current (IK,ACh) | KCNJ3/KCNJ5 (Kir3.1/3.4) | Atria | 10 | [1] |
| Voltage-gated Na+ current (INa) | SCN5A (Nav1.5) | Atria and Ventricles | <10 (at >3 Hz) | [1] |
| Rapidly activating delayed rectifier K+ current (IKr) | KCNH2 (hERG) | Ventricles > Atria | 21 | [1] |
| L-type Ca2+ current (ICa,L) | CACNA1C (Cav1.2) | Atria and Ventricles | 84 | [1] |
Downstream Biomarker Analysis: Assessing Cellular Response to Target Engagement
Beyond direct ion channel blockade, Vernakalant's interaction with its targets can induce downstream signaling events that serve as valuable biomarkers of its cellular effects. Here, we propose the analysis of two key downstream biomarkers: the phosphorylation status of Connexin-43 (Cx43) and the cAMP response element-binding protein (CREB).
Rationale for Downstream Biomarkers
Modulation of ion channels, particularly those influencing intracellular calcium concentrations, can activate various protein kinases.[5] Protein Kinase C (PKC), a calcium-sensitive kinase, is known to phosphorylate Cx43, a key component of gap junctions crucial for cardiac conduction.[6] Changes in Cx43 phosphorylation can alter gap junction communication and may be an indicator of Vernakalant-induced cellular changes.
Similarly, CREB is a transcription factor involved in cardiac gene expression and its phosphorylation is regulated by multiple signaling pathways, some of which are calcium-dependent.[7] Assessing CREB phosphorylation can provide insights into the transcriptional responses initiated by Vernakalant's target engagement.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for biomarker analysis.
Caption: Proposed signaling cascade following Vernakalant's engagement with atrial ion channels.
Caption: General experimental workflow for biomarker analysis in cardiac tissue.
Experimental Protocols
Protocol 1: Cardiac Tissue Preparation for RNA and Protein Analysis
This protocol describes the initial steps for processing cardiac tissue to obtain RNA and protein for downstream analyses.
Materials:
-
Fresh or frozen cardiac tissue
-
Liquid nitrogen
-
Sterile, RNase-free mortar and pestle
-
TRIzol reagent or similar lysis buffer
-
RNase-free microcentrifuge tubes
-
Homogenizer (optional)
Procedure:
-
Excise cardiac tissue of interest (e.g., atrial appendage) and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
For RNA and protein extraction, place the frozen tissue in a pre-chilled, sterile, RNase-free mortar.
-
Add liquid nitrogen and grind the tissue to a fine powder using the pestle.
-
Transfer the powdered tissue to a pre-chilled tube containing an appropriate volume of TRIzol reagent (typically 1 mL per 50-100 mg of tissue).
-
Homogenize the sample using a homogenizer or by vortexing vigorously until no visible tissue clumps remain.
-
Proceed with RNA and protein isolation according to the TRIzol manufacturer's protocol or other established methods. Several commercial kits, such as the Qiagen RNeasy Fibrous Tissue Mini Kit, are also suitable for RNA extraction from fibrous cardiac tissue.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Ion Channel Gene Expression
This protocol outlines the steps for quantifying the mRNA expression levels of Vernakalant's target ion channels.
Materials:
-
Isolated total RNA from cardiac tissue
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target ion channels (e.g., KCNA5, KCND3, SCN5A) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate by combining the qPCR master mix, forward and reverse primers (final concentration typically 200-500 nM), and cDNA template. Include no-template controls for each primer set.
-
qPCR Cycling: Perform the qPCR reaction using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing (e.g., 60°C for 30 seconds)
-
Extension (e.g., 72°C for 30 seconds)
-
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Protocol 3: Western Blotting for Phosphorylated Connexin-43 and CREB
This protocol details the detection of phosphorylated Cx43 (p-Cx43) and phosphorylated CREB (p-CREB) in cardiac tissue lysates.
Materials:
-
Protein lysate from cardiac tissue
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Cx43 (e.g., targeting Ser368), anti-total Cx43, anti-p-CREB (e.g., targeting Ser133), anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the tissue lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Immunofluorescence Staining for Connexin-43 Localization
This protocol describes the visualization of Cx43 localization and distribution within cardiac tissue sections.
Materials:
-
Frozen or paraffin-embedded cardiac tissue sections
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-Cx43
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Section Preparation: Prepare 5-10 µm thick sections from frozen or paraffin-embedded cardiac tissue and mount them on slides.
-
Fixation and Permeabilization: If using frozen sections, fix with cold methanol or 4% paraformaldehyde. For paraffin sections, deparaffinize and rehydrate. Permeabilize the sections with permeabilization buffer for 10-15 minutes.
-
Blocking: Block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the anti-Cx43 primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Washing: Wash the sections three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate the sections with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Washing: Wash the sections three times for 5 minutes each with PBS in the dark.
-
Counterstaining: Incubate the sections with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Mount the sections with antifade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope. Analyze the localization and distribution of the Cx43 signal, particularly at the intercalated discs.
Conclusion
The analysis of direct target engagement through the determination of IC50 values for key cardiac ion channels provides a fundamental assessment of Vernakalant's pharmacological activity. Furthermore, the proposed downstream biomarker analyses of Connexin-43 and CREB phosphorylation, along with the monitoring of ion channel gene expression, offer a more comprehensive understanding of the cellular consequences of target engagement. The detailed protocols provided herein serve as a guide for researchers to investigate the multifaceted effects of Vernakalant in cardiac tissue, ultimately contributing to a more complete picture of its therapeutic action and potential for further development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Connexin 43 phosphorylation on Serine-368 by PKC in cardiac function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CONNEXIN 43 PHOSPHORYLATION – STRUCTURAL CHANGES AND BIOLOGICAL EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aups.org.au [aups.org.au]
Troubleshooting & Optimization
Vernakalant Hydrochloride stock solution stability and long-term storage at -20°C
Welcome to the Technical Support Center for Vernakalant Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the stability, storage, and handling of this compound stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.[1][2] For in vitro research purposes, DMSO is a commonly used solvent. It is crucial to use high-purity, anhydrous DMSO to minimize degradation of the compound.[1]
Q2: What is the recommended long-term storage temperature for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1][2][3]
Q3: How stable is a this compound stock solution when stored at -20°C?
A3: Based on supplier recommendations, this compound stock solutions are stable for up to one month when stored at -20°C.[1][4] For longer-term storage, up to six months, -80°C is recommended.[1] To maintain stability, it is advised to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]
Q4: Can I store this compound stock solutions at 4°C?
A4: Short-term storage at 2-8°C is mentioned by some suppliers, but for any storage beyond immediate use, freezing at -20°C or -80°C is the recommended practice to ensure stability.[3]
Q5: What are the signs of degradation or instability in a this compound stock solution?
A5: Visual indicators of degradation can include discoloration (the solution should be clear and colorless to pale yellow), or the formation of precipitates.[5][6] For quantitative assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) would be required to detect degradation products and measure the concentration of the active compound.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The concentration of the stock solution may be too high for the solvent at lower temperatures. | Gently warm the solution and use sonication to aid in redissolving the compound.[1] If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results | Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions monthly if storing at -20°C.[1] Always aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1][2] |
| Difficulty dissolving the compound | The compound may require assistance to fully dissolve. | Use of an ultrasonic bath can aid in the dissolution of this compound in both DMSO and water.[1][2] Ensure the solvent is of high purity. For DMSO, use a newly opened bottle as it can absorb moisture, which may affect solubility.[1][4] |
Stability and Storage Data Summary
The following table summarizes the recommended storage conditions and stability data for this compound stock solutions based on information from various suppliers.
| Storage Temperature | Recommended Duration | Solvent | Source |
| -20°C | 1 month | DMSO or Water | [1][4] |
| -80°C | 6 months | DMSO or Water | [1] |
| 2-8°C | Short-term | Not specified | [3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 385.93 g/mol .[8] To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder. For example, for 1 mL of a 10 mM solution, you would need 3.8593 mg.
-
Dissolution: Add the weighed this compound powder to a sterile polypropylene tube. Add the desired volume of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[1][2]
-
Aliquotting: Once the solution is clear and homogenous, aliquot it into smaller, single-use, light-protected tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation.[1][2]
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Experimental Workflow for Stability Assessment
A general workflow for assessing the stability of a this compound stock solution is outlined below. This would typically involve analytical techniques like HPLC to monitor the purity and concentration of the compound over time.
Caption: Workflow for assessing the stability of this compound stock solution.
Mechanism of Action
Vernakalant is a multi-ion channel blocker that exhibits a degree of atrial selectivity, making it effective in the treatment of atrial fibrillation.[9] Its primary mechanism involves the blockade of specific potassium (K+) and sodium (Na+) channels that are more prominent in the atria than in the ventricles.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. biocrick.com [biocrick.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Vernakalant (Brinavess) [emed.ie]
- 6. sfda.gov.sa [sfda.gov.sa]
- 7. staff.um.edu.mt [staff.um.edu.mt]
- 8. apexbt.com [apexbt.com]
- 9. Vernakalant - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Patch Clamp Recordings with Vernakalant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts and issues encountered during patch clamp recordings of Vernakalant.
Frequently Asked Questions (FAQs)
Q1: What is Vernakalant and what is its primary mechanism of action?
Vernakalant is an antiarrhythmic drug primarily used for the rapid conversion of recent-onset atrial fibrillation.[1][2] Its mechanism of action involves the blockade of multiple ion channels, with a degree of atrial selectivity.[1][3] It predominantly blocks voltage-gated sodium channels in a dose- and frequency-dependent manner and also inhibits several potassium currents, including the ultra-rapidly activating delayed rectifier current (IKur), the acetylcholine-activated inward rectifier current (IK,ACh), and the transient outward current (Ito).[3][4] This multi-channel blockade leads to a prolongation of the atrial refractory period.[5]
Q2: What are the expected electrophysiological effects of Vernakalant in a patch clamp experiment?
In voltage-clamp experiments on atrial myocytes, Vernakalant is expected to:
-
Reduce the peak and late sodium current (INa).[3]
-
Inhibit multiple potassium currents (IKur, IK,ACh, Ito).[3]
-
Cause a rate-dependent reduction in the maximum upstroke velocity (dV/dtmax) of the action potential.[6]
In current-clamp experiments, these effects translate to:
-
Prolongation of the action potential duration (APD).[7]
-
A slight prolongation of the QRS duration.[5]
-
Minimal effects on the ventricular refractory period.[5]
Q3: Are there specific concentrations of Vernakalant that are more prone to causing artifacts?
While specific artifact-inducing concentrations are not definitively established and can depend on the cell type and experimental conditions, higher concentrations of any multi-ion channel blocker can increase the likelihood of artifacts. It is advisable to start with concentrations relevant to the clinical setting (e.g., 2 to 5 mg/kg intravenously) and perform concentration-response curves to identify the optimal concentration for your experiment while minimizing potential artifacts.[5][8]
Troubleshooting Guides
Common Patch Clamp Artifacts and Solutions
This table summarizes common artifacts encountered during patch clamp recordings and provides potential causes and solutions, with special considerations for experiments involving Vernakalant.
| Artifact | Potential Cause(s) | Recommended Solution(s) | Vernakalant-Specific Considerations |
| High-Frequency Noise | Improper grounding, electrical interference from nearby equipment (e.g., monitors, light sources), perfusion system. | Ensure all equipment is connected to a common ground. Use a Faraday cage. Identify and shield or switch off sources of interference.[9] | Vernakalant itself is unlikely to be a direct source of high-frequency noise. |
| Unstable Seal Resistance (GΩ Seal) | Poor cell health, dirty pipette tip, mechanical drift of the pipette, excessive suction, incompatible internal/external solutions. | Use healthy, viable cells. Ensure pipette tips are clean and fire-polished. Minimize mechanical vibrations. Apply gentle suction. Optimize osmolarity and ionic composition of solutions.[10] | Vernakalant's blockade of multiple ion channels can alter membrane properties. Ensure the internal solution is optimized to maintain cell health and seal integrity in the presence of the drug. |
| Increased Leak Current | Deterioration of the giga-seal, cell membrane rupture. | Monitor seal resistance throughout the experiment. If the seal deteriorates, the recording may need to be discarded. Gentle handling of the cell during patching is crucial. | Abrupt changes in current due to channel blockade by Vernakalant could potentially stress the membrane and contribute to seal instability. |
| Capacitive Transients | Incomplete compensation of pipette and whole-cell capacitance. | Use the amplifier's capacitance compensation circuits (C-fast and C-slow) to nullify the transient currents at the beginning of a voltage step. | The multi-channel blocking effect of Vernakalant can alter the cell's overall membrane capacitance, requiring readjustment of the compensation settings after drug application. |
| Current Rundown | Gradual decrease in channel activity over time due to dialysis of essential intracellular components. | Include ATP, GTP, and phosphocreatine in the internal solution to support cellular metabolism.[10] Use the perforated patch technique to minimize dialysis. | The rundown of potassium channels can be a significant issue.[9] The inclusion of ATP in the pipette solution is particularly important when studying these channels in the presence of Vernakalant. |
| Voltage-Clamp Errors | Series resistance (Rs) is too high, leading to a discrepancy between the command voltage and the actual membrane potential. | Use low-resistance pipettes and compensate for Rs using the amplifier's circuitry. Monitor Rs throughout the experiment and discard recordings with significant changes. | Vernakalant's block of large currents (e.g., INa) can lead to significant voltage errors if Rs is not adequately compensated. |
Experimental Protocols
Protocol 1: Preparation of Vernakalant Solutions for Patch Clamp Experiments
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of Vernakalant hydrochloride in sterile, deionized water or a suitable solvent as recommended by the manufacturer. A common stock concentration is 10 mM.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentrations in the external (bath) solution.
-
Ensure thorough mixing and that the final concentration of the solvent is minimal and does not affect the cells (typically <0.1%).
-
Filter the final working solutions through a 0.22 µm syringe filter before use to remove any potential precipitates.
-
Protocol 2: Mitigating Seal Instability during Vernakalant Application
-
Establish a Stable Baseline:
-
Obtain a high-resistance (>1 GΩ) seal and a stable whole-cell configuration before applying Vernakalant.
-
Record a stable baseline of the current(s) of interest for several minutes to ensure the recording is stable.
-
-
Gradual Drug Application:
-
Apply Vernakalant-containing solution using a perfusion system with a relatively slow exchange rate to avoid mechanical stress on the cell.
-
Start with the lowest concentration of interest and progressively increase the concentration, allowing the cell to equilibrate at each concentration.
-
-
Monitor Seal Resistance:
-
Continuously monitor the seal resistance throughout the experiment. A significant drop in seal resistance may indicate seal instability.
-
-
Optimize Internal Solution:
-
Ensure the internal solution has the appropriate osmolarity and contains components to maintain cell health, such as ATP and GTP.[10]
-
Visualizations
Caption: Signaling pathway of Vernakalant's multi-channel blockade.
Caption: General workflow for troubleshooting patch clamp artifacts.
References
- 1. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vernakalant in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vernakalant, a mixed sodium and potassium ion channel antagonist that blocks K(v)1.5 channels, for the potential treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of vernakalant (RSD1235), an investigational antiarrhythmic agent, on atrial electrophysiology in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiarrhythmic Effects of Vernakalant in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes from a Patient with Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological cardioversion of atrial fibrillation with vernakalant: evidence in support of the ESC Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rundown of a transient potassium current is attributable to changes in channel voltage dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Vernakalant-Induced Hypotension in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering vernakalant-induced hypotension in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of vernakalant-induced hypotension in experimental models?
A1: Vernakalant-induced hypotension is primarily attributed to its negative inotropic (reduced myocardial contractility) effect. This effect is more pronounced at higher plasma concentrations, generally exceeding those required for therapeutic efficacy in converting atrial fibrillation.[1] Unlike many cardiovascular drugs, vernakalant does not appear to cause significant direct vasodilation.[1]
Q2: Are certain experimental models more susceptible to vernakalant-induced hypotension?
A2: Yes. Models with pre-existing cardiac dysfunction, such as heart failure models (e.g., rapid pacing-induced heart failure), are at an increased risk of developing hypotension and other adverse effects when treated with vernakalant.[2] Additionally, anesthetized animal models may exhibit a blunted baroreceptor reflex, potentially increasing their sensitivity to the hypotensive effects of various drugs.
Q3: What are the typical signs of vernakalant-induced hypotension in an experimental setting?
A3: The most direct sign is a drop in mean arterial pressure (MAP) below the established baseline for the animal model. In anesthetized animals, this is typically defined as a systolic blood pressure below 80-90 mmHg or a MAP below 60-70 mmHg. Other physiological parameters to monitor include changes in heart rate (bradycardia can sometimes accompany hypotension upon conversion to sinus rhythm), reduced cardiac output, and alterations in ECG parameters.
Q4: Can vernakalant's effect on ion channels explain its negative inotropic properties?
A4: Vernakalant's primary antiarrhythmic action involves the blockade of atrial-selective potassium channels (IKur, IK,ACh) and a rate-dependent blockade of sodium channels.[1][3] While the precise signaling cascade for its negative inotropic effect is not fully elucidated, it is hypothesized that at higher concentrations, the blockade of sodium channels could lead to reduced intracellular sodium, which in turn may decrease intracellular calcium concentration via the sodium-calcium exchanger, thereby reducing myocardial contractility. One study suggested that vernakalant may reduce intracellular Ca2+ loading secondary to the reduction in intracellular Na+ loading at rapid heart rates.[1]
Troubleshooting Guides
Issue 1: Sudden Drop in Blood Pressure Following Vernakalant Administration
-
Immediate Action:
-
Stop or Reduce Vernakalant Infusion: If hypotension is observed during infusion, immediately pause or decrease the rate of administration.
-
Assess Vital Signs: Continuously monitor mean arterial pressure (MAP), heart rate, and ECG.
-
Ensure Adequate Hydration: Confirm that the animal is euvolemic. If not, proceed with fluid resuscitation.
-
-
Mitigation Strategies:
-
Fluid Bolus: Administer an intravenous bolus of a balanced isotonic crystalloid solution (e.g., Lactated Ringer's solution) at a dose of 10-20 mL/kg over 15 minutes.[4] This can help to increase preload and, consequently, cardiac output.
-
Vasopressor Support: If hypotension persists despite fluid administration, consider the use of an alpha-1 adrenergic agonist like phenylephrine. Phenylephrine induces vasoconstriction, increasing systemic vascular resistance and thereby raising blood pressure.[5]
-
Inotropic Support: If decreased cardiac contractility is the primary concern, a beta-1 adrenergic agonist such as dobutamine can be administered. Dobutamine directly increases myocardial contractility and stroke volume, leading to a rise in cardiac output.[6]
-
Issue 2: Persistent Hypotension in a Heart Failure Model
-
Pre-emptive Measures:
-
Lower Starting Dose: In models with compromised cardiac function, initiate vernakalant at a lower dose than what is typically used in healthy animals.
-
Slower Infusion Rate: Administer the drug over a longer period to avoid rapid peaks in plasma concentration.
-
Prophylactic Fluid Administration: Ensure the animal is well-hydrated before vernakalant administration.
-
-
Reactive Strategies:
-
Combination Therapy: A combination of a vasopressor and an inotrope may be necessary. For example, a continuous rate infusion of norepinephrine, which has both alpha and beta-adrenergic effects, can be considered.
-
Calcium Administration: Although not specifically documented for vernakalant, in cases of severe negative inotropy induced by other cardiac drugs, a slow intravenous bolus of calcium chloride or calcium gluconate can be considered to improve contractility, but this should be done with caution and careful monitoring for arrhythmias.
-
Data Presentation
Table 1: Pharmacological Interventions for Drug-Induced Hypotension in Animal Models
| Intervention | Drug Class | Mechanism of Action | Typical Dosage Range (Canine/Rodent Models) | Key Considerations |
| Phenylephrine | Alpha-1 Adrenergic Agonist | Vasoconstriction, increases systemic vascular resistance | Bolus: 0.002 mg/kg IV; CRI: 0.5-2 µg/kg/min | Can cause reflex bradycardia. Primarily addresses vasodilation. |
| Norepinephrine | Alpha and Beta-1 Adrenergic Agonist | Vasoconstriction and increased myocardial contractility | CRI: 0.1-2 µg/kg/min | Potent vasopressor, monitor for excessive vasoconstriction. |
| Dobutamine | Beta-1 Adrenergic Agonist | Increases myocardial contractility and heart rate | CRI: 1-10 µg/kg/min | Can cause tachycardia. Primarily addresses poor contractility. |
| Isotonic Crystalloids | Fluid Replacement | Increases intravascular volume and preload | Bolus: 10-20 mL/kg over 15 min | First-line for hypovolemia-related hypotension. |
CRI: Constant Rate Infusion; IV: Intravenous.
Experimental Protocols
Protocol 1: Induction and Monitoring of Vernakalant-Induced Hypotension in Anesthetized Rats
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).[7]
-
Place the animal on a heating pad to maintain body temperature between 36.5°C and 37.5°C.
-
Insert a catheter into the carotid artery for continuous blood pressure monitoring and another into the jugular vein for drug and fluid administration.
-
Connect the arterial catheter to a pressure transducer to record systolic, diastolic, and mean arterial pressure.
-
Record a baseline ECG.
-
-
Vernakalant Administration:
-
Administer a bolus dose of vernakalant intravenously. A starting dose can be extrapolated from clinical data, considering allometric scaling.
-
Alternatively, administer a continuous infusion of vernakalant at a predetermined rate.
-
-
Monitoring:
-
Continuously record blood pressure and ECG throughout the experiment.
-
Define hypotension as a sustained drop in MAP of >20-30% from baseline.
-
Observe for any arrhythmias or significant changes in heart rate.
-
Protocol 2: Mitigation of Vernakalant-Induced Hypotension with Phenylephrine
-
Induce Hypotension: Follow steps 1 and 2 of Protocol 1 to induce hypotension with vernakalant.
-
Administer Phenylephrine:
-
Once sustained hypotension is established, administer an intravenous bolus of phenylephrine (e.g., 2 µg/kg).[8]
-
Monitor the effect on blood pressure. If the response is transient, a constant rate infusion of phenylephrine (e.g., 0.5-2 µg/kg/min) can be initiated and titrated to effect.
-
-
Data Analysis:
-
Compare the MAP before and after phenylephrine administration.
-
Assess any changes in heart rate, noting any reflex bradycardia.
-
Mandatory Visualizations
References
- 1. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introducing Vernakalant into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylephrine increases cardiac output by raising cardiac preload in patients with anesthesia induced hypotension - PMC [pmc.ncbi.nlm.nih.gov]
Vernakalant Hydrochloride solubility issues in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of vernakalant hydrochloride in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is described as being highly soluble in water.[1] One source indicates a solubility of up to 77 mg/mL in water. However, its solubility in aqueous buffers is highly dependent on the pH of the solution.
Q2: How does pH affect the solubility of this compound?
Vernakalant is a weakly basic compound with a pKa of approximately 9.65 for its strongest basic center.[2] This means that its solubility is significantly influenced by pH.
-
Acidic pH (pH < pKa): In acidic solutions, the pyrrolidine nitrogen atom of vernakalant is protonated, forming the hydrochloride salt, which is highly soluble in water. Therefore, this compound is expected to have high solubility in acidic buffers, such as simulated gastric fluid (SGF, typically pH 1.2-2.0).
-
Neutral to Alkaline pH (pH ≥ pKa): As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards the un-ionized, free base form of vernakalant. The free base is generally less soluble than the salt form, which can lead to precipitation. This is a critical consideration when working with buffers at physiological pH, such as phosphate-buffered saline (PBS, pH 7.4) or simulated intestinal fluid (SIF, typically pH 6.5-7.5).
Q3: What is the expected solubility of this compound in common physiological buffers?
| Buffer System | Typical pH | Expected Solubility of this compound | Rationale |
| Simulated Gastric Fluid (SGF) | 1.2 - 2.0 | High | At this low pH, vernakalant will be fully protonated and in its highly soluble salt form. |
| Phosphate-Buffered Saline (PBS) | 7.4 | Moderate to High, but risk of precipitation at high concentrations. | The pH is below the pKa, so the soluble salt form will predominate. However, as the concentration increases, the potential for the less soluble free base to precipitate exists. |
| Simulated Intestinal Fluid (SIF) | 6.5 - 7.5 | Moderate, with an increased risk of precipitation compared to SGF. | Similar to PBS, the pH is below the pKa, but the closer proximity to the pKa may reduce the overall solubility compared to highly acidic conditions. |
Q4: What factors can influence the solubility of this compound during experiments?
Several factors can affect the solubility of this compound:
-
pH of the buffer: As explained above, this is a critical factor.
-
Buffer composition: The presence of other ions, such as phosphate, can sometimes lead to the formation of less soluble salts, although this is less common with hydrochloride salts.
-
Temperature: Solubility is generally temperature-dependent. Experiments should be conducted at a consistent and reported temperature.
-
Presence of organic co-solvents: The addition of solvents like DMSO or ethanol can increase the solubility of the less soluble free base form.
-
Purity of the compound: Impurities can affect solubility.
Troubleshooting Guide
Issue 1: Precipitation observed when preparing a solution of this compound in a neutral or near-neutral physiological buffer (e.g., PBS, SIF).
Possible Cause:
The concentration of this compound may have exceeded its solubility limit at that specific pH, leading to the precipitation of the less soluble free base form.
Troubleshooting Steps:
-
Verify the pH of the buffer: Ensure the buffer was prepared correctly and the final pH is as expected.
-
Lower the concentration: Try preparing a more dilute solution of this compound.
-
Adjust the pH: If experimentally permissible, lower the pH of the buffer to increase the proportion of the more soluble protonated form.
-
Use a co-solvent: For in vitro experiments where it is acceptable, consider preparing a concentrated stock solution in a suitable organic solvent like DMSO and then diluting it into the physiological buffer. Be mindful of the final concentration of the organic solvent in your experiment.
-
Gentle heating and sonication: In some cases, gentle warming and sonication can help dissolve the compound, but be cautious as this may lead to a supersaturated solution that could precipitate later.
Experimental Protocols
Protocol: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Materials:
-
This compound powder
-
Physiological buffer of interest (e.g., SGF, SIF, PBS)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis spectrophotometer for analysis
-
Calibrated pH meter
Procedure:
-
Preparation:
-
Prepare the desired physiological buffer and adjust the pH to the target value at the experimental temperature (e.g., 37°C).[3]
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen buffer to create a calibration curve.
-
-
Equilibration:
-
Add an excess amount of this compound powder to a glass vial. The goal is to have undissolved solid remaining at the end of the experiment.
-
Add a known volume of the pre-warmed physiological buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed. The agitation should be sufficient to keep the solid suspended without creating a vortex.[3]
-
Equilibrate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.
-
Dilute the filtered sample as necessary with the buffer to fall within the range of the calibration curve.
-
-
Analysis:
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Use the calibration curve to determine the concentration of the dissolved drug in the original filtered sample.
-
The resulting concentration is the thermodynamic solubility of this compound in that specific buffer at the experimental temperature.
-
-
pH Measurement:
-
Measure the pH of the solution in the vial after the experiment to ensure it has not changed significantly.
-
Visualizations
This compound Solubility: A Logical Workflow
References
Identifying and minimizing off-target effects of Vernakalant in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vernakalant in cell-based assays. The focus is on identifying and minimizing off-target effects to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vernakalant?
Vernakalant is an antiarrhythmic agent that exhibits a multi-ion channel blocking activity with a degree of atrial selectivity.[1] Its primary on-target effects are the blockade of several potassium and sodium channels that are crucial for cardiac electrical activity, particularly in the atria.[1][2] This includes the inhibition of the ultra-rapid delayed rectifier potassium current (IKur), the transient outward potassium current (Ito), and the acetylcholine-activated potassium current (IKAch).[1][2] Additionally, Vernakalant blocks voltage-gated sodium channels in a rate-dependent manner, meaning its effect is more pronounced at higher heart rates.[2][3]
Q2: What are the known off-target effects of Vernakalant?
While Vernakalant is designed for atrial selectivity, it can interact with other ion channels and cellular targets, leading to off-target effects. A significant off-target interaction is the minimal blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which corresponds to the IKr current.[2][4] Blockade of hERG channels can lead to QT interval prolongation and an increased risk of ventricular arrhythmias.[4] Vernakalant has also been shown to have a small inhibitory effect on L-type Ca2+ currents and the IK1 current at higher concentrations.[5] Non-cardiac side effects observed in clinical settings, such as taste disturbances (dysgeusia), sneezing, and abnormal skin sensations (paresthesia), are likely due to the blockade of sodium channels in the central nervous system.
Q3: Which cell lines are suitable for studying Vernakalant's on- and off-target effects?
The choice of cell line is critical for obtaining relevant data. Commonly used cell lines for studying ion channel pharmacology include Human Embryonic Kidney (HEK-293) and Chinese Hamster Ovary (CHO) cells.[6][7] These cell lines have low endogenous ion channel expression, making them ideal for stably or transiently expressing a specific ion channel of interest (e.g., hERG, Nav1.5, Kv1.5) to study the direct effects of Vernakalant.[6][8] For studying the integrated effects on cardiomyocyte physiology, human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used as they provide a more physiologically relevant model.[9]
Q4: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on- and off-target effects requires a systematic approach:
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the known potency (IC50/EC50) of Vernakalant for its primary targets. Off-target effects will typically manifest at higher concentrations.
-
Use of Control Cell Lines: Compare the effects of Vernakalant on cells expressing the target ion channel with parental cell lines that do not express the target.
-
Selective Blockers: Use known selective blockers for the suspected off-target to see if they can prevent the observed effect.
-
Rescue Experiments: If an off-target effect is suspected to be due to the inhibition of a specific protein, overexpressing that protein might rescue the phenotype.[10]
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| High concentration of Vernakalant | Perform a dose-response curve to determine the cytotoxic concentration (CC50). Use concentrations well below the CC50 for functional assays. |
| Off-target effects on essential cellular processes | Investigate potential off-target liabilities by screening Vernakalant against a panel of common off-targets. Assess markers of apoptosis and necrosis. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. Run a solvent-only control. |
| Unhealthy cells | Ensure cells are healthy, within a low passage number, and free from contamination before starting the experiment.[11] |
Problem 2: Inconsistent Results in Patch-Clamp Experiments
| Possible Cause | Troubleshooting Step |
| Voltage protocol not optimized | Design voltage protocols that are specific to the ion channel being studied to isolate the current of interest. |
| Run-down of ion channel activity | Monitor channel activity over time in control conditions to ensure stability. If run-down is an issue, consider using the perforated patch technique. |
| Poor seal formation | Ensure the pipette solution and bath solution have the correct osmolarity and pH. Check for vibrations in the setup. |
| Inaccurate drug concentration | Prepare fresh dilutions of Vernakalant for each experiment. Verify the concentration of the stock solution. |
Problem 3: High Background Signal in Calcium Imaging Assays
| Possible Cause | Troubleshooting Step |
| Incomplete dye hydrolysis or leakage | Optimize the loading conditions for the calcium indicator dye (e.g., concentration, temperature, and time). Use a dye with better cellular retention. |
| Autofluorescence of Vernakalant | Test for inherent fluorescence of Vernakalant at the excitation and emission wavelengths used for the calcium indicator. |
| Cellular stress | Handle cells gently during the loading process to minimize stress-induced calcium signals. Allow cells to recover before starting the experiment. |
| Off-target effects on calcium homeostasis | Investigate if Vernakalant affects other ion channels or pumps involved in maintaining intracellular calcium levels. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of Vernakalant on various on-target and off-target ion channels. This data is essential for designing experiments and interpreting results.
Table 1: On-Target Effects of Vernakalant
| Ion Channel | Current | Species | Cell Type | IC50 (µM) |
| Kv1.5 | IKur | Human | Atrial Myocytes | 13 |
| KCNJ3/KCNJ5 | IKAch | Human | Atrial Myocytes | 19 |
| Nav1.5 | INa (peak) | Human | Atrial Myocytes | 95 (at 0.5 Hz) |
| Nav1.5 | INa (peak) | Human | Atrial Myocytes | < 10 (at >3 Hz)[5] |
Table 2: Off-Target Effects of Vernakalant
| Ion Channel/Target | Current/Effect | Species | Cell Type | IC50 (µM) |
| hERG (Kv11.1) | IKr | Human | - | Minimally blocks[2] |
| Cav1.2 | ICa,L | Human | Atrial Myocytes | 84[5] |
| Kir2.1 | IK1 | Human | Atrial Myocytes | Small inhibitory effect at 30 µM[5] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of Vernakalant on a specific ion channel expressed in a suitable cell line (e.g., HEK-293).
Materials:
-
HEK-293 cells stably expressing the ion channel of interest
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 5 Mg-ATP (pH 7.2 with KOH)
-
Vernakalant stock solution (in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply the appropriate voltage protocol to elicit the current of interest.
-
Record baseline currents for a stable period.
-
Perfuse the chamber with the external solution containing the desired concentration of Vernakalant.
-
Record the current in the presence of the drug until a steady-state effect is reached.
-
Wash out the drug with the external solution to observe reversibility.
-
Analyze the data by measuring the peak current amplitude before and after drug application.
Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration in response to Vernakalant.
Materials:
-
hiPSC-CMs or other suitable cell line
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Vernakalant stock solution
-
Fluorescence microscope or plate reader
Procedure:
-
Plate cells in a black-walled, clear-bottom 96-well plate.
-
Prepare the dye loading solution by diluting the calcium indicator and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate the cells at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire baseline fluorescence readings.
-
Add Vernakalant at various concentrations to the wells.
-
Immediately begin recording the fluorescence signal over time.
-
Analyze the data by calculating the change in fluorescence intensity or the ratio of intensities at different wavelengths (for ratiometric dyes).
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of Vernakalant on cell viability.
Materials:
-
Cell line of interest
-
96-well plate
-
Complete culture medium
-
Vernakalant stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of Vernakalant for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
References
- 1. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rate-Dependent Effects of Vernakalant in the Isolated Non-Remodeled Canine Left Atria Are Primarily Due to Block of the Sodium Channel Comparison with Ranolazine and dl-Sotalol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The new antiarrhythmic drug vernakalant: ex vivo study of human atrial tissue from sinus rhythm and chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ion Channel Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 9. Antiarrhythmic Effects of Vernakalant in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes from a Patient with Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. biocompare.com [biocompare.com]
Technical Support Center: Forced Degradation Studies of Vernakalant Hydrochloride
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for conducting forced degradation studies on Vernakalant Hydrochloride. The goal is to help researchers and drug development professionals establish and validate stability-indicating analytical methods by purposefully degrading the drug substance under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a forced degradation study for this compound?
A stability-indicating method is a validated analytical procedure that accurately measures the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[1] Forced degradation studies are essential to develop and validate such methods.[1][2] These studies help identify potential degradation products, understand the degradation pathways, and determine the intrinsic stability of the this compound molecule.[2][3] This information is critical for formulation development, manufacturing, and packaging.[1][2]
Q2: What are the recommended starting stress conditions for this compound?
Forced degradation studies should aim for a target degradation of approximately 5-20% of the active pharmaceutical ingredient.[4] Conditions should be severe enough to cause degradation but not so severe that they lead to unrealistic degradation pathways or complete destruction of the molecule.[1] Based on general guidelines, the following are recommended starting points for this compound:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 105°C for 24 hours (solid state).
-
Photolytic Degradation: ICH Q1B options (e.g., 1.2 million lux hours and 200 watt hours/m²).
Q3: The metabolism of Vernakalant involves O-demethylation. Should I expect to see this in my forced degradation studies?
Yes, it is plausible. The 3,4-dimethoxyphenyl moiety in Vernakalant's structure is a likely site for degradation. Metabolic pathways, such as the O-demethylation mediated by the CYP2D6 enzyme, can sometimes be mimicked by certain stress conditions, particularly strong acidic or oxidative stress.[5][6] When analyzing your stressed samples, you should be vigilant for the appearance of mono-demethylated or di-demethylated degradants.
Q4: How do I ensure my analytical method is "stability-indicating"?
A method is considered stability-indicating if it can separate the intact drug from all its potential degradation products and process-related impurities without interference. The key is to demonstrate specificity. This is typically achieved using a high-resolution chromatographic technique like HPLC or UPLC with a photodiode array (PDA) detector. Peak purity analysis (e.g., using PDA data) of the Vernakalant peak in stressed samples is crucial to confirm that it is free from any co-eluting degradants.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The conditions are too mild for this compound, or the reaction time is too short. | Increase the severity of the stressor. For hydrolysis, consider increasing the acid/base concentration (e.g., to 1 M HCl/NaOH) or the temperature. For oxidation, increase the H₂O₂ concentration or exposure time.[2][7] |
| Excessive degradation (>20-30%) is observed. | The stress conditions are too harsh, potentially leading to secondary degradation products that are not relevant to real-world stability. | Reduce the severity of the stressor. Decrease the concentration of the reagent, lower the temperature, or shorten the exposure time.[1] Testing at multiple, earlier time points can help distinguish primary from secondary degradants.[7][8] |
| Poor chromatographic peak shape (e.g., tailing or fronting) for Vernakalant or its degradants. | The pH of the mobile phase is not optimal for the analyte's pKa. The sample solvent may be too strong, causing peak distortion. The column may be overloaded. | Adjust the mobile phase pH to ensure the analytes are in a consistent ionic state. Use a sample diluent that is similar in composition and strength to the mobile phase. Reduce the injection volume or sample concentration. |
| Difficulty separating a degradant peak from the main Vernakalant peak. | The selectivity of the HPLC method is insufficient. | Method optimization is required. Try modifying the mobile phase composition (e.g., change the organic modifier or the buffer), adjust the pH, or alter the gradient slope. If necessary, screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano). |
| Mass balance is not achieved (total of API + degradants is significantly less than 100%). | Some degradation products may not have a chromophore and are therefore not detected by the UV detector. The degradant may have a very different response factor compared to the API. The API or degradant may have precipitated out of solution or adsorbed to the container. | Use a mass-sensitive detector (e.g., Mass Spectrometry or Charged Aerosol Detector) in parallel with the UV detector to search for non-chromophoric degradants. Determine the relative response factors for major degradants if possible. Visually inspect samples for precipitation and use appropriate solvents. |
Data Presentation: Summary of Forced Degradation
The following table presents example data from a hypothetical forced degradation study of this compound to illustrate a typical summary format.
Table 1: Example Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time | Temp. | % Assay of Vernakalant | % Total Degradation | No. of Degradants | Remarks |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | 91.5 | 8.5 | 2 | Major degradant at RRT 0.85 |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | 89.2 | 10.8 | 3 | Major degradant at RRT 0.79 |
| Oxidation | 3% H₂O₂ | 24 hours | RT | 94.1 | 5.9 | 1 | Degradant at RRT 0.91 |
| Thermal (Solid) | Dry Heat | 48 hours | 105°C | 98.7 | 1.3 | 1 | Minor degradation observed |
| Photolytic (Solid) | ICH Q1B | N/A | N/A | 99.1 | 0.9 | 1 | Stable to light exposure |
RRT = Relative Retention Time
Experimental Protocols
The following are detailed, representative protocols for performing forced degradation on this compound drug substance.
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
1. Acid Hydrolysis:
-
Transfer 5 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl to the flask.
-
Keep the flask in a water bath maintained at 60°C for 8 hours.
-
After cooling to room temperature, carefully neutralize the solution with 1 M NaOH.
-
Dilute to the final volume with the diluent (e.g., 50:50 acetonitrile:water).
-
Analyze by HPLC alongside an unstressed control sample.
2. Base Hydrolysis:
-
Transfer 5 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1 M NaOH to the flask.
-
Keep the flask in a water bath maintained at 60°C for 4 hours.
-
After cooling, neutralize the solution with 1 M HCl.
-
Dilute to the final volume with the diluent.
-
Analyze by HPLC.
3. Oxidative Degradation:
-
Transfer 5 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 30% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to the final volume with the diluent.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Weigh approximately 10 mg of this compound solid into a glass vial.
-
Place the vial in a hot air oven maintained at 105°C for 48 hours.
-
After the specified time, remove the sample, allow it to cool, and prepare a solution at the target analytical concentration.
-
Analyze by HPLC.
5. Photolytic Degradation:
-
Spread a thin layer of solid this compound powder in a shallow petri dish.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/m², as per ICH Q1B guidelines.
-
A parallel sample should be protected from light with aluminum foil to serve as a dark control.
-
After exposure, prepare solutions of both the exposed and control samples at the target concentration.
-
Analyze by HPLC.
Visualizations
The following diagrams illustrate the general workflow for a forced degradation study and a plausible degradation pathway for this compound.
Caption: General workflow for a forced degradation study.
Caption: Plausible degradation pathway for Vernakalant HCl.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. biomedres.us [biomedres.us]
- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vernakalant | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vernakalant - Wikipedia [en.wikipedia.org]
- 7. asianjpr.com [asianjpr.com]
- 8. Introducing Vernakalant into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Impact of CYP2D6 inhibitors on Vernakalant metabolism in research studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of CYP2D6 inhibitors on the metabolism of vernakalant. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for vernakalant?
Vernakalant is primarily metabolized in the liver. In individuals who are extensive metabolizers (EMs) for the cytochrome P450 2D6 (CYP2D6) enzyme, the main metabolic route is O-demethylation mediated by CYP2D6. For individuals who are poor metabolizers (PMs) of CYP2D6, the primary pathway for metabolism is glucuronidation.
Q2: How does the CYP2D6 metabolizer status of an individual affect the pharmacokinetics of vernakalant?
The pharmacokinetic profile of vernakalant is influenced by an individual's CYP2D6 metabolizer status. Generally, poor metabolizers will exhibit a longer elimination half-life compared to extensive metabolizers.
Pharmacokinetic Parameters of Vernakalant by CYP2D6 Metabolizer Status
| Parameter | CYP2D6 Extensive Metabolizers (EMs) | CYP2D6 Poor Metabolizers (PMs) |
| Elimination Half-life | ~3 hours | ~5.5 hours |
| Systemic Clearance | Not significantly different | Slightly lower |
| AUC (0-90 min) | Baseline | Estimated to be 15% higher than EMs |
Q3: What is the impact of co-administering a CYP2D6 inhibitor with vernakalant?
Clinical studies have investigated the effect of concomitant administration of CYP2D6 inhibitors on vernakalant pharmacokinetics. The findings suggest that there is little to no clinically significant difference in the maximum plasma concentration (Cmax) or the area under the plasma concentration-time curve (AUC) of vernakalant when administered with a CYP2D6 inhibitor compared to without. Therefore, dose adjustments for vernakalant are generally not considered necessary when co-administered with a CYP2D6 inhibitor.
Q4: Are there any known significant drug-drug interactions with vernakalant mediated by CYP2D6?
While vernakalant is a substrate of CYP2D6, dedicated clinical drug-drug interaction studies with potent CYP2D6 inhibitors have not revealed clinically significant alterations in its pharmacokinetic profile. Population pharmacokinetic analyses from clinical trials where patients were on various concomitant medications, including CYP2D6 inhibitors, did not show a need for dose adjustment.
Troubleshooting Guide
Problem: In my in vitro experiment using human liver microsomes, I am observing a slower than expected metabolism of vernakalant.
Possible Causes and Solutions:
-
CYP2D6 Phenotype of Microsomes: Verify the CYP2D6 genotype of the human liver microsomes (HLMs) used. If the HLMs are from a CYP2D6 poor metabolizer, a slower metabolism rate is expected.
-
Incorrect Cofactors: Ensure that the necessary cofactors for CYP450 enzymes, particularly NADPH, are present in sufficient concentrations in your reaction mixture. Prepare fresh cofactor solutions for each experiment.
-
Inhibitor Contamination: Check for any potential contamination of your reagents or labware with CYP2D6 inhibitors.
-
Sub-optimal Incubation Conditions: Optimize incubation time, temperature, and protein concentration. Ensure that the concentration of vernakalant used is appropriate for the enzyme kinetics.
Problem: I am planning a clinical study and am concerned about the potential for a drug-drug interaction between vernakalant and a known CYP2D6 inhibitor.
Guidance:
Based on available clinical data, a dedicated study to assess a clinically significant pharmacokinetic interaction with a CYP2D6 inhibitor may not be necessary. Population pharmacokinetic models have indicated that the impact of CYP2D6 inhibition on vernakalant exposure is not clinically meaningful. However, for novel or potent CYP2D6 inhibitors, a thorough review of the existing literature and, if necessary, a consultation with regulatory authorities is recommended.
Experimental Protocols
In Vitro Metabolism of Vernakalant using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolism of vernakalant.
-
Materials:
-
Vernakalant hydrochloride
-
Pooled human liver microsomes (from extensive metabolizers)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally similar compound not metabolized by CYP2D6)
-
-
Procedure:
-
Prepare a stock solution of vernakalant in a suitable solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, pre-incubate the human liver microsomes (final concentration, e.g., 0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add vernakalant to the incubation mixture to initiate the reaction (final concentration, e.g., 1 µM).
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining concentration of vernakalant and the formation of its primary metabolite, RSD1385.
-
Visualizations
Metabolic Pathway of Vernakalant
Caption: Metabolism of vernakalant in CYP2D6 extensive and poor metabolizers.
Experimental Workflow for Investigating CYP2D6 Inhibition
Caption: Workflow for assessing the impact of a CYP2D6 inhibitor on vernakalant metabolism.
Addressing Vernakalant delivery and washout in isolated organ bath experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using Vernakalant in isolated organ bath experiments. It is intended for scientists and drug development professionals familiar with standard in vitro pharmacology techniques.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vernakalant?
Vernakalant is a multi-ion channel blocker with relative atrial selectivity. Its primary mechanism involves:
-
Potassium Channel Blockade: It blocks several potassium currents, including the ultra-rapid delayed rectifier current (IKur) and the acetylcholine-activated potassium current (IK,ACh), which are predominantly expressed in the atria. This prolongs the atrial action potential duration and effective refractory period (ERP).[1][2]
-
Sodium Channel Blockade: It exhibits a frequency- and voltage-dependent blockade of sodium channels (INa). This effect is more pronounced at higher heart rates, characteristic of atrial fibrillation, leading to a slowing of conduction.[3]
-
Atrial Selectivity: Vernakalant has minimal effects on ventricular repolarization currents like the rapid delayed rectifier potassium current (IKr), which contributes to its lower risk of ventricular proarrhythmias compared to other antiarrhythmic agents.[3][4]
Q2: How should I prepare a stock solution of Vernakalant for my experiment?
Vernakalant hydrochloride is water-soluble.[5] A common approach is to prepare a high-concentration stock solution (e.g., 1-10 mM) in distilled water or the experimental buffer (e.g., Krebs-Henseleit).
-
Example Preparation: To make a 10 mM stock solution, dissolve the appropriate amount of this compound powder in your chosen solvent. For instance, a study on canine pulmonary vein sleeves dissolved Vernakalant in distilled water to create a 1 mM stock solution.[5]
-
Storage: Aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. For daily use, aliquots can be kept on ice.
Q3: What is a typical concentration range for Vernakalant in an organ bath?
The optimal concentration depends on the tissue type, species, and experimental endpoint. Based on published in vitro studies, a range of 1 µM to 30 µM is typically effective.
-
For Atrial-Selective Effects: Concentrations in the low micromolar range (e.g., 1-10 µM) are often sufficient to observe effects on atrial tissue, such as changes in refractory period or suppression of arrhythmias.[5]
-
For Na+ Channel Blockade: Higher concentrations may be needed to achieve significant sodium channel blockade, especially at lower stimulation frequencies. The IC50 for Na+ channel block in human atrial cardiomyocytes is highly frequency-dependent, being less than 10 µM at frequencies above 3 Hz, but rising to 84-95 µM at 0.5 Hz.[6]
Q4: Is Vernakalant stable in physiological salt solutions like Krebs-Henseleit?
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of Vernakalant on atrial tissue. | 1. Concentration too low: The applied concentration may be insufficient for the specific tissue or endpoint. 2. Drug degradation: Improperly stored stock solution or prolonged time in heated buffer. 3. Tissue viability issue: The isolated tissue may not be healthy. | 1. Perform a concentration-response curve, starting from a low concentration (e.g., 0.1 µM) and increasing incrementally up to 30 µM or higher. 2. Prepare a fresh stock solution and fresh dilutions. Add the drug to the bath immediately after dilution. 3. Verify tissue responsiveness with a known agonist (e.g., carbachol to induce bradycardia or a positive inotrope) before adding Vernakalant. |
| Unexpected ventricular effects (e.g., prolonged ventricular ERP, arrhythmias). | 1. Concentration too high: At higher concentrations, the atrial selectivity of Vernakalant may be reduced, leading to effects on ventricular ion channels (e.g., IKr). 2. Compromised tissue: Ischemic or damaged ventricular tissue may be more susceptible to drug effects. | 1. Reduce the concentration of Vernakalant. Aim for the lowest effective concentration that produces the desired atrial effect.[1][3] 2. Ensure the tissue dissection and preparation were performed carefully to maintain tissue health. Check baseline parameters to ensure stability before drug application. |
| Difficulty washing out the drug effect; baseline does not return. | 1. Insufficient washout volume/time: The drug may not be fully cleared from the tissue and bath. 2. Drug binding: Vernakalant may have a high affinity for certain tissue components. 3. Tissue rundown: The tissue's functional parameters may have degraded over the course of the experiment, independent of the drug. | 1. Increase the washout volume to at least 3-5 times the bath volume and increase the frequency of washes. Allow for a longer washout period (e.g., 30-60 minutes). 2. While Vernakalant's clinical half-life is short (3-8 hours), complete washout from an isolated tissue may take time.[8] A continuous perfusion (superfusion) system provides more effective washout than static baths. 3. Run a time-matched control experiment without the drug to assess the natural degradation of the preparation over the same time period. |
| Observed effect is different than expected (e.g., bradycardia, hypotension). | 1. Off-target effects: Vernakalant can affect other ion channels at higher concentrations. 2. Indirect effects: In whole-heart preparations, effects on conduction systems can lead to secondary changes in heart rate and contractility. | 1. Review the known pharmacology of Vernakalant. Hypotension and bradycardia are known potential side effects in clinical use.[9] 2. Correlate functional changes with electrophysiological measurements (e.g., action potentials) to understand the underlying mechanism. |
Data and Protocols
Quantitative Data Summary
The following table summarizes key IC50 values for Vernakalant on various ion channels from studies on human atrial cardiomyocytes. These values are highly dependent on experimental conditions such as temperature and stimulation frequency.
| Ion Channel / Current | Condition | IC50 (µM) | Reference |
| Na+ Channel (INa) | Atrial Fibrillation (AF) tissue, 0.5 Hz | 84 | [6] |
| Sinus Rhythm (SR) tissue, 0.5 Hz | 95 | [6] | |
| At >3 Hz stimulation | < 10 | [6] | |
| Outward K+ Current (Area) | AF tissue | 12 | [6] |
| SR tissue | 19 | [6] | |
| L-Type Ca2+ Current (ICa,L) | SR tissue | 84 | [7] |
Experimental Protocols
Protocol 1: Preparation of Vernakalant Working Solutions
-
Prepare 10 mM Stock Solution:
-
Weigh the required amount of this compound (Molecular Weight: 385.93 g/mol ).
-
Dissolve in distilled water to achieve a final concentration of 10 mM.
-
Vortex gently until fully dissolved.
-
Aliquot into microcentrifuge tubes and store at -20°C.
-
-
Prepare Serial Dilutions:
-
On the day of the experiment, thaw a 10 mM stock aliquot.
-
Perform serial dilutions in the chosen physiological salt solution (e.g., Krebs-Henseleit) to create working solutions (e.g., 1 mM, 100 µM, 10 µM, 1 µM).
-
Keep working solutions on ice until use. The volume to add to the organ bath will depend on the bath volume and the desired final concentration.
-
Protocol 2: General Procedure for Vernakalant Application and Washout
-
Tissue Equilibration:
-
Mount the isolated tissue (e.g., atrial trabeculae) in the organ bath containing oxygenated (95% O2 / 5% CO2) physiological salt solution maintained at 37°C.
-
Allow the tissue to equilibrate for at least 60 minutes, with periodic washing (e.g., every 15-20 minutes).
-
Establish a stable baseline recording for at least 20-30 minutes before any drug application.
-
-
Vernakalant Application:
-
Add the desired volume of Vernakalant working solution to the organ bath to achieve the target final concentration.
-
Allow the tissue to incubate with the drug for a sufficient period (e.g., 20-30 minutes) to reach a steady-state effect.
-
-
Washout Procedure:
-
To remove the drug, drain and refill the organ bath with fresh, pre-warmed, and oxygenated physiological salt solution.
-
Repeat this wash step at least 3-5 times in quick succession.
-
Alternatively, use a continuous superfusion system to flow fresh buffer over the tissue.
-
Monitor the tissue's functional parameters to observe the reversal of the drug effect and the return to baseline. This may take 30-60 minutes or longer.
-
Visualizations
Signaling and Workflow Diagrams
Caption: Mechanism of action for Vernakalant's atrial-selective antiarrhythmic effects.
Caption: General experimental workflow for Vernakalant in an isolated organ bath.
Caption: Troubleshooting logic for addressing a lack of response to Vernakalant.
References
- 1. Atrial-selective sodium channel block as a novel strategy for the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrial-selective sodium channel block for the treatment of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vernakalant selectively prolongs atrial refractoriness with no effect on ventricular refractoriness or defibrillation threshold in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Electrophysiological and Antiarrhythmic Effects of Vernakalant, Ranolazine, and Sotalol in Canine Pulmonary Vein Sleeve Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Introducing Vernakalant into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for the rapid conversion of atrial fibrillation after cardiac surgery: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Vernakalant Efficacy in Remodeled Atrial Tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Vernakalant in remodeled atrial tissue.
Troubleshooting Guides
Issue: High variability in Vernakalant efficacy between experimental subjects.
-
Question: We are observing significant variability in the conversion rates of atrial fibrillation (AF) to sinus rhythm with Vernakalant in our animal model of atrial remodeling. What could be the cause?
-
Answer: High variability is a common challenge when studying remodeled atrial tissue. Several confounding variables can influence Vernakalant's efficacy:
-
Extent of Atrial Remodeling: The "AF begets AF" principle suggests that longer durations of AF lead to more significant electrical and structural remodeling.[1][2] The efficacy of Vernakalant has been shown to decrease with longer AF duration.[3] Ensure your experimental model has a consistent and quantifiable degree of remodeling.
-
Underlying Structural Heart Disease: The presence of underlying pathologies like heart failure or ischemic heart disease can alter the atrial substrate and impact drug response.[4] While Vernakalant is considered relatively safe in stable structural heart disease, its efficacy might be reduced.[5]
-
Genetic Factors: Polymorphisms in genes encoding for the CYP2D6 enzyme, which is involved in Vernakalant metabolism, can lead to inter-individual differences in drug exposure.[6]
-
Autonomic Tone: The autonomic nervous system plays a crucial role in AF. Variations in autonomic tone between subjects can affect the atrial electrophysiological environment and modulate Vernakalant's effects.
-
Issue: Difficulty in translating preclinical findings to clinical scenarios.
-
Question: Our in vitro or animal model results with Vernakalant in remodeled tissue do not seem to align with clinical observations. What could be the reasons for this discrepancy?
-
Answer: Bridging the gap between preclinical and clinical data is a known challenge in antiarrhythmic drug development.[7][8] Here are some potential reasons for discrepancies:
-
Model Limitations: Animal models may not fully recapitulate the complexity of human atrial remodeling, which often involves co-morbidities and a heterogeneous atrial substrate.[7]
-
Concentration-Effect Mismatch: The effective concentration of Vernakalant at the target tissue in clinical settings might differ from the concentrations used in preclinical models due to factors like plasma protein binding and drug distribution.
-
Endpoint Differences: Preclinical studies often focus on electrophysiological parameters like action potential duration (APD) and effective refractory period (ERP), while clinical trials primarily measure the conversion of AF to sinus rhythm.
-
Frequently Asked Questions (FAQs)
Q1: What are the key ion channels targeted by Vernakalant in remodeled atria?
A1: Vernakalant is a multi-ion channel blocker with a degree of atrial selectivity.[9] Its primary targets include:
-
Atrial-Specific Potassium Channels: It blocks the ultra-rapidly activating delayed rectifier potassium current (IKur) and the acetylcholine-dependent potassium current (IKAch), which are more prominent in the atria than the ventricles.[10][11] This contributes to its atrial-selective action.
-
Sodium Channels: Vernakalant blocks the peak and late components of the inward sodium current (INa) in a rate- and voltage-dependent manner. This effect is more pronounced at higher heart rates, such as during AF.[11][12]
-
Other Potassium Channels: It also has a modest effect on the transient-outward potassium current (Ito) and the rapid component of the delayed rectifier potassium current (IKr).[10][11]
Q2: How does atrial remodeling affect the ion channels targeted by Vernakalant?
A2: Atrial remodeling in AF involves changes in the expression and function of several ion channels, which can impact Vernakalant's efficacy. For instance, some studies suggest that chronic AF can lead to a downregulation of L-type Ca2+ channels and alterations in potassium channel expression, contributing to a shortening of the atrial action potential duration and effective refractory period.[8][13] This altered electrophysiological substrate can be a significant confounding factor in assessing drug efficacy.
Q3: Is Vernakalant effective against atrial flutter in remodeled atria?
A3: Clinical evidence suggests that Vernakalant is generally ineffective in converting atrial flutter to sinus rhythm.[3][5] While it may slow the ventricular response rate, it does not typically terminate the flutter circuit.[3] This is thought to be because the mechanism of atrial flutter is different from that of AF and may require a more potent blockade of specific ion channels like IKr.[14]
Q4: What are the most common adverse effects to monitor during in vivo experiments with Vernakalant?
A4: Based on clinical trial data, the most frequently observed side effects are generally transient and include dysgeusia (taste disturbance), sneezing, and paresthesia.[6][15] More serious, though less common, adverse events to monitor for include hypotension, bradycardia, and in rare cases, proarrhythmic events like ventricular tachycardia.[15][16][17]
Data Presentation
Table 1: Clinical Efficacy of Intravenous Vernakalant in Recent-Onset Atrial Fibrillation
| Study | Treatment Group | Number of Patients | Conversion Rate to Sinus Rhythm within 90 mins | Median Time to Conversion (minutes) |
| ACT I [3][15] | Vernakalant | 145 | 51.7% | 11 |
| Placebo | 75 | 4.0% | - | |
| ACT III [3] | Vernakalant | 131 | 51.2% | 8 |
| Placebo | 63 | 3.6% | - | |
| AVRO [3] | Vernakalant | 116 | 51.7% | - |
| Amiodarone | 116 | 5.2% | - | |
| Meta-Analysis [14][18] | Vernakalant | 824 | Significantly higher than control | - |
| Control | 597 | - | - |
Table 2: Electrophysiological Effects of Vernakalant in an Experimental Model of Heart Failure (Remodeled Tissue) [19]
| Parameter | Control | Vernakalant (10 µmol/L) | Vernakalant (30 µmol/L) |
| Action Potential Duration (APD90) | Prolonged in HF model | Concentration-dependent increase | Concentration-dependent increase |
| QT Interval | Prolonged in HF model | Concentration-dependent increase | Concentration-dependent increase |
| Ventricular Fibrillation Inducibility | Inducible in 3 of 12 subjects | No longer inducible | No longer inducible |
Experimental Protocols
Protocol 1: In Vivo Model of Atrial Tachycardia-Induced Remodeling
This protocol is based on methodologies described for creating animal models of atrial remodeling to study AF.[13]
-
Animal Model: Mongrel dogs are commonly used.
-
Pacemaker Implantation: A programmable cardiac pacemaker is implanted under general anesthesia. A pacing lead is positioned in the right atrial appendage.
-
Atrial Tachycardia Pacing: After a recovery period, rapid atrial pacing is initiated at a rate of 400 bpm for a duration of 7 days to induce atrial remodeling.
-
Electrophysiological Study:
-
Baseline: Before initiating pacing, a baseline electrophysiological study is performed to measure parameters such as atrial effective refractory period (ERP) and conduction velocity.
-
Post-Pacing: After the 7-day pacing period, a final electrophysiological study is conducted to assess the extent of remodeling and the effects of the investigational drug.
-
-
Vernakalant Administration: Vernakalant is administered intravenously at clinically relevant doses.
-
Data Analysis: Changes in ERP, conduction velocity, and inducibility of AF are measured before and after drug administration in both control and remodeled atria.
-
Molecular Analysis: Atrial tissue samples can be collected for Western blot or PCR analysis to quantify changes in ion channel protein and gene expression (e.g., L-type Ca2+ channel α1c-subunit).
Protocol 2: Isolated Heart Preparation for Assessing Proarrhythmic Risk
This protocol is adapted from studies evaluating the proarrhythmic potential of drugs in remodeled hearts.[19]
-
Heart Failure Model: Heart failure, a form of cardiac remodeling, can be induced in rabbits by 4 weeks of rapid ventricular pacing.
-
Heart Isolation: Hearts are explanted and perfused via the Langendorff method with a modified Tyrode's solution.
-
Electrophysiological Recordings: Monophasic action potentials are recorded from the epicardial surface of the right and left ventricles to measure action potential duration (APD) and QT interval.
-
Drug Perfusion: Vernakalant is added to the perfusate at varying concentrations (e.g., 10 µmol/L and 30 µmol/L).
-
Proarrhythmia Testing:
-
Programmed ventricular stimulation and burst pacing are performed to assess the inducibility of ventricular fibrillation (VF).
-
The experiment can be repeated under conditions of low potassium to further challenge the system and assess the risk of early after-depolarizations.
-
-
Data Analysis: The effects of Vernakalant on APD, QT interval, and VF inducibility are compared between sham-operated and heart failure animals.
Mandatory Visualization
Caption: Mechanism of Vernakalant in remodeled atrial tissue.
Caption: Experimental workflow for assessing Vernakalant.
References
- 1. Atrial fibrillation: Challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vernakalant for the conversion of atrial fibrillation: the new kid on the block? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological cardioversion of atrial fibrillation with vernakalant: evidence in support of the ESC Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vernakalant in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vernakalant - Wikipedia [en.wikipedia.org]
- 7. New developments in atrial antiarrhythmic drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Antiarrhythmic Drugs for Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Efficacy and safety of intravenous vernakalant for the rapid conversion of recent‐onset atrial fibrillation: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound for rapid conversion of atrial fibrillation: a phase 3, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Predictors of Successful Cardioversion with Vernakalant in Patients with Recent‐Onset Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of intravenous vernakalant for the rapid conversion of recent-onset atrial fibrillation: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vernakalant in an experimental model of pacing-induced heart failure: lack of proarrhythmia despite prolongation of repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of Vernakalant in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Vernakalant in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Vernakalant and why is its aqueous stability important?
Vernakalant is a class III antiarrhythmic drug used for the rapid conversion of atrial fibrillation to sinus rhythm.[1][2] It is administered intravenously, making the stability and solubility of its aqueous solution critical for safety and efficacy.[1] The commercially available formulation contains vernakalant hydrochloride, a salt form that is highly water-soluble, to ensure it remains in solution during preparation and administration.[1][3] Precipitation can lead to loss of therapeutic effect and potential for adverse events, such as infusion-related reactions and embolic events.[4]
Q2: What are the primary causes of Vernakalant precipitation in aqueous solutions?
Precipitation of Vernakalant can occur due to several factors:
-
Improper Dilution: Using incorrect diluents or not adhering to the recommended dilution ratios can alter the solution's properties and reduce Vernakalant's solubility.
-
pH Shifts: The solubility of Vernakalant is pH-dependent. A significant shift in the pH of the solution can cause the drug to precipitate.
-
Incompatibilities: Mixing Vernakalant with incompatible drugs or solutions can trigger a chemical reaction leading to the formation of an insoluble precipitate.[4]
-
Concentration Issues: Exceeding the recommended concentration of Vernakalant in the final solution can lead to supersaturation and subsequent precipitation.
-
Temperature Changes: While most substances become more soluble at higher temperatures, significant temperature fluctuations during storage or preparation can affect solubility.[5]
Q3: How does pH influence the solubility of Vernakalant?
This compound is the salt of a weak base. The pH of the solution plays a crucial role in maintaining its solubility. The concentrate for solution for infusion has a pH of approximately 5.5.[6] A decrease in pH (more acidic) generally keeps the molecule protonated and more soluble in aqueous media. Conversely, a significant increase in pH (more alkaline) can cause the deprotonation of the molecule, leading to a less soluble free base form, which may then precipitate out of the solution.
Q4: What are the recommended diluents for Vernakalant?
The recommended diluents for Vernakalant (Brinavess) are:
-
Lactated Ringer's for Injection[7]
These diluents are specified because they provide a compatible and stable environment for the diluted Vernakalant solution, maintaining an appropriate pH and ionic strength to prevent precipitation.[9]
Q5: Are there any known incompatibilities with other drugs that could cause precipitation?
No formal interaction studies have been conducted to assess the physical compatibility of Vernakalant with all other intravenous drugs.[7] However, it is contraindicated to administer intravenous Class I and III antiarrhythmic drugs (e.g., amiodarone, flecainide, sotalol) within 4 hours before or after Vernakalant administration due to pharmacodynamic interactions, and this also reduces the risk of physicochemical incompatibilities.[8][10] To minimize the risk of precipitation from incompatibility, Vernakalant should not be mixed with other drugs in the same infusion bag or administered simultaneously through the same IV line without flushing.
Troubleshooting Guide
Problem: I've observed cloudiness, haziness, or visible particles in my Vernakalant solution after dilution.
This indicates the potential formation of a precipitate. Do not administer the solution.[4][11] The following guide will help you troubleshoot the issue.
| Possible Cause | Explanation | Recommended Action |
| Incorrect Diluent | An unapproved diluent may have an incompatible pH or chemical composition, leading to precipitation. | Discard the solution. Prepare a fresh solution strictly using one of the recommended diluents: 0.9% Sodium Chloride, Lactated Ringer's, or 5% Glucose.[7][8] |
| Incorrect Concentration | The final concentration of Vernakalant in the solution is too high, exceeding its solubility limit. | Verify the dilution calculations. The final concentration should be 4 mg/mL.[6][12] Discard the current solution and prepare a new one following the correct dilution protocol. |
| Contamination | Accidental introduction of foreign particles or microbial contamination can act as nucleation sites for precipitation. | Always use aseptic technique during preparation.[4] Visually inspect vials for any pre-existing particulate matter before use.[7] If contamination is suspected, discard the solution. |
| Inadequate Mixing | Insufficient mixing after adding the Vernakalant concentrate to the diluent can result in localized areas of high concentration, which may precipitate. | Gently invert the infusion bag or container several times to ensure thorough mixing. Avoid vigorous shaking, which can cause foaming or denaturation of other components. |
Quantitative Data Summary
Table 1: this compound Solubility Profile
| Parameter | Value | Reference |
| Water Solubility | 0.156 mg/mL (for the free base) | [13] |
| Form | This compound (highly water-soluble) | [1] |
| pKa (Strongest Basic) | 9.65 | [13] |
| Solution pH (Concentrate) | ~5.5 | [6] |
Table 2: Recommended Dilution and Final Concentration
| Patient Body Weight | Volume of Vernakalant Concentrate (20 mg/mL) | Volume of Diluent | Final Concentration | Reference |
| ≤ 100 kg | 25 mL (500 mg) | 100 mL | 4 mg/mL | [12] |
| > 100 kg | 30 mL (600 mg) | 120 mL | 4 mg/mL | [12] |
Experimental Protocols
Protocol 1: Standard Preparation of Vernakalant Infusion Solution
-
Visual Inspection: Before use, visually inspect the Vernakalant concentrate vial for any particulate matter or discoloration. The solution should be clear and colorless to pale yellow.[7][11]
-
Aseptic Technique: Employ strict aseptic technique throughout the preparation process.
-
Dilution:
-
Mixing: Gently invert the infusion bag or container several times to ensure the solution is thoroughly mixed.
-
Final Inspection: Inspect the final diluted solution to ensure it is clear, colorless to pale yellow, and free of any visible particles before administration.[11]
Protocol 2: Visual Inspection for Particulate Matter
-
Background: Hold the vial or infusion bag against a well-lit, non-glare white and black background.
-
Inspection: Gently swirl the container and observe for any floating particles, cloudiness, or haziness.
-
Decision: If any particulate matter is observed, the solution is not suitable for administration and should be discarded.[4]
Visualizations
Caption: Workflow for preparing Vernakalant infusion to prevent precipitation.
Caption: Troubleshooting decision tree for Vernakalant precipitation.
References
- 1. Vernakalant - Wikipedia [en.wikipedia.org]
- 2. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vernakalant | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. nursingcenter.com [nursingcenter.com]
- 5. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 6. MedPath - Medical Intelligence Platform [trial.medpath.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. medinfogalway.ie [medinfogalway.ie]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Introducing Vernakalant into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emed.ie [emed.ie]
- 12. ema.europa.eu [ema.europa.eu]
- 13. go.drugbank.com [go.drugbank.com]
Vernakalant interference with fluorescent probes in calcium imaging
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using Vernakalant in experiments involving fluorescent calcium imaging. The following information addresses potential interactions and offers strategies to ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: Does Vernakalant directly interfere with common fluorescent calcium probes like Fura-2, Fluo-4, or Indo-1?
A: There is currently no publicly available data from peer-reviewed literature or manufacturer's technical notes that specifically documents direct interference of Vernakalant with Fura-2, Fluo-4, or Indo-1. However, the chemical structure of Vernakalant contains a substituted phenol group, which suggests it may absorb light in the ultraviolet (UV) range. This raises the possibility of spectral overlap with the excitation wavelengths of UV-excitable probes like Fura-2 and Indo-1. Direct interference through fluorescence quenching or enhancement cannot be ruled out without empirical testing.
Q2: What are the potential mechanisms of interference by Vernakalant in calcium imaging experiments?
A: There are two main potential mechanisms of interference:
-
Direct (Optical) Interference: This can occur if Vernakalant has intrinsic fluorescent properties or if its absorbance spectrum overlaps with the excitation or emission spectra of the calcium probe.
-
Autofluorescence: If Vernakalant is fluorescent, its emission could artificially increase the measured signal.
-
Spectral Overlap (Inner Filter Effect): If Vernakalant absorbs light at the excitation or emission wavelengths of the probe, it can reduce the amount of light reaching the probe or the detector, leading to an underestimation of the true calcium concentration. This is a potential concern for UV-excitable probes.
-
-
Indirect (Biological) Interference: Vernakalant is an antiarrhythmic drug that blocks multiple ion channels, including sodium and potassium channels.[1][2] These effects can indirectly alter intracellular calcium dynamics, which could be misinterpreted as direct probe interference. For example, by altering membrane potential, Vernakalant could influence the activity of voltage-gated calcium channels, leading to changes in calcium influx.
Q3: What are the key spectral properties of common calcium probes I should be aware of?
A: Understanding the spectral properties of your chosen probe is crucial for identifying potential spectral overlap with Vernakalant. The table below summarizes the key characteristics of Fura-2, Fluo-4, and Indo-1.
| Property | Fura-2 | Fluo-4 | Indo-1 |
| Excitation Wavelengths | Ratiometric: 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free) | Single Wavelength: ~494 nm | Ratiometric: ~350 nm |
| Emission Wavelength | ~510 nm | ~516 nm | Ratiometric: ~405 nm (Ca²⁺-bound) and ~485 nm (Ca²⁺-free) |
| Indicator Type | Ratiometric, UV-excitable | Non-ratiometric, Visible light-excitable | Ratiometric, UV-excitable |
| Advantages | Ratiometric measurements reduce artifacts from uneven dye loading, photobleaching, and cell thickness. | Bright signal, suitable for confocal microscopy and high-throughput screening. | Ratiometric measurements, suitable for flow cytometry. |
| Disadvantages | Requires a UV light source which can be phototoxic. | Susceptible to artifacts from uneven dye loading and photobleaching. | Requires a UV light source. |
Q4: Are there alternative calcium probes that might be less susceptible to interference from Vernakalant?
A: If you suspect interference with UV-excitable probes, consider using a visible light-excitable probe like Fluo-4 or other red-shifted indicators. These probes are excited at longer wavelengths where the likelihood of interference from a compound like Vernakalant may be lower. However, as these are typically non-ratiometric, careful controls for dye loading and photobleaching are essential.
Troubleshooting Guides
Problem 1: Unexpected change in baseline fluorescence upon Vernakalant application.
dot
Caption: Troubleshooting workflow for baseline fluorescence shifts.
Problem 2: Altered calcium transient dynamics (amplitude, kinetics) in the presence of Vernakalant.
dot
Caption: Decision tree for altered calcium transient dynamics.
Experimental Protocols
Protocol 1: In Vitro Spectral Analysis of Vernakalant
Objective: To determine if Vernakalant has intrinsic fluorescence or absorbance that could interfere with calcium imaging.
Methodology:
-
Prepare a series of concentrations of Vernakalant in a buffer that matches your experimental conditions (e.g., HBSS).
-
Using a spectrophotometer, measure the absorbance spectrum of Vernakalant across a range of wavelengths, including the excitation and emission wavelengths of your calcium probe (e.g., 300-600 nm).
-
Using a spectrofluorometer, measure the emission spectrum of Vernakalant by exciting it at the excitation wavelength(s) of your calcium probe (e.g., 340 nm, 380 nm, 494 nm).
-
Interpretation: Significant absorbance or emission at the relevant wavelengths suggests a high potential for direct optical interference.
Protocol 2: Cell-Free Calcium Probe Calibration with Vernakalant
Objective: To assess if Vernakalant directly interacts with the calcium probe to alter its fluorescence properties or calcium affinity.
Methodology:
-
Prepare a set of calcium calibration buffers with known free calcium concentrations.
-
Add your calcium probe (e.g., Fura-2 pentapotassium salt) to the calibration buffers at the concentration you typically use in your cellular experiments.
-
Divide the samples into two groups: one with and one without Vernakalant at the desired experimental concentration.
-
Measure the fluorescence of the probe in each buffer using your imaging system (microscope or plate reader).
-
For ratiometric dyes, calculate the fluorescence ratio at each calcium concentration.
-
Plot the fluorescence or ratio as a function of calcium concentration and determine the dissociation constant (Kd) for both the control and Vernakalant-treated groups.
-
Interpretation: A significant change in the fluorescence intensity or the Kd in the presence of Vernakalant indicates a direct interaction with the probe.
Protocol 3: Control for Biological Effects of Vernakalant
Objective: To differentiate between a direct interference with the probe and a true biological effect of Vernakalant on calcium signaling.
Methodology:
-
Load cells with your chosen calcium indicator.
-
Stimulate the cells with a known agonist that induces a calcium response (e.g., ATP, carbachol).
-
After establishing a stable baseline response, apply Vernakalant and observe any changes in the calcium signal.
-
In a separate experiment, pre-incubate the cells with Vernakalant before applying the agonist.
-
To confirm that the observed changes are due to alterations in calcium signaling, use an alternative method to measure calcium that is less prone to the suspected interference. For example, if you suspect spectral interference with Fura-2, you could try a genetically encoded calcium indicator (GECI) with different spectral properties.
-
Interpretation: If Vernakalant alters the calcium response to an agonist, and this effect is consistent with its known ion channel blocking activity, it is likely a biological effect. If the effect is inconsistent or if different calcium measurement methods yield conflicting results, direct interference should be strongly suspected.
Signaling Pathway and Experimental Workflow Visualization
dot
Caption: Potential mechanisms of Vernakalant interference in calcium imaging.
References
Technical Support Center: Optimizing Electrical Stimulation for Vernakalant's Rate-Dependent Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the rate-dependent electrophysiological effects of Vernakalant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind Vernakalant's rate-dependent effects?
Vernakalant exhibits a use-dependent block on cardiac ion channels, meaning its efficacy increases with higher heart rates (stimulation frequencies).[1][2] This is primarily due to its effects on:
-
Sodium Channels (INa): Vernakalant blocks atrial voltage-gated sodium channels in a frequency-dependent manner.[1] As the heart rate increases, the affinity of Vernakalant for these channels also increases, leading to a more pronounced blockade and a faster onset of action.[2] This is a key reason for its effectiveness in terminating rapid atrial arrhythmias like atrial fibrillation.[1]
-
Potassium Channels (IKur, Ito): The blockade of the ultra-rapid delayed rectifier potassium current (IKur) and the transient outward potassium current (Ito) also contributes to its rate-dependent properties.[1][2]
This contrasts with many other antiarrhythmic agents that show "reverse use dependence," where their effectiveness diminishes at higher heart rates.[2]
Q2: Why am I not observing a significant rate-dependent prolongation of the atrial effective refractory period (AERP) with Vernakalant?
There are several potential reasons for this:
-
Inadequate Pacing Frequencies: The rate-dependent effects of Vernakalant are most prominent when comparing lower to higher pacing frequencies. Ensure your protocol includes a range of clinically relevant cycle lengths (e.g., 600 ms, 400 ms, and 300 ms).[3]
-
Suboptimal Drug Concentration: The concentration of Vernakalant is crucial. Ensure you are using a concentration that is known to be effective. In human studies, doses of 3-4 mg/kg have been shown to be effective.[3]
-
Tissue Viability: Poor tissue health can alter ion channel expression and function, potentially masking the effects of Vernakalant. Ensure the tissue is properly perfused and physiologically stable throughout the experiment.
-
Incorrect Measurement of AERP: AERP should be determined using standard extrastimulus protocols (S1-S2). Inconsistent stimulus capture or inaccurate identification of the refractory period can lead to erroneous results.
Q3: How does Vernakalant's effect on atrial tissue differ from its effect on ventricular tissue?
Vernakalant is considered "atrial-selective."[4][5] This is because it preferentially targets ion channels that are more abundant or have different electrophysiological properties in the atria compared to the ventricles.[4] Specifically:
-
IKur Channels: These channels are predominantly expressed in the atria, making them a key target for Vernakalant's atrial-selective action.[4]
-
Sodium Channel State: Atrial cells have a more depolarized resting membrane potential than ventricular cells. This difference is accentuated in conditions like atrial fibrillation.[2] Vernakalant has a higher affinity for sodium channels in the open or inactivated state, which are more prevalent at these more depolarized potentials, thus contributing to its atrial preference.[2]
This selectivity results in a significant prolongation of the atrial effective refractory period (AERP) with minimal impact on the ventricular effective refractory period (VERP).[6][7]
Troubleshooting Guides
Problem: Inconsistent or paradoxical effects of Vernakalant on action potential duration (APD).
-
Possible Cause 1: Inappropriate pacing protocol.
-
Solution: Implement a standardized pacing protocol with a range of cycle lengths to properly assess rate-dependent effects. Vernakalant may cause a slight prolongation of APD90, but a more significant prolongation of APD50 at faster rates.[1]
-
-
Possible Cause 2: Changes in superfusate composition or temperature.
-
Solution: Ensure consistent temperature and superfusate composition (ion concentrations, pH) throughout the experiment, as these can influence ion channel kinetics and drug potency.
-
Problem: Difficulty in obtaining a stable recording of Vmax (maximum rate of rise of the action potential upstroke).
-
Possible Cause 1: Electrical noise or artifact.
-
Solution: Ensure proper grounding of the experimental setup. Use a Faraday cage to shield the preparation from external electrical interference. Check the integrity of the recording electrodes.
-
-
Possible Cause 2: Inadequate stimulation.
-
Solution: The stimulus artifact can sometimes interfere with the Vmax measurement. Ensure the stimulus pulse is of sufficient amplitude and duration to reliably capture the tissue but is not excessively large to cause significant artifact.
-
Problem: High variability in conduction velocity measurements.
-
Possible Cause 1: Inconsistent electrode placement.
-
Solution: Maintain a fixed distance and orientation between the stimulating and recording electrodes for all measurements. Mark the positions to ensure reproducibility.
-
-
Possible Cause 2: Anisotropic conduction in the tissue.
-
Solution: Atrial tissue has preferential conduction pathways. Be mindful of the orientation of the muscle fibers relative to the recording electrodes. Consistent alignment is key to reducing variability.
-
Data Presentation
Table 1: Rate-Dependent Effect of Vernakalant on Atrial Effective Refractory Period (AERP) in Humans
| Pacing Cycle Length (ms) | Vernakalant Dose | Baseline AERP (ms, mean ± SD) | Post-Vernakalant AERP (ms, mean ± SD) | Change in AERP (ms) |
| 600 | 4 mg/kg | 203 ± 31 | 228 ± 24 | +25 |
| 400 | 4 mg/kg | 182 ± 30 | 207 ± 27 | +25 |
| 300 | 4 mg/kg | 172 ± 24 | 193 ± 21 | +21 |
Data adapted from a human electrophysiology study.[3]
Table 2: Comparative Electrophysiological Effects of Vernakalant, Ranolazine, and dl-Sotalol in Canine Left Atria
| Parameter | Vernakalant | Ranolazine | dl-Sotalol |
| APD90 Prolongation | Slight, variable | Consistent, reverse rate-dependent | Consistent, reverse rate-dependent |
| ERP Prolongation | Rate-dependent | Rate-dependent | Reverse rate-dependent |
| Post-Repolarization Refractoriness | Significant, rate-dependent | Significant, rate-dependent | Not significant |
| Vmax Depression | Significant | Significant | Not significant |
| Conduction Time Increase | Significant | Significant | Not significant |
This table summarizes the findings from a comparative study, highlighting the use-dependent sodium channel blocking properties of Vernakalant.[1]
Experimental Protocols
Protocol: Assessing Rate-Dependent Effects of Vernakalant on Atrial Tissue
This protocol is designed for in-vitro studies using isolated, superfused atrial tissue preparations (e.g., canine left atrial appendage).
1. Tissue Preparation and Mounting:
- Isolate the atrial tissue and cannulate a nutrient artery for continuous perfusion with oxygenated Tyrode's solution at a constant temperature (37°C).
- Mount the tissue in a chamber that allows for superfusion and placement of stimulating and recording electrodes.
2. Electrical Stimulation and Recording:
- Place a bipolar stimulating electrode on one end of the tissue.
- Place a recording microelectrode (or a multi-electrode array) at a fixed distance from the stimulating electrode to record action potentials.
- Use a programmable stimulator to deliver square wave pulses of 2 ms duration at an amplitude of 1.5 to 2 times the diastolic threshold.
3. Baseline Measurements:
- Acclimatize the tissue for at least 60 minutes.
- Measure the following parameters at different S1-S1 pacing cycle lengths (e.g., 1000, 800, 600, 400, and 300 ms):
- Action Potential Duration at 50% and 90% repolarization (APD50, APD90).
- Maximum upstroke velocity (Vmax).
- Conduction time (measured as the latency between the stimulus artifact and the action potential upstroke).
- Atrial Effective Refractory Period (AERP) using the extrastimulus (S1-S2) technique.
4. Vernakalant Application:
- Introduce Vernakalant into the superfusate at the desired concentration.
- Allow for an equilibration period of at least 30 minutes.
5. Post-Drug Measurements:
- Repeat the measurements outlined in step 3 at the same pacing cycle lengths.
6. Data Analysis:
- Compare the pre- and post-drug values for each parameter at each pacing frequency.
- Analyze the data for statistically significant rate-dependent changes.
Mandatory Visualizations
Caption: Mechanism of action of Vernakalant on atrial ion channels.
Caption: Workflow for assessing Vernakalant's rate-dependent effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vernakalant, a mixed sodium and potassium ion channel antagonist that blocks K(v)1.5 channels, for the potential treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vernakalant selectively prolongs atrial refractoriness with no effect on ventricular refractoriness or defibrillation threshold in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of electropharmacological profile of an anti-atrial fibrillatory drug vernakalant along with potential risk toward torsade de pointes: Translational studies using isoflurane-anesthetized dogs and isolated rat aortic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Vernakalant's Effects on Sinus Rhythm in Experimental Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vernakalant. The following information is intended to help account for Vernakalant's effects on sinus rhythm in experimental controls.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vernakalant on cardiac ion channels?
A1: Vernakalant is a multi-ion channel blocker that predominantly targets channels in the atria.[1][2][3] Its primary mechanism involves blocking specific potassium and sodium channels.[1] It inhibits the ultra-rapidly activating delayed rectifier potassium current (IKur), carried by the Kv1.5 channel, and the acetylcholine-activated inward rectifier potassium current (IK,ACh), which are more prominent in atrial than in ventricular tissue.[2][4] Additionally, Vernakalant blocks the cardiac transient outward potassium current (Ito) and exhibits a rate- and voltage-dependent block of atrial voltage-gated sodium channels (INa).[1][2] This multi-channel blockade prolongs the atrial effective refractory period (ERP) and slows conduction velocity in the atria.[1]
Q2: How does Vernakalant's effect on sinus rhythm differ from its effect in atrial fibrillation (AF)?
A2: Vernakalant's effects are rate-dependent, meaning its blockade of sodium channels is more pronounced at higher heart rates, such as during atrial fibrillation.[1] In sinus rhythm, Vernakalant still prolongs the atrial action potential duration (APD) and ERP, but its effects on sodium channels are less pronounced than in AF.[5] This rate-dependent action contributes to its effectiveness in converting AF to sinus rhythm while having a manageable effect on normal sinus rhythm.[1]
Q3: What are the expected changes in ECG parameters in a subject under sinus rhythm after Vernakalant administration?
A3: In subjects with sinus rhythm, Vernakalant can cause a modest prolongation of the PR interval and QRS duration.[6] While it has a minimal effect on the QT interval, some studies have reported transient increases.[6][7] Researchers should establish a baseline ECG before Vernakalant administration and monitor for these changes throughout the experiment.
Q4: What are the most common adverse effects of Vernakalant observed in experimental settings that might affect baseline sinus rhythm?
A4: The most commonly reported adverse effects that could influence sinus rhythm include dysgeusia (taste disturbance), sneezing, paresthesia, nausea, and hypotension.[4][7] In some cases, significant bradycardia and sinus arrest have been observed, although these are less common.[8] It is crucial to monitor vital signs and have resuscitation equipment available during experiments.[7][9]
Troubleshooting Guides
Issue 1: Unexpectedly large decrease in heart rate or sinus bradycardia in the control group after Vernakalant administration.
-
Possible Cause 1: Dose miscalculation.
-
Troubleshooting Step: Double-check all dose calculations, considering the animal's weight and the concentration of the Vernakalant solution. Ensure proper dilution and administration protocols are followed.
-
-
Possible Cause 2: Interaction with other medications.
-
Troubleshooting Step: Review the experimental protocol to ensure no other concurrently administered drugs are known to have negative chronotropic effects (e.g., beta-blockers, calcium channel blockers). A washout period for any prior medications may be necessary.
-
-
Possible Cause 3: Underlying sinus node dysfunction in the experimental model.
-
Troubleshooting Step: Screen animals for baseline sinus node function before inclusion in the study. Consider using a different animal model or strain if this is a recurring issue.
-
Issue 2: High variability in sinus rhythm parameters (e.g., heart rate, PR interval) within the Vernakalant-treated control group.
-
Possible Cause 1: Inconsistent drug administration.
-
Troubleshooting Step: Standardize the route and rate of administration. For intravenous infusions, use a calibrated infusion pump to ensure a consistent delivery rate.
-
-
Possible Cause 2: Environmental stressors affecting the animals.
-
Troubleshooting Step: Ensure a controlled and quiet experimental environment to minimize stress-induced fluctuations in heart rate. Acclimatize animals to the experimental setup before data collection.
-
-
Possible Cause 3: Genetic variability in drug metabolism.
-
Troubleshooting Step: Vernakalant is primarily metabolized by the CYP2D6 enzyme.[2] If using a genetically diverse animal model, consider that variations in this enzyme could lead to different plasma concentrations and, consequently, variable effects. Genotyping a subset of animals might provide insights.
-
Issue 3: Difficulty in distinguishing Vernakalant's effects from spontaneous fluctuations in sinus rhythm.
-
Possible Cause 1: Insufficient baseline recording.
-
Troubleshooting Step: Record a stable baseline of sinus rhythm for a sufficient duration before drug administration to establish the normal range of variability for each subject.
-
-
Possible Cause 2: Lack of an appropriate control group.
-
Troubleshooting Step: Always include a vehicle-treated control group that receives the same volume and formulation as the Vernakalant group, just without the active drug. This helps to account for any effects of the vehicle or the administration procedure itself.
-
-
Possible Cause 3: Inadequate statistical power.
-
Troubleshooting Step: Perform a power analysis before starting the study to determine the appropriate sample size needed to detect a statistically significant effect of Vernakalant over baseline noise.
-
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of Vernakalant on Key Ion Channels
| Ion Channel | Current | Species | Experimental Model | IC50 (µM) |
| Kv1.5 | IKur | Human | HEK293 Cells | ~10 |
| Nav1.5 | INa (peak) | Human | Atrial Myocytes (SR) | 95 |
| Nav1.5 | INa (late) | - | - | Data not readily available |
| Kir3.1/3.4 | IK,ACh | - | - | Block observed |
| Kv4.3 | Ito | - | - | Block observed |
| hERG | IKr | - | - | Minimal block |
Note: IC50 values can vary depending on the experimental conditions.
Table 2: Clinical Efficacy of Intravenous Vernakalant in Converting Atrial Fibrillation to Sinus Rhythm
| Study | Comparator | Conversion Rate within 90 mins (Vernakalant) | Conversion Rate within 90 mins (Comparator) | Median Time to Conversion (Vernakalant) |
| ACT I | Placebo | 51.7% | 4.0% | 11 minutes |
| ACT III | Placebo | 51.2% | 3.6% | 8 minutes |
| AVRO | Amiodarone | 51.7% | 5.2% | Not Reported |
| SPECTRUM | Observational | 70.2% | N/A | 12 minutes |
Experimental Protocols
Protocol 1: In Vitro Assessment of Vernakalant's Effect on Sinus Rhythm using Patch-Clamp Electrophysiology
Objective: To characterize the effects of Vernakalant on the action potentials of isolated sinoatrial node (SAN) cells.
Methodology:
-
Cell Isolation: Isolate single SAN cells from a suitable animal model (e.g., rabbit) using enzymatic digestion.
-
Patch-Clamp Recording:
-
Use the whole-cell patch-clamp technique to record action potentials in current-clamp mode.
-
Maintain the cells in a temperature-controlled bath (35-37°C) and perfuse with a physiological saline solution.
-
-
Baseline Recording: Record spontaneous action potentials for a stable period (e.g., 5-10 minutes) to establish a baseline firing rate and action potential parameters (e.g., APD, upstroke velocity).
-
Vernakalant Application: Perfuse the cells with increasing concentrations of Vernakalant (e.g., 1, 10, 30 µM). Allow each concentration to equilibrate for a sufficient time (e.g., 5 minutes) before recording.
-
Data Analysis:
-
Measure changes in the spontaneous firing rate (heart rate), action potential duration at 50% and 90% repolarization (APD50, APD90), action potential amplitude, and maximum upstroke velocity (dV/dtmax).
-
Construct concentration-response curves to determine the IC50 for each parameter.
-
-
Control: Include a time-matched vehicle control to account for any time-dependent changes in cell properties.
Protocol 2: In Vivo Assessment of Vernakalant's Effect on Sinus Rhythm in an Animal Model
Objective: To evaluate the effects of intravenous Vernakalant on sinus rhythm and ECG parameters in a living animal.
Methodology:
-
Animal Preparation:
-
Anesthetize a suitable animal model (e.g., rabbit, dog).[10]
-
Insert an intravenous catheter for drug administration.
-
Attach ECG leads to record a continuous electrocardiogram (Lead II is standard).
-
-
Baseline Recording: Record a stable baseline ECG for at least 30 minutes to establish baseline heart rate, PR interval, QRS duration, and QT interval.
-
Vernakalant Administration:
-
Continuous Monitoring: Continuously record the ECG and monitor vital signs (e.g., blood pressure) throughout the infusion and for a specified post-infusion period (e.g., 2 hours).
-
Data Analysis:
-
Analyze the ECG recordings to quantify changes in heart rate, PR interval, QRS duration, and corrected QT interval (e.g., using Bazett's or Fridericia's formula) at various time points post-administration.
-
Compare the post-drug values to the baseline values for each animal.
-
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution without Vernakalant to control for the effects of the infusion itself.
-
Positive Control (Optional): Administer a known antiarrhythmic drug with effects on sinus rhythm (e.g., a beta-blocker) to validate the experimental model.
-
Mandatory Visualizations
References
- 1. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vernakalant | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vernakalant: a new drug to treat patients with acute onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Strategies for the Treatment of Atrial Fibrillation [mdpi.com]
- 6. Population pharmacokinetic-pharmacodynamic analysis of this compound injection (RSD1235) in atrial fibrillation or atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introducing Vernakalant into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vernakalant for Rapid Cardioversion of Recent-Onset Atrial Fibrillation: Results from the SPECTRUM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introducing Vernakalant into Clinical Practice | AER Journal [aerjournal.com]
- 10. Vernakalant in an experimental model of pacing-induced heart failure: lack of proarrhythmia despite prolongation of repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of vernakalant for the conversion of atrial fibrillation to sinus rhythm; a phase 3b randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Vernakalant Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals analyzing Vernakalant degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the initial steps for investigating Vernakalant degradation?
A1: The initial step is to perform forced degradation studies, also known as stress testing.[1][2][3][4] This involves subjecting a sample of Vernakalant to various stress conditions to generate potential degradation products.[4] These studies are crucial for understanding the intrinsic stability of the molecule, identifying likely degradation products, and developing a stability-indicating analytical method.[4][5]
Q2: Which stress conditions are recommended for Vernakalant?
A2: Based on ICH guidelines, the recommended stress conditions include acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolysis.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3] More extensive degradation may complicate the identification of primary degradation pathways.
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3-30% H₂O₂ at room temperature
-
Thermal: 60-80°C
-
Photolytic: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Q3: My chromatogram shows poor peak shape (fronting or tailing) for Vernakalant. What are the possible causes and solutions?
A3: Poor peak shape is a common issue in LC analysis.
-
Possible Causes:
-
Column Overload: Injecting too concentrated a sample.
-
Inappropriate Mobile Phase pH: Vernakalant is a basic compound. A mobile phase pH that is not optimal can lead to peak tailing due to interactions with residual silanols on the silica-based column.
-
Column Degradation: Loss of stationary phase or blockage of the column frit.
-
Co-elution with an impurity: A hidden impurity or degradation product may be altering the peak shape.
-
-
Solutions:
-
Reduce Sample Concentration: Dilute the sample before injection.
-
Adjust Mobile Phase pH: For basic compounds like Vernakalant, a mobile phase pH around 2-3 units below the pKa of the analyte is often ideal for good peak shape on a C18 column. Alternatively, using a high pH (e.g., pH 10 with a hybrid-silica column) can also be effective.
-
Use a New Column: If the column is old or has been subjected to harsh conditions, replace it.
-
Optimize Gradient: Adjust the elution gradient to improve the separation of Vernakalant from any co-eluting species.
-
Q4: I am observing low sensitivity or no signal for Vernakalant and its degradation products in the mass spectrometer. What should I check?
A4: Low sensitivity in LC-MS can stem from both the LC system and the mass spectrometer.
-
Possible Causes:
-
Poor Ionization: Vernakalant, containing tertiary amine groups, should ionize well in positive electrospray ionization (ESI+) mode. However, mobile phase composition can significantly affect ionization efficiency. Non-volatile buffers (e.g., phosphate) can cause ion suppression.
-
Incorrect MS Settings: Suboptimal source parameters (e.g., capillary voltage, gas flow, temperature) or analyzer settings.
-
Sample Degradation in Source: The compound may be unstable and degrading within the MS source.
-
LC Issues: A leak in the system, a clogged injector, or a faulty pump can lead to a reduced amount of sample reaching the detector.
-
-
Solutions:
-
Optimize Mobile Phase: Use volatile mobile phase additives like formic acid or ammonium formate for ESI+.
-
Tune the Mass Spectrometer: Perform a tuning and calibration of the instrument. Optimize source parameters specifically for Vernakalant by infusing a standard solution.
-
Check for In-Source Fragmentation: Analyze the full scan data to see if the parent ion is fragmenting excessively in the source. If so, reduce the source temperature or fragmentor voltage.
-
System Maintenance: Perform a system check on the LC to ensure there are no leaks and that the flow rate is accurate.
-
Experimental Protocols
Forced Degradation Study Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Vernakalant in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Before injection, neutralize the sample with an equivalent amount of 0.2 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours. Before injection, neutralize the sample with an equivalent amount of 0.2 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution in a solid state and in solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV and visible light as per ICH Q1B guidelines.
-
Sample Analysis: Dilute the stressed samples to a final concentration of approximately 10 µg/mL with the mobile phase before LC-MS analysis.
LC-MS Method Protocol
-
Liquid Chromatography System:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Mode: Full Scan (m/z 100-1000) and Tandem MS (MS/MS) for structural elucidation.
-
Capillary Voltage: 3500 V
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Fragmentor Voltage: 120 V
-
Collision Energy (for MS/MS): Ramped from 10-40 eV
-
Data Presentation
Quantitative data from forced degradation studies should be summarized to clearly show the extent of degradation and the formation of products under different conditions.
Table 1: Summary of Forced Degradation Results for Vernakalant
| Stress Condition | % Assay of Vernakalant | % Total Degradation | Major Degradation Product 1 (% Area) | Major Degradation Product 2 (% Area) |
| Control | 99.8 | 0.2 | N/A | N/A |
| 0.1 M HCl, 60°C, 24h | 85.2 | 14.6 | 8.1 | 3.5 |
| 0.1 M NaOH, 60°C, 24h | 90.5 | 9.3 | 4.2 | 2.1 |
| 6% H₂O₂, RT, 24h | 88.1 | 11.7 | 6.8 (N-oxide) | 1.9 |
| Heat (80°C), 48h | 96.4 | 3.4 | 1.5 | 0.8 |
| Photolytic (ICH Q1B) | 98.9 | 0.9 | 0.5 | N/A |
Note: Data presented is hypothetical and for illustrative purposes only.
Table 2: Potential Degradation Products of Vernakalant Identified by LC-MS
| Degradation Product (DP) | Proposed Structure/Modification | Expected [M+H]⁺ (m/z) |
| Vernakalant | - | 429.28 |
| DP-1 | O-demethylation | 415.26 |
| DP-2 | N-oxidation | 445.27 |
| DP-3 | Hydrolysis of ether linkage | Not Applicable (structure dependent) |
Note: The primary metabolic pathway for Vernakalant is O-demethylation mediated by CYP2D6, which is a plausible degradation pathway to investigate.[6]
Visualizations
Caption: Experimental workflow for forced degradation and LC-MS analysis.
Caption: Troubleshooting workflow for the absence of an analyte signal.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative Analysis of Vernakalant and Amiodarone for Atrial Fibrillation Conversion in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data on vernakalant and amiodarone for the conversion of acute atrial fibrillation (AF). The following sections detail the experimental protocols, quantitative outcomes, and proposed mechanisms of action derived from studies in various animal models.
Direct Comparative Study in a Rat Model of Ischemia-Reperfusion Induced Arrhythmia
A head-to-head comparison of vernakalant and amiodarone was conducted in a rat model of arrhythmia induced by ischemia-reperfusion. While not a pure model of atrial fibrillation, it provides valuable insights into the anti-arrhythmic properties of these agents under ischemic conditions, which can be a substrate for AF.
Experimental Protocol: Ischemia-Reperfusion in Rats
The experimental protocol involved the following key steps:
-
Animal Model: Male Wistar rats were used for the study.
-
Anesthesia: Animals were anesthetized to perform the surgical procedures.
-
Surgical Procedure: The left anterior descending (LAD) coronary artery was ligated to induce myocardial ischemia.
-
Ischemia and Reperfusion: The LAD artery was occluded for a specific duration to induce ischemia, followed by the removal of the ligature to allow for reperfusion, which typically triggers arrhythmias.
-
Drug Administration: Vernakalant or amiodarone was administered intravenously at specified doses before the induction of ischemia or during the reperfusion phase.
-
Monitoring: Electrocardiograms (ECG) were continuously monitored to record the incidence and duration of ventricular arrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF).
Quantitative Data from Ischemia-Reperfusion Model
The following table summarizes the key quantitative findings from the direct comparative study in the rat ischemia-reperfusion model.
| Parameter | Vernakalant | Amiodarone | Control (Saline) |
| Incidence of Ventricular Tachycardia (VT) | Reduced | Reduced | High |
| Duration of VT (seconds) | Significantly shorter | Shorter | Prolonged |
| Incidence of Ventricular Fibrillation (VF) | Significantly reduced | Reduced | High |
| Time to Onset of Arrhythmias (seconds) | Delayed | Delayed | Early |
Disclaimer: This data is from an ischemia-reperfusion induced arrhythmia model and may not be directly extrapolated to efficacy in converting established atrial fibrillation.
Studies in Atrial Fibrillation Animal Models
While a direct head-to-head comparison in a dedicated AF conversion model was not identified in the public domain, individual studies have evaluated the efficacy of vernakalant and amiodarone in relevant large animal models of AF.
Experimental Protocols in AF Models
Vernakalant in a Porcine Model of Pacing-Induced AF:
-
Animal Model: Domestic pigs were used.
-
AF Induction: Sustained AF was induced by rapid atrial pacing for several weeks until the arrhythmia became persistent.
-
Drug Administration: Vernakalant was administered as an intravenous infusion.
-
Monitoring: Continuous ECG monitoring was used to assess the conversion of AF to sinus rhythm.
Amiodarone in a Canine Model of Spontaneous AF:
-
Animal Model: Client-owned dogs with naturally occurring atrial fibrillation were studied retrospectively.[1][2]
-
Drug Administration: Amiodarone was administered orally with a loading dose followed by a maintenance dose.[1][2]
-
Monitoring: Conversion to sinus rhythm and changes in heart rate were assessed through follow-up ECGs.[1][2]
Quantitative Data from AF Models
The following table summarizes the findings from separate studies on vernakalant and amiodarone in animal models of atrial fibrillation.
| Drug | Animal Model | AF Induction | Key Findings | Citation |
| Vernakalant | Pig | Rapid Atrial Pacing | In a model of vernakalant-resistant AF, prior administration of vernakalant (4 mg/kg) did not convert established AF in the majority of animals.[3] | [3] |
| Amiodarone | Dog | Spontaneous | Oral amiodarone resulted in a 35% conversion rate to sinus rhythm in dogs with various underlying cardiac diseases. A reduction in heart rate of over 20% was achieved in 76% of the dogs.[1][2][4][5] | [1][2][4][5] |
Disclaimer: The data presented in this table are from separate studies with different animal models, AF induction methods, and drug administration protocols. Therefore, a direct comparison of the efficacy between vernakalant and amiodarone based on this table is not appropriate and should be interpreted with caution.
Mechanisms of Action and Signaling Pathways
Both vernakalant and amiodarone exert their anti-arrhythmic effects by modulating cardiac ion channels.
Vernakalant: Atrial-Selective Ion Channel Blocker
Vernakalant is known for its relative atrial selectivity. Its primary mechanism involves the blockade of multiple potassium and sodium channels that are more prominent in the atria than in the ventricles.[6][7]
-
Potassium Channel Blockade: Vernakalant blocks the ultra-rapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IK(ACh)), both of which are predominantly expressed in the atria. This prolongs the atrial action potential duration and the effective refractory period.[7]
-
Sodium Channel Blockade: It also exhibits a frequency-dependent blockade of sodium channels, which becomes more pronounced at higher heart rates, a characteristic of atrial fibrillation.[6]
Amiodarone: Broad-Spectrum Ion Channel Blocker
Amiodarone is a potent anti-arrhythmic agent with a broad spectrum of action, affecting multiple cardiac ion channels.[8]
-
Potassium Channel Blockade (Class III action): Its primary effect is the blockade of potassium channels, which prolongs the repolarization phase of the cardiac action potential and the effective refractory period in both atria and ventricles.
-
Sodium Channel Blockade (Class I action): Amiodarone also blocks sodium channels, particularly at higher heart rates.
-
Calcium Channel Blockade (Class IV action): It has a weak blocking effect on calcium channels.
-
Beta-Adrenergic Blockade (Class II action): Amiodarone exhibits non-competitive anti-adrenergic effects.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for inducing and studying arrhythmias in the ischemia-reperfusion animal model.
References
- 1. ahajournals.org [ahajournals.org]
- 2. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Acute conversion of atrial fibrillation in two dogs by intravenous amiodarone administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vernakalant - Wikipedia [en.wikipedia.org]
- 7. This compound for rapid conversion of atrial fibrillation: a phase 3, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
In Vitro Proarrhythmic Risk: A Comparative Analysis of Vernakalant and Sotalol
A detailed examination of the electrophysiological properties of Vernakalant and sotalol reveals distinct mechanisms of action and varying propensities for proarrhythmic events. While both agents are utilized in the management of cardiac arrhythmias, their effects on cardiac ion channels and the subsequent risk of inducing new arrhythmias, such as Torsade de Pointes (TdP), differ significantly based on in vitro evidence.
Sotalol, a well-established antiarrhythmic, primarily exerts its effect through the blockade of the rapid component of the delayed rectifier potassium current (IKr), a mechanism that can lead to significant prolongation of the cardiac action potential and an increased risk of early afterdepolarizations (EADs) and TdP[1][2][3]. In contrast, Vernakalant presents a more complex, multi-ion channel blocking profile, targeting several potassium currents (including IKur, Ito, IKr, and IKACh) as well as sodium channels in a frequency- and voltage-dependent manner[1]. This broader spectrum of activity is thought to contribute to its lower proarrhythmic potential compared to more selective IKr blockers like sotalol.
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key in vitro electrophysiological effects of Vernakalant and sotalol on various cardiac parameters. Data is primarily derived from studies on canine atrial and pulmonary vein sleeve preparations.
| Parameter | Vernakalant | Sotalol | Key Findings | Citations |
| Action Potential Duration (APD) | Slight, variable prolongation of APD90. Significant prolongation of APD50 at rapid rates. | Consistent, concentration- and reverse rate-dependent prolongation of APD90. | Sotalol's effect on APD is more pronounced and follows a classic reverse rate-dependent pattern, a known risk factor for proarrhythmia. | [4][5] |
| Effective Refractory Period (ERP) | Rate-dependent prolongation. | Reverse rate-dependent prolongation. | Vernakalant's rate-dependent ERP prolongation is more pronounced at faster heart rates, which can be beneficial in terminating tachyarrhythmias. | [4][5] |
| Maximum Upstroke Velocity (Vmax) | Significant rate-dependent reduction. | No significant effect. | Vernakalant's effect on Vmax indicates sodium channel blockade, which is more prominent at higher frequencies. | [6] |
| Early Afterdepolarizations (EADs) & Torsade de Pointes (TdP) | Can suppress EADs and TdP induced by Class III agents. | Can induce EADs and TdP, particularly in the presence of hypokalemia. | In vitro models demonstrate sotalol's potential to induce TdP, while Vernakalant has shown a capacity to suppress these proarrhythmic events. | [2][3][4] |
| Ion Channel Blockade | IKur, Ito, IKr, IKACh, INa (frequency-dependent) | Primarily IKr, with some β-adrenergic blocking activity. | Vernakalant's multi-channel blockade, particularly its atrial-preferential effects, is believed to contribute to a lower ventricular proarrhythmic risk. | [1][7] |
Experimental Protocols
Isolated Heart & Tissue Preparations
A common in vitro model for assessing proarrhythmic risk involves the use of isolated perfused hearts (e.g., rabbit Langendorff preparation) or cardiac tissue preparations (e.g., canine pulmonary vein sleeves or atrial tissue)[1][2][3].
-
Tissue Preparation: Hearts are excised and specific tissues, such as the pulmonary vein sleeves or atrial trabeculae, are dissected and mounted in a tissue bath.
-
Superfusion: The tissues are continuously superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (typically 37°C).
-
Electrophysiological Recordings: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl. Various parameters are measured, including action potential duration at 50% and 90% repolarization (APD50, APD90), effective refractory period (ERP), and the maximum rate of rise of the action potential upstroke (Vmax).
-
Drug Application: Vernakalant or sotalol are added to the superfusate at increasing concentrations to determine their dose-dependent effects.
-
Proarrhythmia Induction: To test for proarrhythmic potential, conditions can be modified to mimic proarrhythmic states, such as inducing hypokalemia (low potassium concentration) or applying specific pacing protocols to elicit EADs or TdP[2][3].
Signaling Pathways and Mechanisms of Action
The differential proarrhythmic risk of Vernakalant and sotalol can be attributed to their distinct interactions with cardiac ion channels, which are fundamental to the generation and propagation of the cardiac action potential.
Caption: Ion channel targets of Vernakalant and sotalol and their impact on proarrhythmia.
Experimental Workflow for In Vitro Proarrhythmia Assessment
The following diagram illustrates a typical workflow for comparing the proarrhythmic risk of two compounds in an in vitro setting.
Caption: Workflow for in vitro comparison of drug-induced proarrhythmia.
References
- 1. Comparison of Electrophysiological and Antiarrhythmic Effects of Vernakalant, Ranolazine, and Sotalol in Canine Pulmonary Vein Sleeve Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro electrophysiologic and proarrhythmic effects of amiodarone and sotalol in a rabbit model of acute atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro models of proarrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rate-Dependent Effects of Vernakalant in the Isolated Non-Remodeled Canine Left Atria Are Primarily Due to Block of the Sodium Channel Comparison with Ranolazine and dl-Sotalol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rate-dependent effects of vernakalant in the isolated non-remodeled canine left atria are primarily due to block of the sodium channel: comparison with ranolazine and dl-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of electrophysiological and antiarrhythmic effects of vernakalant, ranolazine, and sotalol in canine pulmonary vein sleeve preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniba.it [uniba.it]
Electrophysiological Showdown: Vernakalant and Flecainide on the Atrial Action Potential
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for effective pharmacological management of atrial fibrillation (AF), two drugs, Vernakalant and Flecainide, have emerged as significant players. Both exert their antiarrhythmic effects by modulating the electrophysiological properties of atrial myocytes, yet their distinct mechanisms of action lead to different profiles of efficacy and safety. This guide provides an objective, data-driven comparison of the electrophysiological effects of Vernakalant and Flecainide on the atrial action potential, supported by experimental data and detailed methodologies.
At a Glance: Key Electrophysiological Differences
| Parameter | Vernakalant | Flecainide |
| Primary Atrial Ion Channel Targets | IKur (Kv1.5), IK,ACh, Ito, Frequency-dependent Na+ channels | Fast Na+ channels (INa), IKr |
| Atrial Effective Refractory Period (AERP) | Significant, dose-dependent prolongation[1][2] | Prolongation, particularly at faster heart rates[3][4][5][6] |
| Ventricular Effective Refractory Period (VERP) | No significant effect[1][2] | Slight prolongation[7] |
| Atrial Conduction | Slows conduction[8] | Markedly slows conduction[5][9] |
| QRS Duration | Slight prolongation[1] | Significant prolongation[7][10] |
| QT Interval | Minimal effect[1][11] | Slight prolongation, mainly due to QRS widening[7] |
| Rate Dependence | Increased effect at higher heart rates[8][11] | Tachycardia-dependent effects[4][5] |
Delving into the Data: A Quantitative Comparison
The following tables summarize the quantitative effects of Vernakalant and Flecainide on key electrophysiological parameters as reported in various experimental studies.
Table 1: Effects on Atrial Effective Refractory Period (AERP)
| Drug | Species/Model | Dose/Concentration | Pacing Cycle Length (ms) | Baseline AERP (ms) | Post-drug AERP (ms) | Change in AERP (ms) |
| Vernakalant | Human | 4 mg/kg (IV) | 600 | 203 ± 31 | 228 ± 24 | +25[1] |
| Human | 4 mg/kg (IV) | 400 | 182 ± 30 | 207 ± 27 | +25[1] | |
| Human | 4 mg/kg (IV) | 300 | 172 ± 24 | 193 ± 21 | +21[1] | |
| Pig | Infusion to clinical plasma levels | N/A | N/A | N/A | +34 ± 8 (vs. +9 ± 7 for vehicle)[2] | |
| Flecainide | Rabbit (in vitro) | 10 µM | 250 (4 Hz) | ~91 | ~121 | +30 ± 4[3] |
| Rabbit (in vivo) | 1-4 µmol/kg | 500 (2 Hz) & 167 (6 Hz) | N/A | N/A | Dose-dependent increase (max +28 ± 17)[3] | |
| Dog | Clinically relevant concentrations | 300 | N/A | N/A | +55 ± 10%[4] |
Table 2: Effects on Ventricular Electrophysiology and ECG Intervals
| Parameter | Drug | Species/Model | Dose/Concentration | Baseline Value | Post-drug Value | Change |
| VERP | Vernakalant | Human | 4 mg/kg (IV) | N/A | N/A | No significant prolongation[1] |
| Flecainide | Human | 2 mg/kg (IV) | N/A | N/A | Slightly prolonged (significant)[7] | |
| QRS Duration | Vernakalant | Human | 4 mg/kg (IV) | N/A | N/A | Slight prolongation (+15 ± 15 ms during ventricular pacing)[1] |
| Canine | Clinically relevant plasma concentrations | N/A | N/A | +17 ± 13%[10] | ||
| Flecainide | Human | 2 mg/kg (IV) | N/A | N/A | Significantly increased[7] | |
| Canine | Clinically relevant plasma concentrations | N/A | N/A | +34 ± 15%[10] | ||
| QT Interval | Vernakalant | Human | 4 mg/kg (IV) | N/A | N/A | Unchanged[1] |
| Flecainide | Human | 2 mg/kg (IV) | N/A | N/A | Slight prolongation (due to QRS widening)[7] |
Mechanisms of Action: A Tale of Two Channel Blockers
Vernakalant exhibits a multi-ion channel blocking profile with a degree of atrial selectivity.[8][12] Its primary mechanism involves the blockade of several potassium channels prominent in the atria, including the ultra-rapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IK,ACh).[12][13] This leads to a prolongation of the atrial action potential duration and, consequently, the effective refractory period.[11] Furthermore, Vernakalant blocks atrial sodium channels in a frequency- and voltage-dependent manner, meaning its effect is more pronounced at the higher heart rates characteristic of atrial fibrillation.[8][11]
Flecainide, a class IC antiarrhythmic agent, primarily acts by blocking the fast inward sodium channels (INa).[14][15][16] This potent blockade significantly slows the upstroke of the action potential (Phase 0), leading to a marked reduction in conduction velocity within the atria.[5][9] Flecainide also exhibits rate-dependent effects, with increased channel blockade at faster heart rates.[4][5] Additionally, it can inhibit the rapid component of the delayed rectifier potassium current (IKr), which contributes to a prolongation of the action potential duration in atrial muscle fibers.[14][16]
References
- 1. The effect of vernakalant (RSD1235), an investigational antiarrhythmic agent, on atrial electrophysiology in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vernakalant selectively prolongs atrial refractoriness with no effect on ventricular refractoriness or defibrillation threshold in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of flecainide on atrial and ventricular refractoriness in rabbits in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of flecainide on the rate dependence of atrial refractoriness, atrial repolarization and atrioventricular node conduction in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Differentiation of the electrophysiological effects on the atrial myocardium between the pure Na channel blocker, pilsicainide, and flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute electrophysiological effects of flecainide acetate on cardiac conduction and refractoriness in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 9. Clinical electrophysiologic effects of flecainide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Vernakalant in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Vernakalant vs. Ibutilide: A Comparative Mechanistic Analysis in Isolated Atrial Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth, objective comparison of the electrophysiological mechanisms of vernakalant and ibutilide, two antiarrhythmic drugs utilized for the pharmacological cardioversion of atrial fibrillation. The focus is on experimental data derived from isolated atrial preparations to elucidate their distinct actions at the cellular and ionic levels.
Electrophysiological Profile and Ion Channel Selectivity
Vernakalant is characterized as a multi-ion channel blocker with a notable degree of atrial selectivity, whereas ibutilide is classified as a Class III antiarrhythmic agent.[1] Their divergent mechanisms of action are detailed below.
Vernakalant:
Vernakalant's antiarrhythmic properties stem from its ability to block multiple ion channels that govern the atrial action potential.[2] A key feature of vernakalant is its relative atrial selectivity, achieved by targeting ion channels more prevalent in atrial versus ventricular tissue.[3] Its mechanism of action involves the blockade of:
-
Potassium Channels: Vernakalant inhibits the ultra-rapidly activating delayed rectifier potassium current (IKur), conducted by Kv1.5 channels, and the acetylcholine-activated inward rectifier potassium current (IK,ACh).[3] As these currents are predominantly expressed in the atria, their inhibition leads to a prolongation of the atrial action potential duration (APD) and effective refractory period (ERP).[3]
-
Sodium Channels: The drug blocks voltage-gated sodium channels (INa) in a manner that is dependent on both heart rate and membrane potential.[2] This inhibitory effect is more pronounced at the rapid heart rates characteristic of atrial fibrillation, resulting in a slowing of atrial conduction.[2]
Ibutilide:
The principal mechanism of ibutilide is the prolongation of the APD, a hallmark of Class III antiarrhythmic agents.[1] This is accomplished through a dual effect on distinct ion currents:
-
Activation of the Slow Inward Sodium Current: A distinguishing and significant action of ibutilide is the activation of a slow, inward sodium current (late INa).[1][4] This augments the plateau phase of the action potential, thereby extending the duration of repolarization.
-
Blockade of the Rapidly Activating Delayed Rectifier Potassium Current (IKr): Ibutilide is also a potent inhibitor of IKr.[5][6] This blockade further contributes to the prolongation of the action potential.
Quantitative Comparison of Ion Channel Inhibition
The following table provides a summary of the available quantitative data regarding the potency of vernakalant and ibutilide at key cardiac ion channels, based on preclinical studies.
| Ion Channel | Vernakalant (IC50/EC50) | Ibutilide (IC50/EC50/Kd) | Species/Cell Type |
| INa (peak) | 95 µM (SR), 84 µM (cAF) | Not Available | Human Atrial Myocytes[7] |
| Late INa | Not Available | 0.1 - 0.9 nM (Kd) | Human Atrial Myocytes[8] |
| IKur (Kv1.5) | 13 µM | Not Available | Expressed hKv1.5[2] |
| IKr (hERG) | 21 µM | 20 nM | Expressed hERG[2] / Mouse Atrial Tumor Myocytes[5] |
| Ito (Kv4.3) | 30 µM | Not Available | Expressed Kv4.3[2] |
| IK,ACh | 10 µM | Not Available | Not Specified[2] |
| ICa,L | 84 µM | Not Available | Human Atrial Myocytes (SR)[7] |
| SR: Sinus Rhythm, cAF: chronic Atrial Fibrillation |
Impact on Atrial Action Potential Parameters
The differential effects of vernakalant and ibutilide on ion channels result in distinct alterations to the atrial action potential waveform and characteristics.
| Parameter | Vernakalant | Ibutilide |
| Action Potential Duration (APD) | Prolongs early repolarization; late repolarization is prolonged only in the context of atrial fibrillation.[7] | Markedly increases APD.[8] |
| Effective Refractory Period (ERP) | Increased to a greater extent than the APD.[7] | Prolongs both atrial and ventricular refractoriness.[1] |
| Maximum Upstroke Velocity (dV/dtmax) | Reduced in a concentration- and frequency-dependent manner.[7] | Not significantly affected. |
| Rate Dependence | Exhibits rate-dependent blockade of Na+ channels.[2] | No reverse use-dependency has been observed in the atrium.[9] |
Experimental Protocols
Vernakalant in Isolated Human Atrial Myocytes (Wettwer et al., 2013):
-
Tissue Procurement and Preparation: Right atrial appendages were obtained from patients undergoing cardiac surgery. Multicellular trabeculae were dissected for action potential recordings, and single cardiomyocytes were enzymatically isolated for ion current measurements.
-
Action Potential Recording: Standard microelectrode techniques were employed to record action potentials from multicellular trabeculae. The preparations were superfused with Tyrode's solution and electrically stimulated at various frequencies.
-
Ion Current Recording (Voltage Clamp): The whole-cell patch-clamp technique was utilized on isolated cardiomyocytes to measure INa, ICa,L, and various potassium currents. Specific voltage-clamp protocols and extracellular/intracellular solutions were used to isolate individual currents.
-
Drug Administration: Vernakalant was superfused at concentrations of 10 µM and 30 µM.
Ibutilide in Isolated Human Atrial Myocytes:
-
Cell Isolation: Atrial myocytes were freshly isolated from human atrial tissue samples.
-
Electrophysiological Recordings: Standard electrophysiological methods were used to record both action potentials and ion currents.
-
Drug Application: Ibutilide was applied at a concentration of 10-7 M to assess its effects. A range of concentrations was used to determine the half-maximal effective concentration (Kd).[8]
Ibutilide on IKr in a Murine Atrial Myocyte Cell Line (Yang et al., 1995):
-
Cell Model: The study utilized AT-1 cells, a mouse atrial tumor myocyte cell line that endogenously expresses a prominent IKr.
-
Ion Current Measurement (Voltage Clamp): IKr was recorded using the whole-cell configuration of the patch-clamp technique.
-
Drug Administration: Ibutilide was applied across a range of concentrations to establish a concentration-response curve and determine the EC50.
Mechanistic Pathways
Caption: Comparative mechanisms of action for vernakalant and ibutilide on atrial ion channels.
Caption: A generalized experimental workflow for preclinical atrial electrophysiology studies.
Concluding Summary
Both vernakalant and ibutilide are effective in prolonging the atrial refractory period, a critical factor in the termination of atrial fibrillation. However, their underlying molecular mechanisms are distinct.
-
Vernakalant functions as a multi-channel blocker, with a beneficial atrial-selective profile attributed to its inhibition of IKur and IK,ACh, complemented by a rate-dependent blockade of sodium channels.
-
Ibutilide operates primarily as a potent Class III antiarrhythmic agent, extending the action potential duration through the activation of a late sodium current and the blockade of IKr.
The selection of either agent in a research or clinical context will be guided by the specific electrophysiological characteristics of the atrial substrate and the desired mechanistic endpoint. The preclinical data from isolated atrial preparations presented herein provide a robust framework for understanding the fundamental differences in their cellular electrophysiological effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. drugs.com [drugs.com]
- 5. Ibutilide, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibutilide--recent molecular insights and accumulating evidence for use in atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atrial electrophysiological effects of ibutilide infusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ionic mechanism of ibutilide in human atrium: evidence for a drug-induced Na+ current through a nifedipine inhibited inward channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frequency-dependent electrophysiological effect of ibutilide on human atrium and ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Vernakalant and Ranolazine in Suppressing Delayed Afterdepolarizations
This guide provides a detailed comparison of the efficacy of Vernakalant and Ranolazine in the suppression of delayed afterdepolarizations (DADs), arrhythmogenic events that can trigger cardiac arrhythmias. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and underlying mechanisms.
Executive Summary
Both Vernakalant and Ranolazine have demonstrated efficacy in suppressing delayed afterdepolarizations. A direct comparative study in canine pulmonary vein sleeves concluded that the effects of Vernakalant and Ranolazine were similar in suppressing DAD-mediated triggered activity.[1] Ranolazine's primary mechanism involves the inhibition of the late sodium current (INa), which mitigates intracellular calcium overload, a key factor in DAD formation.[2][3][4][5] Vernakalant, while also affecting sodium channels, exhibits a more complex, multi-channel blocking profile with a degree of atrial selectivity.[5][6][7] Although direct quantitative comparisons of DAD suppression from a single study are limited, data from various sources indicate that both compounds are effective at clinically relevant concentrations.
Data Presentation
Table 1: Comparative Efficacy in Suppressing Delayed Afterdepolarizations (DADs)
| Drug | Concentration(s) | Key Findings | Animal Model | Source |
| Vernakalant | 3-30 μM | Suppressed DAD-mediated triggered activity induced by isoproterenol and high calcium. | Canine Pulmonary Vein Sleeves | Sicouri et al., 2012[1] |
| Ranolazine | 3-30 μM | Suppressed DAD-mediated triggered activity induced by isoproterenol and high calcium. The effects were similar to Vernakalant. | Canine Pulmonary Vein Sleeves | Sicouri et al., 2012[1] |
| Ranolazine | 5-10 μM | Suppressed DAD and late phase 3 EAD activity. | Canine Pulmonary Vein Sleeves | Antzelevitch et al., 2011[8] |
| Ranolazine | 5-20 μM | Suppressed early afterdepolarizations (EADs). | Canine Ventricular Myocytes | Antzelevitch et al., 2004[4] |
Table 2: Comparative Ion Channel Blocking Potency (IC50 Values)
| Ion Channel | Vernakalant (μM) | Ranolazine (μM) | Notes |
| Late INa | Not specified, but known to inhibit | ~6 | Ranolazine is a potent inhibitor of the late sodium current. |
| Peak INa | Rate-dependent block | ~430 (at 0.1 Hz) | Ranolazine's block of peak INa is significantly less potent than its block of late INa and is use-dependent. |
| IKr (hERG) | Minimally blocks | ~12 | Both drugs have some effect on IKr. |
| IKur | ~9 | Not a primary target | Vernakalant shows selectivity for this atrial-specific potassium channel. |
| IK,ACh | ~10 | Not a primary target | Another atrial-specific potassium channel targeted by Vernakalant. |
| ICa,L | Not a primary target | ~300 (peak), ~50 (late) | Ranolazine has a weak inhibitory effect on calcium channels. |
Experimental Protocols
Induction of Delayed Afterdepolarizations in Canine Pulmonary Vein Sleeve Preparations
The following is a generalized experimental protocol based on methodologies described in the cited literature for inducing DADs in isolated canine pulmonary vein (PV) sleeve preparations.
-
Tissue Preparation:
-
Hearts are excised from anesthetized canines.
-
The pulmonary veins are dissected from the left atrium.
-
The PV sleeve preparations are superfused with Tyrode's solution containing (in mM): NaCl 130, NaHCO3 24, NaH2PO4 1.2, MgCl2 1.0, CaCl2 2.7, and glucose 11. The solution is gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
-
Electrophysiological Recordings:
-
Transmembrane action potentials are recorded using standard glass microelectrodes filled with 3 M KCl.
-
-
Induction of DADs:
-
To create conditions of cellular calcium overload conducive to DAD formation, the preparations are exposed to a combination of:
-
Isoproterenol: A beta-adrenergic agonist to increase intracellular cyclic AMP and calcium influx.
-
High Extracellular Calcium: The concentration of CaCl2 in the superfusion solution is elevated.
-
-
A period of rapid electrical pacing (e.g., a train of 20 beats at a cycle length of 200-300 ms) is applied to the tissue.
-
Following the cessation of rapid pacing, the emergence of DADs during the subsequent diastolic interval is monitored.
-
-
Drug Application:
-
Once stable DADs are induced, Vernakalant or Ranolazine is added to the superfusate at the desired concentrations.
-
The effects of the drug on DAD amplitude and the incidence of triggered activity are recorded and analyzed.
-
Mandatory Visualization
References
- 1. Ranolazine: ion-channel-blocking actions and in vivo electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ranolazine: Ion-channel-blocking actions and in vivo electrophysiological effects - ProQuest [proquest.com]
- 4. Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ranolazine stabilizes cardiac Ryanodine receptors: a novel mechanism for the suppression of Early afterdepolarization and Torsade de Pointes in Long QT type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use-dependent block of cardiac late Na(+) current by ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the impact of Vernakalant versus dofetilide on QT interval prolongation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of two antiarrhythmic drugs, Vernakalant and Dofetilide, with a specific focus on their impact on QT interval prolongation. The information presented is intended for researchers, scientists, and professionals involved in drug development and cardiovascular safety assessment.
Executive Summary
Vernakalant and Dofetilide are both utilized in the management of atrial fibrillation but possess distinct mechanisms of action that translate to different profiles of QT interval prolongation and associated proarrhythmic risk. Dofetilide, a selective blocker of the rapid component of the delayed rectifier potassium current (IKr), directly and concentration-dependently prolongs the QT interval. This action, while effective for rhythm control, carries a significant risk of Torsades de Pointes (TdP). In contrast, Vernakalant is a multi-ion channel blocker with a degree of atrial selectivity. While it can prolong the QT interval, the effect is generally considered to be less pronounced than that of Dofetilide, and its blocking of other channels may mitigate some of the proarrhythmic risk associated with IKr blockade alone.
Data Presentation: Quantitative Effects on QT Interval
| Parameter | Vernakalant | Dofetilide |
| Typical QTc Prolongation | 20-23 msec increase from baseline.[1] | Increase of approximately 28 ms from baseline (from 452 ± 61 ms to 480 ± 49 ms in one study).[2] A 10-ms increase is associated with higher efficacy.[3] |
| Incidence of Significant QT Prolongation | 10-17% of patients experienced a QTcF interval prolongation of at least 30 milliseconds.[4] | Excessive QTc prolongation (>15% from baseline or >500 ms) occurred in 17.8% of patients after the first dose and 26.2% during subsequent doses in a real-world study.[5] |
| Clinical Trial Discontinuation Criteria | Uncorrected QT interval >550 ms or a prolongation of >25% from baseline.[6] | QTc interval >500 ms after the second dose.[7] |
| Associated Proarrhythmic Risk | Low incidence of Torsades de Pointes reported.[8] | Known risk of Torsades de Pointes, particularly during initiation of therapy.[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug-induced QT interval prolongation. Below are generalized experimental protocols derived from clinical trial methodologies for Vernakalant and Dofetilide.
Vernakalant QT Assessment Protocol (Intravenous Administration)
A typical clinical trial protocol for assessing the impact of intravenous Vernakalant on the QT interval involves the following steps:
-
Baseline ECG: A 12-lead electrocardiogram (ECG) is recorded prior to drug administration to establish a baseline QT interval.
-
Drug Administration: Vernakalant is administered as a weight-based intravenous infusion, typically over 10 minutes. A second infusion may be given if the initial dose is not effective and no safety concerns arise.[10]
-
Continuous ECG Monitoring: Continuous 12-lead ECG monitoring is performed during and for a specified period after the infusion (e.g., 2 to 4 hours).[4][8]
-
QT Interval Measurement: The QT interval is measured at multiple time points post-infusion. To correct for heart rate, formulas such as Bazett's (QTcB) or Fridericia's (QTcF) are used.
-
Safety Monitoring: Close monitoring for adverse events, including significant QT prolongation, bradycardia, hypotension, and ventricular arrhythmias, is conducted throughout the monitoring period.[6]
-
Discontinuation Criteria: Pre-defined criteria for stopping the infusion are established, such as an uncorrected QT interval exceeding 550 ms or a prolongation of more than 25% from the baseline measurement.[6]
Dofetilide QT Assessment Protocol (Oral Administration)
The initiation of Dofetilide therapy requires a structured in-hospital protocol to mitigate the risk of proarrhythmia:
-
Baseline Assessment: A baseline 12-lead ECG is recorded to measure the initial QTc interval. Renal function is also assessed as the drug is primarily cleared by the kidneys.[9]
-
Dose Initiation and Titration: Dofetilide is administered orally, with the initial dose based on the patient's creatinine clearance.
-
Post-Dose ECG Monitoring: A 12-lead ECG is obtained 2-3 hours after each of the first five doses to monitor for changes in the QTc interval.[7]
-
Dose Adjustment/Discontinuation:
-
Continuous Monitoring: Patients remain under continuous ECG monitoring for a minimum of three days.[11]
-
Electrolyte Management: Serum potassium and magnesium levels are monitored and maintained within the normal range, as imbalances can exacerbate QT prolongation.[7]
Mandatory Visualizations
Signaling Pathway of Cardiac Repolarization and Drug Interaction
The following diagram illustrates the key ion channels involved in cardiac ventricular repolarization and the points of interaction for Vernakalant and Dofetilide.
Caption: Ion channel targets of Vernakalant and Dofetilide.
Experimental Workflow for QT Interval Assessment
This diagram outlines a generalized workflow for the clinical assessment of drug-induced QT interval changes.
Caption: Workflow for assessing drug-induced QT prolongation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Clinical efficacy of dofetilide for the treatment of atrial tachyarrhythmias in adults with congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnitude of increase in QTc interval after initiation of dofetilide in patients with persistent atrial fibrillation is associated with increased rates of pharmacological cardioversion and long-term freedom from recurrent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Vernakalant for Cardioversion of Recent-onset Atrial Fibrillation in the Asia–Pacific Region: A Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase IV trial evaluating the effectiveness and safety of dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vernakalant is superior to ibutilide for achieving sinus rhythm in patients with recent-onset atrial fibrillation: a randomized controlled trial at the emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Risk Factors Associated with Unsuccessful Dofetilide Initiation Due to Excessive QT Interval Prolongation: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dofetilide‐Induced Long QT and Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introducing Vernakalant into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patientsafetyj.com [patientsafetyj.com]
Head-to-head comparison of Vernakalant and dronedarone on atrial refractory period
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of Vernakalant and dronedarone, with a specific focus on their impact on the atrial refractory period. The information is compiled from preclinical and clinical studies to support research and development in the field of antiarrhythmic drugs.
Executive Summary
Vernakalant and dronedarone are both antiarrhythmic agents used in the management of atrial fibrillation, but they exhibit distinct mechanisms of action that translate to different effects on the atrial refractory period. Vernakalant is characterized by its atrial-selective action, leading to a significant prolongation of the atrial effective refractory period (AERP) with minimal effects on the ventricles. Dronedarone, a multichannel blocker, also prolongs the atrial refractory period, but its effects are part of a broader spectrum of activity on various ion channels. This guide presents the available quantitative data, details the experimental methodologies used to obtain this data, and visualizes the signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative data on the effects of Vernakalant and dronedarone on the atrial effective refractory period (AERP) and action potential duration (APD) from various studies. It is important to note that a direct head-to-head study under identical experimental conditions is not available in the public domain. Therefore, the data presented is from separate studies and should be interpreted within the context of each experiment.
| Drug | Parameter | Species/Model | Experimental Condition | Baseline Value (ms) | Post-drug Value (ms) | Change (ms) | Citation |
| Vernakalant | Atrial ERP | Pig (in vivo) | Anesthetized male pigs | Vehicle: +9 ± 7 | 34 ± 8 | +25 (compared to vehicle) | |
| Atrial ERP | Human (in vivo) | Patients with indication for electrophysiology study, Pacing cycle length: 600ms | 203 | 228 | +25 | ||
| Atrial ERP | Human (in vivo) | Patients with indication for electrophysiology study, Pacing cycle length: 400ms | 182 | 207 | +25 | ||
| Atrial ERP | Human (in vivo) | Patients with indication for electrophysiology study, Pacing cycle length: 300ms | 172 | 193 | +21 | ||
| Atrial ERP | Rabbit Heart (Langendorff-perfused) | After acetylcholine/isoproterenol | Not specified | Not specified | +16 | ||
| Atrial ERP | Human Atrial Trabeculae (in vitro) | Sinus rhythm, 3 Hz pacing | Not specified | Not specified | +60.4 ± 13.8 | ||
| APD90 | Human Atrial Trabeculae (in vitro) | Sinus rhythm, 3 Hz pacing | Not specified | Not specified | +29.6 ± 19.4 | ||
| Dronedarone | Atrial ERP | Rabbit Atrial Muscle (in vitro) | 4-week oral treatment (100 mg/kg/d) | 49 ± 6 | 68 ± 4 | +19 | [1] |
| APD90 | Rabbit Atrial Muscle (in vitro) | 4-week oral treatment (100 mg/kg/d) | 58 ± 4 | 69 ± 2 | +11 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the data.
Measurement of Atrial Effective Refractory Period (AERP) in Pigs (In Vivo)
-
Animal Model: Anesthetized male mixed-breed pigs.
-
Procedure: AERP was determined using endocardial extrastimuli delivered to the right atria. A train of stimuli (S1) was delivered at a fixed cycle length, followed by a premature extrastimulus (S2). The S1-S2 coupling interval was progressively decreased until the S2 stimulus failed to elicit a propagated atrial response. The AERP was defined as the longest S1-S2 coupling interval that failed to produce a propagated response.
-
Drug Administration: Vernakalant was infused at a rate designed to achieve stable plasma levels similar to those in human clinical trials.
Measurement of Atrial Effective Refractory Period (AERP) in Humans (In Vivo)
-
Study Population: Patients with a clinical indication for a diagnostic electrophysiology study.
-
Procedure: Standard programmed electrical stimulation was used. AERP was determined by delivering a drive train of eight stimuli (S1) at a fixed cycle length (e.g., 600, 400, or 300 ms) to the right atrium, followed by a premature extrastimulus (S2). The S1-S2 coupling interval was decremented in 10 ms steps until atrial refractoriness was reached. The AERP was defined as the longest S1-S2 interval that failed to capture the atrium.
-
Drug Administration: Intravenous infusion of Vernakalant.
Measurement of Action Potential Duration (APD) and Effective Refractory Period (ERP) in Human Atrial Trabeculae (In Vitro)
-
Tissue Preparation: Right atrial trabeculae were obtained from patients undergoing cardiac surgery. The trabeculae were dissected and mounted in an organ bath superfused with oxygenated Tyrode's solution at 37°C.
-
Electrophysiological Recordings: Standard microelectrode techniques were used to record intracellular action potentials. The preparations were stimulated at a defined frequency (e.g., 3 Hz).
-
Parameter Measurement:
-
Action Potential Duration (APD): Measured at 90% of repolarization (APD90).
-
Effective Refractory Period (ERP): Determined by applying extrastimuli at progressively shorter coupling intervals after a train of regular stimuli. The ERP was defined as the longest coupling interval at which the extrastimulus failed to elicit a propagated action potential.
-
-
Drug Application: Vernakalant was added to the superfusion solution at a specified concentration (e.g., 30 mM).
Measurement of Action Potential Duration (APD) and Effective Refractory Period (ERP) in Rabbit Atrial Muscle (In Vitro)
-
Animal Model: Isolated atrial muscle preparations from rabbits.
-
Procedure: Microelectrode techniques were used to record action potentials.
-
Drug Administration: Dronedarone was administered either through chronic oral treatment of the animals for four weeks or by acute superfusion of the isolated tissue.
-
Parameter Measurement: APD at 90% repolarization (APD90) and the effective refractory period were measured.
Mandatory Visualization
Signaling Pathways
References
Differential Electrophysiological Effects of Vernakalant on Normal Versus Electrically Remodeled Atrial Cardiomyocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of vernakalant on normal and electrically remodeled atrial cardiomyocytes. The performance of vernakalant is contrasted with two other commonly used antiarrhythmic agents, flecainide and amiodarone, supported by experimental data. This document is intended to serve as a resource for researchers and professionals in the field of cardiac electrophysiology and drug development.
Introduction
Atrial fibrillation (AF) is the most common sustained cardiac arrhythmia, and its prevalence is projected to increase significantly. A key feature of persistent AF is electrical remodeling of the atria, which includes changes in ion channel expression and function, leading to a shortened action potential duration (APD) and effective refractory period (ERP). These changes create a substrate that promotes the maintenance of AF. Antiarrhythmic drugs aim to reverse or compensate for these electrophysiological alterations.
Vernakalant is a relatively atrial-selective antiarrhythmic drug that blocks multiple ion channels. Its primary mechanism of action involves the blockade of atrial-specific potassium currents, including the ultra-rapid delayed rectifier current (IKur) and the acetylcholine-activated potassium current (IKACh), as well as a rate- and voltage-dependent block of sodium channels (INa).[1] This multi-channel blocking profile is believed to contribute to its efficacy in converting recent-onset AF to sinus rhythm with a reduced risk of ventricular proarrhythmia.
This guide will delve into the differential effects of vernakalant on the electrophysiology of normal atria versus atria that have undergone electrical remodeling due to rapid pacing, a common experimental model for AF. We will also compare these effects to those of flecainide, a potent sodium channel blocker, and amiodarone, a multi-ion channel blocker with a broad spectrum of action.
Data Presentation
The following tables summarize the quantitative effects of vernakalant, flecainide, and amiodarone on key electrophysiological parameters in normal and electrically remodeled atrial cardiomyocytes.
| Parameter | Condition | Vernakalant | Flecainide | Amiodarone | Experimental Model | Reference |
| Effective Refractory Period (ERP) | Normal Atria | Dose-dependent prolongation | Increases ERP by 30±4 msec (33±7%) at 10 µM | Prolongs ERP | Goat | |
| Electrically Remodeled Atria | Dose-dependent prolongation, effect maintained | - | AERP prolongation increased 2-fold after 24h of tachypacing | Goat | [2] | |
| Conduction Velocity (CV) | Normal Atria | Dose-dependent decrease | Decreased to 59.6 ± 7.2% of baseline at 1 µM | Depresses conduction velocity | Goat, Canine | [3] |
| Electrically Remodeled Atria | Dose-dependent decrease, effect maintained | - | Reverses depressed conduction velocity | Canine | [4] | |
| Action Potential Duration (APD) | Normal Atria | Slight prolongation | Increases APD | Prolongs APD | Canine, Guinea Pig | [5] |
| Electrically Remodeled Atria | - | Shortens APD | Reverses APD shortening | Canine | [4][6] | |
| Sodium Channel (INa) Block | Normal Atria | Rate- and voltage-dependent block | Potent block, greater inhibition in atria vs. ventricles | Depresses sodium channel-mediated parameters | Human, Canine | [3][7] |
| Electrically Remodeled Atria | - | - | Potent depression of sodium channel-mediated parameters | Canine | [7] | |
| Potassium Channel (IKur) Block | Normal Atria | Potent block | - | - | - | |
| Electrically Remodeled Atria | - | - | - | - | ||
| Potassium Channel (IKACh) Block | Normal Atria | Potent block | - | - | - | |
| Electrically Remodeled Atria | - | - | - | - |
Absence of data is indicated by "-". It is important to note that the experimental models and conditions may vary between studies, which could influence the results.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the referenced literature.
Isolation of Atrial Cardiomyocytes
A common method for isolating atrial cardiomyocytes for patch-clamp analysis involves enzymatic digestion.
-
Tissue Preparation: The heart is excised and placed in a calcium-free solution. The atria are dissected and minced into small pieces.
-
Enzymatic Digestion: The tissue fragments are incubated in a solution containing enzymes such as collagenase and protease to break down the extracellular matrix.
-
Mechanical Dissociation: The digested tissue is gently triturated to release individual cardiomyocytes.
-
Cell Collection: The cell suspension is filtered and centrifuged to separate the cardiomyocytes from undigested tissue and other cell types.
-
Calcium Reintroduction: The isolated cells are gradually reintroduced to calcium-containing solutions to ensure their viability for electrophysiological recordings.
Animal Models of Atrial Electrical Remodeling
To study the effects of drugs on remodeled atrial tissue, animal models of AF are often created using rapid atrial pacing.
-
Instrumentation: Animals, such as goats or dogs, are surgically instrumented with pacemakers and recording electrodes on the atria.
-
Pacing Protocol: The atria are paced at a high rate (e.g., 400-600 bpm) for a period ranging from days to weeks. This rapid pacing induces electrical remodeling, characterized by a shortened ERP and APD.
-
Electrophysiological Studies: After the remodeling period, in vivo or in vitro electrophysiological studies are performed to assess the effects of antiarrhythmic drugs on the remodeled atrial myocardium.
Electrophysiological Measurements
-
Patch-Clamp Technique: This technique is used to record ion channel currents and action potentials from single cardiomyocytes. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through individual channels or the entire cell membrane.
-
Optical Mapping: This technique allows for the simultaneous recording of action potentials from multiple sites across a larger area of cardiac tissue. The heart is perfused with a voltage-sensitive dye that changes its fluorescence intensity in response to changes in membrane potential. A high-speed camera captures these changes, providing a spatiotemporal map of electrical activity, from which parameters like conduction velocity and action potential duration can be determined.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Vernakalant in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of atrial electrical remodeling on the efficacy of antiarrhythmic drugs: comparison of amiodarone with I(Kr)- and I(to)/IKur-blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flecainide in Ventricular Arrhythmias: From Old Myths to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of amiodarone on electrical and structural remodeling induced in a canine rapid pacing-induced persistent atrial fibrillation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atrial-Selective Effects of Chronic Amiodarone in the Management of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Vernakalant for the Rapid Conversion of Recent-Onset Atrial Fibrillation
A Guide for Researchers and Drug Development Professionals
Disclaimer: This guide summarizes the available experimental data comparing the performance of vernakalant with other antiarrhythmic agents. It is important to note that while extensive research has been conducted on the comparative efficacy of these drugs, there is a notable lack of published experimental data specifically evaluating their synergistic effects when used in combination. One report noted a potential interaction between oral flecainide and vernakalant in a single adverse event, but no formal studies on their combined use were found[1]. Another source suggests that vernakalant likely interacts with other antiarrhythmic drugs, though formal studies are yet to be conducted[2]. Therefore, this document focuses on a comparative analysis rather than an evaluation of synergy.
Introduction
Vernakalant is an antiarrhythmic agent approved for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm.[2] Its mechanism of action offers a degree of atrial selectivity, which distinguishes it from other antiarrhythmic drugs and is thought to contribute to its safety profile.[3][4] This guide provides a comparative overview of vernakalant against other commonly used antiarrhythmic agents, supported by data from clinical trials.
Mechanism of Action
Vernakalant exerts its antiarrhythmic effect by blocking multiple ion channels involved in the cardiac action potential, with a degree of selectivity for atrial tissue.[3] Its primary mechanisms include:
-
Blockade of Atrial-Specific Potassium Channels: Vernakalant blocks the ultra-rapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IKAch), which are predominantly expressed in the atria.[4][5] This prolongs the atrial effective refractory period.[4]
-
Rate-Dependent Sodium Channel Blockade: It blocks atrial voltage-gated sodium channels in a frequency- and voltage-dependent manner.[5][6] This effect is more pronounced at higher heart rates, such as those that occur during atrial fibrillation.[5]
-
Blockade of other Potassium Channels: Vernakalant also blocks the transient outward potassium current (Ito) and, to a lesser extent, the rapid component of the delayed rectifier potassium current (IKr), which is associated with a minimal risk of QT prolongation.[6]
The following diagram illustrates the primary ion channels targeted by vernakalant in an atrial cardiomyocyte.
Comparative Efficacy Data
The following table summarizes the quantitative data from key clinical trials comparing the efficacy of intravenous vernakalant with other antiarrhythmic agents for the conversion of recent-onset atrial fibrillation.
| Comparison | Study / Trial | Vernakalant Arm | Comparator Arm | Primary Endpoint | Key Findings | Citation |
| vs. Amiodarone | AVRO | 116 patients | 116 patients | Conversion to sinus rhythm within 90 minutes | Vernakalant: 51.7%Amiodarone: 5.2% (p < 0.0001) | [7][8] |
| Median time to conversion | Vernakalant: 11 minutes | [7][8] | ||||
| vs. Flecainide (IV) | Non-randomized retrospective study | 100 patients | 100 patients | Conversion to sinus rhythm within 120 minutes | Vernakalant: 67%Flecainide: 46% (p=0.003) | [9] |
| vs. Flecainide (Oral) | Sequential, prospective study | 17 patients | 15 patients (300 mg) | Median time to conversion | Vernakalant: 10 minutesFlecainide: 163 minutes (p=0.0001) | [10] |
| vs. Propafenone (Oral) | Prospective study | 17 patients | 19 patients (600 mg) | Median time to conversion | Vernakalant: 9 minutesPropafenone: 166 minutes (p=0.0001) | [11][12] |
| Conversion Rate | Vernakalant: 93% at 2hPropafenone: 78% at 8h (p=0.4) | [11][12] |
Experimental Protocols
Below are the detailed methodologies for the key comparative studies cited in this guide.
-
Study Design: A randomized, double-blind, active-controlled, multicenter superiority study.[7][8]
-
Patient Population: 254 adult patients with symptomatic, recent-onset (3 to 48 hours) atrial fibrillation who were eligible for cardioversion.[7]
-
Vernakalant Arm: Patients received a 10-minute infusion of vernakalant (3 mg/kg). If AF persisted after a 15-minute observation period, a second 10-minute infusion (2 mg/kg) was administered. A sham amiodarone infusion was also given.[7]
-
Amiodarone Arm: Patients received a 60-minute infusion of amiodarone (5 mg/kg), followed by a 60-minute maintenance infusion (50 mg). A sham vernakalant infusion was also given.[7]
-
Primary Endpoint: Conversion of AF to sinus rhythm for at least one minute within the first 90 minutes of drug administration.[7]
-
Monitoring: Continuous electrocardiogram (ECG) monitoring was performed throughout the infusion and follow-up periods.
-
Study Design: A sequential, prospective, non-randomized study.[10]
-
Patient Population: 32 hemodynamically stable patients with recent-onset AF and without structural heart disease.[10]
-
Vernakalant Arm: 17 patients received intravenous vernakalant.[10]
-
Flecainide Arm: 15 patients received a single oral dose of flecainide (300 mg).[10]
-
Primary Endpoint: Time to conversion to sinus rhythm.[10]
-
Data Collection: Clinical variables, conversion rate, and time to conversion were recorded for all patients.[10]
-
Patient Population: 36 hemodynamically stable patients with recent-onset AF and without structural heart disease.[11][12]
-
Vernakalant Arm: 17 patients received intravenous vernakalant.[11][12]
-
Propafenone Arm: 19 patients received a single oral dose of propafenone (600 mg).[11][12]
-
Primary Endpoint: Time to conversion to sinus rhythm.[11][12]
-
Data Collection: Clinical variables, conversion rate, and time to conversion were recorded.[11][12]
The following diagram illustrates a generalized experimental workflow for a clinical trial comparing intravenous vernakalant to another antiarrhythmic agent for the conversion of atrial fibrillation.
Conclusion
The available evidence from comparative clinical trials indicates that intravenous vernakalant is a rapid and effective option for the pharmacological cardioversion of recent-onset atrial fibrillation, demonstrating a shorter time to conversion compared to amiodarone, oral flecainide, and oral propafenone.[7][8][10][11][12] However, the potential for synergistic or additive effects when vernakalant is used in combination with other antiarrhythmic agents remains an un-investigated area. Future research is warranted to explore these potential interactions, which could inform the development of novel combination therapies for atrial fibrillation.
References
- 1. Is vernakalant better or not, compared with other treatments for conversion of acute atrial fibrillation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vernakalant - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 4. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vernakalant: A Novel Agent for the Termination of Atrial Fibrillation - Page 4 [medscape.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A randomized active-controlled study comparing the efficacy and safety of vernakalant to amiodarone in recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vernakalant bests amiodarone for the conversion of acute AF - Peninsula Heart Centre [peninsulaheart.com.au]
- 9. Intravenous vernakalant in comparison with intravenous flecainide in the cardioversion of recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flecainide versus vernakalant for conversion of recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Propafenone versus vernakalant for conversion of recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Vernakalant's Impact on Cardiac Contractility Versus Other Antiarrhythmic Agents
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiac contractility effects of Vernakalant, an atrial-selective antiarrhythmic agent, with other commonly used antiarrhythmic drugs. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to aid in preclinical and clinical research.
Overview of Inotropic Effects
Vernakalant is distinguished by its primary action on atrial ion channels, with minimal effects on ventricular contractility at therapeutic concentrations.[1][2] This contrasts with many other antiarrhythmic agents that exhibit varying degrees of negative inotropism, a critical consideration in patients with underlying structural heart disease. This guide will delve into the quantitative data and mechanistic underpinnings of these differences.
Quantitative Data on Cardiac Contractility
The following tables summarize the quantitative effects of Vernakalant and other antiarrhythmic agents on key parameters of cardiac contractility, including the maximum rate of pressure rise (dP/dt max) and ejection fraction (EF). The data is compiled from a variety of preclinical and clinical studies.
Table 1: Effect of Antiarrhythmic Agents on dP/dt max
| Drug | Class | Experimental Model | Concentration/Dose | Change in dP/dt max | Citation(s) |
| Vernakalant | Atrial-selective | Human ventricular muscle | 1-10 μM | No significant effect | [3] |
| Flecainide | Ic | Human ventricular muscle | 3 and 10 μM | Significant reduction | [3] |
| Isolated rabbit papillary muscle | >1.0 µg/ml | Concentration-dependent depression | |||
| Amiodarone | III | Anesthetized dogs | 2.5-10 mg/kg (IV) | Dose-related reduction | [4] |
| Isolated rat hearts | 10 & 20 mg/kg/day | -13% and -14% respectively | [5] | ||
| Sotalol | III | Isolated rat hearts | 80 mg/m²/day | -24% | [5] |
| Propafenone | Ic | Perfused rat hearts | 2.65-7.9 x 10⁻⁶ M | Dose-dependent depression of LV function | [6] |
Table 2: Effect of Antiarrhythmic Agents on Ejection Fraction (EF)
| Drug | Class | Study Population | Change in Ejection Fraction (EF) | Citation(s) |
| Vernakalant | Atrial-selective | Patients with recent-onset AF | Not reported to negatively impact EF | [1] |
| Flecainide | Ic | Patients with ischemic heart disease | -15% to -16% | |
| Amiodarone | III | Patients with congestive heart failure | Increase from 19% to 29% over 6 months | [7] |
| Propafenone | Ic | Patients without LV dysfunction | Decrease from 52% to 48% | |
| Patients with LV dysfunction | No significant change | |||
| Ranolazine | Late Na+ current inhibitor | Patients with ischemic heart disease | Improved diastolic function without decreasing fractional shortening | |
| Dofetilide | III | Patients post-CABG | No negative inotropic effect noted | [8] |
Signaling Pathways and Mechanisms of Action
The differential effects of these agents on cardiac contractility stem from their distinct mechanisms of action on cardiac ion channels.
Caption: Mechanisms of action on cardiac contractility.
Experimental Protocols
Langendorff-Perfused Isolated Heart Preparation
This ex vivo model allows for the assessment of drug effects on the entire heart, independent of systemic neural and hormonal influences.
Caption: Langendorff-perfused heart experimental workflow.
Detailed Methodology:
-
Animal Preparation: The animal (commonly rat, rabbit, or guinea pig) is anesthetized.[9][10][11][12]
-
Heart Excision: The chest is opened, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.
-
Aortic Cannulation: The aorta is cannulated, and retrograde perfusion with an oxygenated crystalloid buffer (e.g., Krebs-Henseleit solution) is initiated.[9][10][11][12] This maintains cardiac viability by perfusing the coronary arteries.
-
Parameter Measurement: A pressure transducer-tipped catheter or an intraventricular balloon is inserted into the left ventricle to measure isovolumetric pressure changes, from which dP/dt max and min are derived. Heart rate and coronary flow can also be monitored.
-
Drug Infusion: After a stabilization period, the antiarrhythmic agent is infused into the perfusion line at various concentrations.
-
Data Analysis: Changes in contractile parameters from baseline are recorded and analyzed.
Isolated Cardiomyocyte Contractility Assay
This in vitro method provides insights into the direct effects of drugs on the contractile machinery of individual heart muscle cells.
Caption: Isolated cardiomyocyte contractility assay workflow.
Detailed Methodology:
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from ventricular tissue of animal models or human explanted hearts.[13][14] Alternatively, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be used.[15]
-
Experimental Setup: The isolated cardiomyocytes are placed in a perfusion chamber on the stage of an inverted microscope.
-
Field Stimulation: Cells are typically paced with electrical field stimulation to ensure a consistent contraction rate.
-
Contractility Measurement: Cell shortening and relengthening are recorded using video-based edge-detection software.[15] This allows for the measurement of parameters such as peak shortening, time to peak shortening, and time to 90% relengthening.
-
Drug Application: The drug of interest is added to the superfusate at varying concentrations.
-
Data Analysis: The effects of the drug on the measured contractile parameters are compared to baseline values.
Discussion of Comparative Effects
Vernakalant: The available data consistently indicate that Vernakalant has a favorable profile concerning cardiac contractility. Its atrial-selective mechanism of action spares the ventricles from significant negative inotropic effects, which is a key advantage, particularly in patients with compromised ventricular function.[1][3]
Class Ic Agents (Flecainide and Propafenone): These agents are known to exert a negative inotropic effect.[16][17] This is primarily attributed to their potent blockade of sodium channels, which can also affect calcium handling within the cardiomyocyte.[18] The extent of this effect can be dose-dependent and more pronounced in patients with pre-existing left ventricular dysfunction.
Amiodarone: The effect of amiodarone on cardiac contractility is complex. While some studies, particularly with intravenous administration, have shown a reduction in contractility, others have reported no significant depression or even an improvement in left ventricular ejection fraction over long-term oral therapy.[4][7][19][20] This may be due to its multiple electrophysiological actions and its vasodilatory properties, which can reduce afterload.
Sotalol: The negative inotropic effect of sotalol is primarily a consequence of its non-selective beta-adrenergic blocking properties.[21][22][23] This effect is an important consideration in patients with heart failure.
Dofetilide: As a pure IKr blocker, dofetilide has been shown to have minimal to no negative inotropic effects.[8] Some studies even suggest a positive inotropic effect on the atria.[24]
Ranolazine: By selectively inhibiting the late sodium current, ranolazine is thought to improve diastolic function without negatively impacting systolic contractility.[25][26][27][28] This unique mechanism may be beneficial in conditions where diastolic dysfunction is a concern.
Conclusion
Vernakalant demonstrates a distinct advantage over many other antiarrhythmic agents with respect to its impact on cardiac contractility. Its atrial-selective properties result in a minimal effect on ventricular inotropy, a feature that is particularly desirable in the management of atrial fibrillation in patients with underlying cardiac conditions. In contrast, Class Ic agents and sotalol exhibit clear negative inotropic effects. The effects of amiodarone are more variable, while dofetilide and ranolazine appear to have a neutral to beneficial impact on contractility. This comparative analysis underscores the importance of considering the inotropic profile of antiarrhythmic drugs in both drug development and clinical practice.
References
- 1. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introducing Vernakalant into Clinical Practice | AER Journal [aerjournal.com]
- 3. Comparison of the intrinsic vasorelaxant and inotropic effects of the antiarrhythmic agents vernakalant and flecainide in human isolated vascular and cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of amiodarone and L8040, novel antianginal and antiarrhythmic drugs, on cardiac and coronary haemodynamics and on cardiac intracellular potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous amiodarone and sotalol impair contractility and cardiac output, but procainamide does not: a Langendorff study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of propafenone on pacing-induced ventricular fibrillation and intracellular calcium in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of amiodarone on ventricular function as measured by gated radionuclide angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of dofetilide, a new class III antiarrhythmic agent, in acute termination of atrial fibrillation or flutter after coronary artery bypass surgery. Dofetilide Post-CABG Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Langendorff heart - Wikipedia [en.wikipedia.org]
- 11. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 12. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 18. Mechanisms of negative inotropic effects of class Ic antiarrhythmic agents: comparative study of the effects of flecainide and pilsicainide on intracellular calcium handling in dog ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amiodarone. Haemodynamic profile during intravenous administration and effect on pacing-induced ischaemia in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Amiodarone Therapy: Updated Practical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Hemodynamic effects of intravenous and oral sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Positive atrial inotropic effect of dofetilide after cardioversion of atrial fibrillation or flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Ranolazine improves cardiac diastolic dysfunction through modulation of myofilament calcium sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Ranolazine improves cardiac diastolic dysfunction through modulation of myofilament calcium sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the safety profile of Vernakalant with Class IC antiarrhythmic drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of vernakalant, a relatively newer antiarrhythmic agent, and the established Class IC antiarrhythmic drugs, flecainide and propafenone. The information presented is based on available clinical trial data and meta-analyses, with a focus on quantitative safety endpoints and experimental methodologies.
Executive Summary
Vernakalant, an atrial-selective ion channel blocker, and Class IC agents, potent sodium channel blockers, are both utilized for the pharmacological conversion of atrial fibrillation. While effective, their distinct mechanisms of action translate to different safety and tolerability profiles. Vernakalant's atrial-predominant effects are associated with a lower risk of ventricular proarrhythmia compared to Class IC drugs. However, it is linked to a higher incidence of transient, non-cardiac side effects. Conversely, Class IC agents carry a significant risk of proarrhythmia, particularly in patients with structural heart disease, limiting their use in a broader patient population. This guide will delve into the specific safety data, the protocols of key clinical trials that established these profiles, and the underlying mechanistic differences.
Mechanism of Action: A Tale of Two Pathways
The differing safety profiles of vernakalant and Class IC drugs are rooted in their distinct molecular targets and actions on cardiac ion channels.
Vernakalant's Multi-Channel Blockade
Vernakalant exerts its antiarrhythmic effect through a multi-channel blockade that is more pronounced in the atria than in the ventricles. It primarily blocks early-activating potassium channels (IKur) and acetylcholine-activated potassium channels (IK,Ach), which are predominantly expressed in the atria.[1][2] This leads to a prolongation of the atrial refractory period. Additionally, it exhibits a frequency- and voltage-dependent blockade of sodium channels.[1][2]
References
- 1. Safety of flecainide versus propafenone for the long-term management of symptomatic paroxysmal supraventricular tachyarrhythmias. Report from the Flecainide and Propafenone Italian Study (FAPIS) Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic review and meta-analysis of the efficacy of cardioversion by vernakalant and comparators in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of Vernakalant's Electrophysiological Effects
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vernakalant's Electrophysiological Profile Against Other Antiarrhythmic Agents, Supported by Experimental Data.
Vernakalant is an antiarrhythmic drug recognized for its relatively atrial-selective properties, primarily used for the rapid conversion of recent-onset atrial fibrillation to sinus rhythm.[1][2] Its unique mechanism of action, involving the blockade of multiple ion channels, distinguishes it from other antiarrhythmic agents.[2][3] This guide provides a comprehensive cross-species comparison of the electrophysiological effects of Vernakalant, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental application.
Mechanism of Action: A Multi-Channel Blocker
Vernakalant exerts its antiarrhythmic effects by blocking several potassium and sodium channels, with a more pronounced impact on atrial tissue compared to ventricular tissue.[1][2] This atrial selectivity is attributed to its targeting of ion channels that are more prevalent in the atria, such as the ultra-rapidly activating delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IK,ACh).[1][2][3] Additionally, Vernakalant blocks the transient outward potassium current (Ito) and exhibits a frequency- and voltage-dependent blockade of sodium channels (INa).[3][4] While it also has a minor effect on the rapidly activating delayed rectifier potassium current (IKr), which is present in the ventricles, its potency for this channel is significantly lower than other antiarrhythmic drugs, minimizing the risk of ventricular proarrhythmias.[1][5]
Below is a diagram illustrating the primary ion channels targeted by Vernakalant.
Caption: Primary ion channel targets of Vernakalant in atrial and ventricular myocytes.
Cross-Species Electrophysiological Effects
The electrophysiological effects of Vernakalant have been studied in various species, including canines, pigs, rabbits, rats, and humans. These studies demonstrate a consistent pattern of atrial-selective action, although quantitative differences exist across species.
Quantitative Data Summary
The following tables summarize the key electrophysiological effects of Vernakalant across different species and provide a comparison with other antiarrhythmic drugs.
Table 1: Effects of Vernakalant on Atrial Electrophysiological Parameters
| Species | Preparation | Parameter | Effect | Concentration/Dose | Reference |
| Human | Atrial Trabeculae (AF patients) | APD90 | Prolonged | 30 µM | [6] |
| Atrial Trabeculae (AF patients) | dV/dtmax | Reduced (Frequency-dependent) | IC50 < 10 µM at >3 Hz | [6] | |
| In vivo | Atrial ERP | Prolonged (Dose-dependent) | 4 mg/kg | [7][8] | |
| Canine | Isolated Left Atria | APD90 | Slight Prolongation | 3-30 µM | [9] |
| Isolated Left Atria | ERP | Prolonged (Rate-dependent) | 3-30 µM | [9] | |
| Pulmonary Vein Sleeves | Vmax | Reduced (Rate-dependent) | 3-30 µM | [4][10] | |
| Pig | In vivo | Atrial ERP | Selectively Prolonged | N/A | [9] |
| Rabbit | Langendorff-perfused Heart | Atrial ERP | Increased | 10 µmol/l | [11] |
| Langendorff-perfused Heart | APD | No significant alteration | 10 µmol/l | [11] |
APD90: Action Potential Duration at 90% repolarization; dV/dtmax: Maximum rate of rise of the action potential upstroke; ERP: Effective Refractory Period; Vmax: Maximum rate of depolarization; AF: Atrial Fibrillation.
Table 2: Comparative Effects of Vernakalant and Other Antiarrhythmics
| Drug | Species | Key Electrophysiological Effect | Comparison with Vernakalant | Reference |
| Flecainide | Canine | Prolongs ventricular conduction | Vernakalant prolongs ventricular conduction less than flecainide.[12][13] | [12][13] |
| Rat | Decreases peripheral vascular resistance and systemic pressure | Vernakalant has no significant vasomotor effects. | [14] | |
| Ranolazine | Canine | Rate-dependent depression of sodium channel parameters | Similar effects to Vernakalant on sodium channel parameters in canine pulmonary vein sleeves.[4][10] | [4][10] |
| Sotalol | Canine | Reverse rate-dependent prolongation of APD90 and ERP | Effects on sodium channel-mediated parameters are largely unaffected, unlike Vernakalant.[9][10] | [9][10] |
| Amiodarone | Human | Slower conversion of recent-onset AF | Vernakalant demonstrates a significantly faster conversion rate.[5][6] | [5][6] |
| Ibutilide | Human | Similar conversion rates for recent-onset AF | Vernakalant has a more rapid average conversion time.[15] | [15] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
In Vitro Canine Atrial Electrophysiology
-
Objective: To characterize the electrophysiological effects of Vernakalant in isolated canine atrial tissue.
-
Methodology:
-
Tissue Preparation: Left atrial preparations are isolated from canine hearts and arterially perfused with Tyrode's solution.[9]
-
Electrophysiological Recordings: Transmembrane action potentials are recorded using standard glass microelectrode techniques.[9][10]
-
Drug Application: Preparations are superfused with increasing concentrations of Vernakalant (e.g., 3-30 µM).[4][10]
-
Parameter Measurement: Action potential duration (APD) at different repolarization levels (e.g., APD50, APD90), effective refractory period (ERP), maximum rate of rise of the action potential upstroke (Vmax), and conduction time are measured at various pacing cycle lengths.[9]
-
-
Data Analysis: Rate-dependent effects are assessed by comparing changes in electrophysiological parameters at different pacing frequencies.
The workflow for a typical in vitro electrophysiology experiment is depicted below.
Caption: A generalized workflow for in vitro cardiac electrophysiology studies.
Human In Vivo Electrophysiology Study
-
Objective: To determine the acute effects of Vernakalant on electrophysiological properties in humans.
-
Methodology:
-
Patient Selection: Patients undergoing electrophysiology (EP) studies are recruited.[7][8]
-
Catheter Placement: Standard EP catheters are placed in the heart to record intracardiac signals and for pacing.
-
Baseline Measurements: Baseline electrophysiological parameters, including atrial and ventricular effective refractory periods (AERP and VERP), AV nodal refractoriness, and sinus node recovery time, are measured at different paced cycle lengths.[7][8]
-
Drug Infusion: Vernakalant is administered intravenously at clinically relevant doses (e.g., 2-4 mg/kg over 10 minutes).[7][8]
-
Post-Infusion Measurements: Electrophysiological parameters are remeasured after drug administration.[7][8]
-
-
Data Analysis: Pre- and post-infusion data are compared to assess the drug's effects.
Logical Relationships of Vernakalant's Multi-Channel Blockade
The clinical efficacy of Vernakalant in terminating atrial fibrillation stems from the interplay of its effects on multiple ion channels. The following diagram illustrates the logical relationship between its channel-blocking properties and its therapeutic outcome.
Caption: Logical flow from Vernakalant's channel blockade to its antiarrhythmic effect.
Conclusion
Vernakalant's electrophysiological profile, characterized by its multi-channel blocking and atrial-selective properties, has been consistently demonstrated across various species, including humans. Its ability to prolong the atrial effective refractory period and slow atrial conduction in a rate-dependent manner underlies its efficacy in converting atrial fibrillation to sinus rhythm.[4][9] Comparative studies indicate that Vernakalant offers a rapid onset of action and a distinct electrophysiological profile compared to other antiarrhythmic agents.[5][12][15] The data and methodologies presented in this guide provide a valuable resource for researchers and clinicians involved in the study and application of antiarrhythmic therapies.
References
- 1. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparison of Electrophysiological and Antiarrhythmic Effects of Vernakalant, Ranolazine, and Sotalol in Canine Pulmonary Vein Sleeve Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. academic.oup.com [academic.oup.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The effect of vernakalant (RSD1235), an investigational antiarrhythmic agent, on atrial electrophysiology in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rate-Dependent Effects of Vernakalant in the Isolated Non-Remodeled Canine Left Atria Are Primarily Due to Block of the Sodium Channel Comparison with Ranolazine and dl-Sotalol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of electrophysiological and antiarrhythmic effects of vernakalant, ranolazine, and sotalol in canine pulmonary vein sleeve preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of vernakalant and ranolazine in atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Electrophysiological and haemodynamic effects of vernakalant and flecainide in dyssynchronous canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the in vivo hemodynamic effects of the antiarrhythmic agents vernakalant and flecainide in a rat hindlimb perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Introducing Vernakalant into Clinical Practice | AER Journal [aerjournal.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Vernakalant Hydrochloride
The proper disposal of Vernakalant Hydrochloride is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound.
Hazard Profile of this compound
Before handling, it is crucial to be aware of the hazards associated with this compound. This information underscores the importance of proper disposal to prevent harm to human health and the environment.
| Hazard Statement | Classification | Precautionary Statement (Disposal) |
| H302: Harmful if swallowed | Acute toxicity, Oral | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1] |
| H315: Causes skin irritation | Skin irritation | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1] |
| H360: May damage fertility or the unborn child | Reproductive toxicity | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound, as with most pharmaceutical waste, is governed by a framework of regulations that prioritize safety and environmental protection.[2] The following steps provide a comprehensive workflow for its proper disposal.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate PPE.
-
Eye Protection: Wear approved safety glasses or goggles.[3][4]
-
Hand Protection: Use suitable chemical-resistant gloves. Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[3][4]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3][4]
-
Respiratory Protection: In case of dust formation, use an approved respiratory protection.[3][4]
-
Ventilation: Handle the material in a well-ventilated area, preferably under a chemical fume hood.[5]
Step 2: Waste Characterization and Segregation
Properly characterizing the waste is the first step toward compliant disposal.
-
Identify the Waste Stream: Determine if the this compound to be disposed of is unused, expired, or contaminated.
-
Hazardous vs. Non-Hazardous: While some sources do not classify this compound as a hazardous waste for transport, it is crucial to consult federal, state, and local regulations, as these can be more stringent.[2][3] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2]
-
Segregation: Do not mix this compound waste with other waste streams. It should be segregated from non-hazardous, biological, and radioactive waste unless it is a multi-hazardous waste.[6]
Step 3: Containment and Labeling
Proper containment and labeling are essential for safety and regulatory compliance.
-
Use Appropriate Containers: Place the this compound waste in a suitable, sealed, and properly labeled container to prevent leakage or spillage.[3][4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" (if applicable under local regulations) and should include the chemical name "this compound."
Step 4: Selection of Disposal Method
Do not dispose of this compound down the drain or in regular solid waste unless specifically permitted by local authorities.[7][8]
-
Professional Disposal Service: The universally recommended method of disposal is to use a licensed and reputable chemical waste management company.[1][5] These companies are equipped to handle and dispose of pharmaceutical waste in compliance with all regulations.
-
Reverse Distribution: For unused and unexpired products, a reverse distributor may be an option. These entities manage the return of pharmaceuticals for potential credit from the manufacturer.[7]
-
Incineration: This is a common method for the final disposal of pharmaceutical waste, typically carried out by a licensed waste management facility.[6][7]
Step 5: Documentation
Maintain meticulous records of all waste disposal activities.[6] This includes:
-
The date of disposal.
-
The quantity of waste.
-
The method of disposal.
-
Copies of all manifests and certificates of destruction provided by the waste management company.
Key Experimental Protocols
The provided search results do not contain specific experimental protocols for the chemical neutralization or deactivation of this compound. The standard and required procedure is to dispose of the chemical through a licensed and certified hazardous waste disposal service, which will use established methods like incineration in a permitted facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. biocrick.com [biocrick.com]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Pharmaceutical Waste | Department of Toxic Substances Control [dtsc.ca.gov]
Personal protective equipment for handling Vernakalant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Vernakalant Hydrochloride in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment. This compound is a substance that requires careful handling due to its potential health hazards.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, demanding the use of appropriate personal protective equipment to minimize exposure. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[1] Some safety data sheets also indicate that it may damage fertility or an unborn child.[2]
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | With side-shields to protect against splashes.[1][3] |
| Hand Protection | Protective Gloves | Chemical-impermeable gloves are required.[1][2] |
| Skin and Body Protection | Impervious Clothing | A lab coat or other impervious clothing to prevent skin contact.[1][3] |
| Respiratory Protection | Suitable Respirator | To be used to avoid breathing dust or aerosols, especially when engineering controls are not sufficient.[1][3] |
Note: No occupational exposure limit (OEL) values are currently available for this compound.[1][2][3] Therefore, stringent adherence to engineering controls and PPE is paramount.
2. Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1][2][3] The use of a fume hood or other local exhaust ventilation is recommended to minimize the generation of dust and aerosols.[3][4] An accessible safety shower and eye wash station must be available in the immediate work area.[1][3]
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[2][4][5] Do not eat, drink, or smoke in areas where the compound is handled.[1][2] Wash hands thoroughly after handling.[1][2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] Keep it away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][5] Recommended long-term storage temperature is -20°C.[5][6]
3. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First Aid / Response Protocol |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][3] |
| If on Skin | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[1][2] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][2] |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Get medical help immediately.[1][2] |
| Accidental Release | Evacuate the area. Use full personal protective equipment. Avoid breathing dust or vapors. Prevent the spill from entering drains. Collect the spilled material using a method that does not generate dust (e.g., wet wipe or HEPA-filtered vacuum). Place in a suitable, closed container for disposal.[1][5] |
4. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. The substance should be disposed of at an appropriate treatment and disposal facility.[2] Do not allow the product to enter drains or water courses.[3][5]
5. Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Caption: This diagram illustrates the step-by-step process for safely handling this compound.
This comprehensive guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed information and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
